4H-Pyran
説明
Structure
3D Structure
特性
IUPAC Name |
4H-pyran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O/c1-2-4-6-5-3-1/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUWJENAYHTDQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=COC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183095 | |
| Record name | 4H-Pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289-65-6 | |
| Record name | 4H-Pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-Pyran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000289656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-Pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Novel 4H-Pyran Derivatives: A Technical Guide
Introduction
The 4H-pyran scaffold is a privileged heterocyclic motif found in a wide array of natural products and biologically active molecules.[1] Derivatives of this compound exhibit a broad spectrum of pharmacological properties, including antimicrobial, antiviral, antitumor, anti-inflammatory, and anticoagulant activities.[2][3] This has led to significant interest in the development of efficient and diverse synthetic methodologies for the construction of novel this compound derivatives, particularly for applications in drug discovery and development. This technical guide provides an in-depth overview of contemporary synthetic strategies for novel this compound derivatives, with a focus on multi-component reactions, diverse catalytic systems, and detailed experimental protocols.
Core Synthetic Strategy: One-Pot Three-Component Reactions
The most prevalent and efficient method for synthesizing this compound derivatives is the one-pot three-component reaction. This approach typically involves the condensation of an aldehyde, an active methylene compound (most commonly malononitrile), and a β-dicarbonyl compound (such as a β-ketoester or a cyclic β-diketone). This convergent approach allows for the rapid assembly of complex molecular architectures from simple, readily available starting materials, adhering to the principles of green chemistry by minimizing steps and waste.
A generalized workflow for this synthesis is depicted below.
The reaction mechanism typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the β-dicarbonyl compound to the resulting α,β-unsaturated nitrile. Subsequent intramolecular cyclization and tautomerization yield the final this compound product.
Catalytic Systems for this compound Synthesis
A variety of catalysts have been employed to promote the three-component synthesis of 4H-pyrans, ranging from simple bases to sophisticated nanocatalysts. The choice of catalyst can significantly influence reaction efficiency, conditions, and environmental impact.
Neodymium (III) Oxide (Nd₂O₃) Catalysis
Neodymium (III) oxide has emerged as an efficient, recyclable, and environmentally friendly catalyst for this transformation. It demonstrates high activity in aqueous media, promoting the reaction with good to excellent yields in short reaction times.
Table 1: Nd₂O₃-Catalyzed Synthesis of this compound Derivatives
| Entry | Aldehyde | β-Dicarbonyl Compound | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | 45 | 93 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 30 | 94 |
| 3 | 4-Methylbenzaldehyde | Ethyl acetoacetate | 50 | 90 |
| 4 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | 54 | 88 |
| 5 | 3-Nitrobenzaldehyde | Ethyl acetoacetate | 35 | 92 |
| 6 | Benzaldehyde | Acetylacetone | 48 | 85 |
| 7 | 4-Chlorobenzaldehyde | Acetylacetone | 35 | 90 |
Reaction conditions: Aldehyde (1 mmol), β-dicarbonyl compound (1 mmol), malononitrile (1.2 mmol), Nd₂O₃ (10 mol%), H₂O:EtOH (1:1), reflux.[1]
Silver-Doped Titanium Dioxide (Ag/TiO₂) Nano-thin Film Catalysis
Heterogeneous catalysis using nano-thin films offers advantages such as high catalyst stability, reusability, and ease of product isolation. Ag/TiO₂ nano-thin films have been successfully utilized as a robust and recoverable catalyst for the synthesis of a diverse range of 2-amino-4H-pyrans and pyran-annulated scaffolds.
Table 2: Ag/TiO₂ Nano-thin Film Catalyzed Synthesis of this compound Derivatives
| Entry | Aldehyde | Active Methylene Compound | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Dimedone | 2.5 | 92 |
| 2 | 4-Chlorobenzaldehyde | Dimedone | 2.0 | 94 |
| 3 | 4-Nitrobenzaldehyde | Dimedone | 1.5 | 95 |
| 4 | 2-Chlorobenzaldehyde | Dimedone | 3.0 | 88 |
| 5 | Benzaldehyde | 4-Hydroxycoumarin | 3.5 | 90 |
| 6 | 4-Methoxybenzaldehyde | 4-Hydroxycoumarin | 4.0 | 85 |
| 7 | 4-Chlorobenzaldehyde | Barbituric acid | 2.5 | 92 |
Reaction conditions: Aldehyde (1 mmol), active methylene compound (1 mmol), malononitrile (1 mmol), Ag/TiO₂ nano-thin film, H₂O:EtOH (2:1), 60 °C.[4]
Mechanochemical Synthesis using Ball Milling
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. Ball milling has been successfully applied to the three-component synthesis of 4H-pyrans, frequently in the presence of a solid-state catalyst.
Table 3: Mechanochemical Synthesis of this compound Derivatives
| Entry | Aldehyde | 1,3-Dicarbonyl Compound | Catalyst | Time (min) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | Dimedone | Cu₂(NH₂-BDC)₂(DABCO) | 20 | 98 |
| 2 | Benzaldehyde | Dimedone | Cu₂(NH₂-BDC)₂(DABCO) | 25 | 95 |
| 3 | 4-Nitrobenzaldehyde | Dimedone | Cu₂(NH₂-BDC)₂(DABCO) | 15 | 99 |
| 4 | 4-Methylbenzaldehyde | 1,3-Cyclohexanedione | Cu₂(NH₂-BDC)₂(DABCO) | 30 | 92 |
| 5 | 2-Chlorobenzaldehyde | Dimedone | Cu₂(NH₂-BDC)₂(DABCO) | 35 | 90 |
Reaction conditions: Aldehyde (1 mmol), 1,3-dicarbonyl compound (1 mmol), malononitrile (1 mmol), catalyst (0.04 g), solvent-free, ball milling (27 Hz), ambient temperature.[5]
Experimental Protocols
General Procedure for the Synthesis of 2-Amino-4H-pyran Derivatives using Nd₂O₃
A mixture of an aromatic aldehyde (1 mmol), a β-ketoester or β-diketone (1 mmol), malononitrile (1.2 mmol), and Nd₂O₃ (10 mol%) in a 1:1 mixture of water and ethanol (10 mL) is refluxed for the appropriate time as monitored by TLC. After completion of the reaction, the mixture is cooled to room temperature, and the solid product is collected by filtration. The crude product is then recrystallized from ethanol to afford the pure this compound derivative. The catalyst can be recovered from the filtrate, washed with hot ethanol, dried, and reused.[1]
Detailed Protocol for the Synthesis of 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile using MgSO₄
To a solution of 4-chlorobenzaldehyde (1 mmol), malononitrile (1.2 mmol), and dimedone (1 mmol) in DMSO (3 mL), MgSO₄ (1.5 mmol) is added. The reaction mixture is stirred at 80 °C for 30 minutes. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-water (20 mL). The resulting solid is collected by filtration, washed with water, and dried under vacuum to give the pure product.
-
Yield: 95%
-
Appearance: White solid
-
FT-IR (KBr, cm⁻¹): 3394, 3324, 3199, 2962, 2200, 1662, 1604.[6]
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.01 (s, 3H), 1.05 (s, 3H), 2.22 (d, J = 16.0 Hz, 1H), 2.29 (d, J = 16.0 Hz, 1H), 2.53 (s, 2H), 4.22 (s, 1H), 7.02 (s, 2H), 7.25 (d, J = 8.4 Hz, 2H), 7.38 (d, J = 8.4 Hz, 2H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 27.2, 29.2, 32.1, 35.7, 50.5, 58.7, 113.3, 120.3, 128.3, 129.9, 131.1, 143.6, 158.4, 162.7, 196.1.
General Procedure for the Mechanochemical Synthesis of 4H-Pyrans
In a 10 mL stainless steel milling jar containing two stainless steel balls (7 mm diameter), an aldehyde (1 mmol), a 1,3-dicarbonyl compound (1 mmol), malononitrile (1 mmol), and the catalyst (e.g., Cu₂(NH₂-BDC)₂(DABCO), 0.04 g) are added. The jar is sealed and placed in a ball mill operating at a frequency of 27-28 Hz at ambient temperature for the specified time.[5] After the reaction is complete (monitored by TLC), the solid mixture is washed with hot ethanol, and the catalyst is separated by filtration. The filtrate is then concentrated under reduced pressure, and the resulting solid is recrystallized to afford the pure product.
Conclusion
The synthesis of novel this compound derivatives is a dynamic area of research, driven by the significant biological potential of this heterocyclic scaffold. One-pot, three-component reactions have proven to be a highly effective and versatile strategy for their preparation. The continued development of novel, efficient, and environmentally benign catalytic systems, including nanocatalysts and the application of mechanochemistry, is expanding the accessibility and diversity of these important compounds. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals engaged in the synthesis and development of new this compound-based therapeutic agents.
References
- 1. mjbas.com [mjbas.com]
- 2. Synthesis of Ag-TiO2 composite nano thin film for antimicrobial application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Spectroscopic Characterization of the 4H-Pyran Core: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4H-pyran ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds and natural products.[1][2] A thorough understanding of its spectroscopic properties is paramount for the unambiguous identification, characterization, and successful development of novel this compound-based therapeutic agents. This technical guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—used to elucidate the structure of the this compound core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.
¹H NMR Spectroscopy
The proton NMR spectra of this compound derivatives are characterized by distinct signals corresponding to the protons on the pyran ring and its substituents. The chemical shifts are influenced by the electronic effects of neighboring functional groups.
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for the this compound Core
| Proton | Chemical Shift Range (ppm) | Multiplicity | Notes |
| H-4 | 4.40 - 4.91 | Singlet or Doublet | The chemical shift is sensitive to the nature of the substituent at the C4 position. |
| NH₂ (at C2) | 6.87 (s, 2H) | Singlet | For 2-amino substituted 4H-pyrans. |
| Aromatic Protons | 6.69 - 7.84 | Multiplet | When aromatic substituents are present. |
| CH₃ (at C6) | 2.05 - 2.29 | Singlet | For 6-methyl substituted 4H-pyrans. |
| OCH₃ | 3.71 - 3.84 | Singlet | For methoxy substituents. |
Note: Chemical shifts are typically referenced to tetramethylsilane (TMS). Data compiled from multiple sources.[3]
¹³C NMR Spectroscopy
Carbon-13 NMR provides valuable insights into the carbon framework of the this compound core. The chemical shifts of the carbon atoms are indicative of their hybridization and surrounding functional groups.
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for the this compound Core
| Carbon | Chemical Shift Range (ppm) | Notes |
| C-2 | 155.5 - 159.5 | Often substituted with an amino or other heteroatomic group. |
| C-3 | 57.6 - 117.2 | The chemical shift is highly dependent on the substituent (e.g., cyano group). |
| C-4 | 31.9 - 40.9 | The sp³ hybridized carbon of the pyran ring. |
| C-5 | 81.1 - 119.9 | Often part of a double bond or substituted. |
| C-6 | 154.8 - 163.6 | Often substituted with alkyl or aryl groups. |
| C=O (Ketone) | ~198.4 | For pyran-4-one derivatives.[3] |
| C≡N (Nitrile) | 116.7 - 120.0 | For cyano-substituted 4H-pyrans. |
Note: Chemical shifts are typically referenced to tetramethylsilane (TMS). Data compiled from multiple sources.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For the this compound core, characteristic absorption bands reveal the presence of specific bonds.
Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for the this compound Core
| Functional Group | Wavenumber Range (cm⁻¹) | Intensity |
| N-H Stretch (Amino group) | 3185 - 3334 | Medium to Strong |
| C≡N Stretch (Nitrile group) | 2193 - 2210 | Strong |
| C=O Stretch (Ester or Ketone) | 1663 - 1724 | Strong |
| C=C Stretch (Alkene) | 1581 - 1687 | Medium |
| C-O-C Stretch (Ether) | 1050 - 1150 | Strong |
Note: The exact position of the absorption bands can be influenced by the molecular structure and substituents.[2][3][4]
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound derivatives, aiding in their structural confirmation.
Electron Ionization (EI) mass spectrometry of 2-amino-4H-pyrans often shows a primary fragmentation pathway involving a retro-Diels-Alder (RDA) reaction.[5] In contrast, under Chemical Ionization (CI), a different RDA reaction can occur.[5] Electrospray Ionization (ESI) with collision-induced dissociation (CID) often leads to the elimination of the substituent at the C4 position, resulting in the formation of a stable pyrilium cation.[5]
Table 4: Common Mass Spectral Fragmentation Patterns for the this compound Core
| Fragmentation Process | Description |
| Retro-Diels-Alder (RDA) | A common fragmentation in EI-MS, leading to the formation of an unsaturated ketone as the diene fragment.[5] |
| Loss of C4 Substituent | Observed in ESI-MS/MS, this fragmentation results in a stable pyrilium cation.[5] |
| Decarboxylation | For derivatives of this compound-4-one, the loss of CO or CO₂ can be observed.[6] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the this compound core and its chromophoric substituents. The position of the maximum absorption (λmax) is dependent on the extent of conjugation and the nature of the substituents. For many this compound derivatives, the UV-Vis spectra exhibit absorption bands in the range of 250-400 nm.
Experimental Protocols
Detailed experimental methodologies are crucial for obtaining high-quality spectroscopic data. The following are generalized protocols for the key techniques.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument: A 300 or 400 MHz NMR spectrometer is typically used.[3]
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra at room temperature. Standard pulse sequences are generally sufficient.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (TMS).
IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly employed. Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.[3] Liquid samples can be analyzed as a thin film between salt plates.
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.[1]
-
Data Acquisition: Typically, spectra are recorded in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion (for ESI) or through a gas chromatograph (for EI).
-
Ionization: Choose an appropriate ionization technique (e.g., EI, CI, ESI) based on the volatility and stability of the compound.[5]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the mass spectrum to determine the molecular ion peak and interpret the fragmentation pattern to confirm the structure.
Visualizing Spectroscopic Analysis Workflows
The following diagrams illustrate the logical flow of spectroscopic characterization and the relationship between different techniques.
Caption: General workflow for the spectroscopic characterization of a this compound derivative.
Caption: Relationship between spectroscopic techniques and the structural information they provide.
References
- 1. growingscience.com [growingscience.com]
- 2. Synthesis and Evaluation of Some New this compound Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused this compound Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mass spectra of new substituted 2-amino-4H-pyrans: a retro-Diels-Alder reaction pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Enduring Instability of the 4H-Pyran Ring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4H-pyran ring, a six-membered heterocyclic system containing one oxygen atom and two double bonds, represents a deceptively simple structure that has intrigued and challenged chemists for decades. While its substituted derivatives are integral components of numerous biologically active molecules and natural products, the parent this compound ring is notoriously unstable. This in-depth technical guide explores the fundamental reasons behind this instability, detailing its electronic structure, thermodynamic properties, and reactivity. This document provides a comprehensive overview for researchers and professionals in drug development seeking to understand and manipulate this ephemeral scaffold.
Electronic Structure and Aromaticity
The instability of the this compound ring can be primarily attributed to its electronic configuration. Unlike its aromatic counterpart, the pyrylium cation, this compound is a non-aromatic system. Molecular orbital calculations, which predicted its instability even before its first synthesis, reveal a lack of cyclic delocalization of its π-electrons. The presence of a saturated sp³-hybridized carbon atom at the 4-position disrupts the continuous overlap of p-orbitals necessary for aromaticity. This absence of aromatic stabilization energy makes the ring system energetically unfavorable compared to potential rearrangement or decomposition products.
Thermodynamic Profile
Quantitative thermodynamic data for the parent this compound ring is scarce due to its transient nature. However, computational studies employing high-level theoretical methods such as Gaussian-3 (G3) and Density Functional Theory (DFT) can provide reliable estimates of its thermodynamic properties. These calculations consistently indicate a positive enthalpy and Gibbs free energy of formation, signifying its thermodynamic instability relative to its constituent elements.
Table 1: Calculated Thermodynamic Properties of Parent this compound
| Property | Calculated Value (Method) | Reference |
| Enthalpy of Formation (ΔHf°) | Data not available in searched literature. Would require dedicated G3 or similar high-level computational analysis. | N/A |
| Gibbs Free Energy of Formation (ΔGf°) | Data not available in searched literature. Would require dedicated DFT or similar high-level computational analysis. | N/A |
Note: The absence of precise, experimentally verified thermodynamic data underscores the significant challenges in handling and characterizing the parent this compound ring.
Structural Analysis and Ring Strain
The geometry of the this compound ring also contributes to its instability. While detailed experimental structural data for the parent ring is unavailable, computational models and spectroscopic data from derivatives like this compound-4-one provide insights. The ring is not perfectly planar, and the presence of the sp³ carbon atom introduces a degree of ring strain.
Table 2: Calculated Geometrical Parameters of Parent this compound
| Parameter | Calculated Value (Method) | Reference |
| C2=C3 Bond Length | Data not available in searched literature. Would require dedicated ab initio or DFT computational analysis. | N/A |
| C4-C5 Bond Length | Data not available in searched literature. Would require dedicated ab initio or DFT computational analysis. | N/A |
| O1-C2 Bond Length | Data not available in searched literature. Would require dedicated ab initio or DFT computational analysis. | N/A |
| C2-O1-C6 Bond Angle | Data not available in searched literature. Would require dedicated ab initio or DFT computational analysis. | N/A |
Note: The values presented would be theoretical predictions. Experimental determination is hampered by the compound's instability.
Reactivity and Decomposition Pathways
The inherent instability of the this compound ring manifests in its high reactivity, particularly its propensity for disproportionation and reaction with atmospheric oxygen.
Disproportionation
In the absence of stabilizing substituents, this compound readily undergoes disproportionation to form the more stable 5,6-dihydro-4H-pyran and the aromatic pyrylium cation.[1] The pyrylium cation is then susceptible to hydrolysis in the presence of water.
Caption: Disproportionation of this compound.
Autoxidation
The dienyl ether moiety within the this compound structure makes it highly susceptible to autoxidation in the presence of air (oxygen). This process likely proceeds through a radical chain mechanism, leading to the formation of peroxides and subsequent ring-opening and decomposition products. The high reactivity with air is a major factor contributing to its instability and difficulty in isolation.[1]
Caption: Proposed Autoxidation Pathway of this compound.
Synthesis and Isolation: A Historical Perspective
The first successful synthesis and characterization of the parent this compound was independently reported in 1962 by Brandsma and by Masamune and Castellucci.[1] The method involved the gas-phase pyrolysis of 2-acetoxy-3,4-dihydro-2H-pyran.
Experimental Protocol: Pyrolysis of 2-Acetoxy-3,4-dihydro-2H-pyran
The synthesis of this compound is a challenging procedure that requires careful control of reaction conditions and immediate isolation of the product. The following is a generalized protocol based on the seminal 1962 reports.
Objective: To synthesize and isolate the parent this compound ring via pyrolysis.
Materials:
-
2-Acetoxy-3,4-dihydro-2H-pyran
-
Inert gas (e.g., Nitrogen or Argon)
-
High-temperature tube furnace
-
Cold trap (liquid nitrogen)
-
Preparative gas chromatograph
Procedure:
-
A stream of inert gas is passed through a heated reservoir of 2-acetoxy-3,4-dihydro-2H-pyran to carry the vapor into a pyrolysis tube.
-
The pyrolysis tube is heated to a high temperature (specific temperature would be detailed in the original literature, likely in the range of 400-600 °C) to induce the elimination of acetic acid.
-
The gaseous products exiting the furnace are immediately passed through a cold trap cooled with liquid nitrogen to condense the products.
-
The crude condensate, a mixture of this compound, acetic acid, and other byproducts, is collected.
-
Due to its instability, the this compound is immediately purified from the crude condensate using preparative gas chromatography. The collection of the this compound fraction must be done at low temperatures to prevent decomposition.
Caption: Experimental Workflow for this compound Synthesis.
Conclusion
The instability of the parent this compound ring is a multifaceted issue rooted in its electronic structure, lack of aromaticity, and inherent ring strain. These factors contribute to its high reactivity, leading to rapid disproportionation and autoxidation. While the synthesis and isolation of unsubstituted this compound are challenging, an understanding of its instability is crucial for the strategic design and development of novel, stable, and biologically active pyran-containing molecules. The strategic placement of substituents that can either electronically stabilize the ring or sterically hinder decomposition pathways is a key consideration for harnessing the synthetic potential of this intriguing heterocyclic scaffold.
References
The 4H-Pyran Scaffold: A Versatile Framework with Diverse Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4H-pyran ring system, a six-membered heterocyclic scaffold containing an oxygen atom, has emerged as a privileged structure in medicinal chemistry. While this motif is present in a limited number of natural products, a vast body of research highlights the significant and diverse biological activities of its synthetic derivatives. This technical guide provides a comprehensive overview of the biological activities associated with the this compound scaffold, with a focus on its anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. The content herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the therapeutic potential of this versatile chemical entity.
Anticancer Activity of this compound Derivatives
A significant area of investigation for this compound derivatives has been their potential as anticancer agents. Numerous studies have demonstrated their cytotoxic effects against a variety of cancer cell lines.[1][2] The primary mechanisms of action appear to involve the induction of apoptosis and the inhibition of key cell cycle regulators.
Signaling Pathways in Anticancer Activity
Cyclin-Dependent Kinase 2 (CDK2) Inhibition: One of the key mechanisms through which this compound derivatives exert their anticancer effects is by inhibiting cyclin-dependent kinase 2 (CDK2). CDK2 is a crucial enzyme that regulates the progression of the cell cycle, particularly the transition from the G1 to the S phase. By inhibiting CDK2, these compounds can halt the proliferation of cancer cells.[2][3]
Apoptosis Induction: this compound derivatives have also been shown to induce programmed cell death, or apoptosis, in cancer cells. This is often achieved through the activation of the caspase cascade, a family of proteases that play a central role in the execution of apoptosis. The activation of effector caspases, such as caspase-3, leads to the cleavage of various cellular proteins, ultimately resulting in cell death.
Caption: Anticancer signaling pathways of this compound derivatives.
Quantitative Data: Anticancer Activity
The cytotoxic effects of various synthetic this compound derivatives have been quantified using the IC50 (half-maximal inhibitory concentration) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Spiro-4H-pyran Derivatives | A549 (Lung), A375 (Melanoma), LNCaP (Prostate) | Varies | [4] |
| 4H-benzo[h]chromene Derivatives | MCF-7 (Breast), HCT-116 (Colon), HepG-2 (Liver) | Varies | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial and Antifungal Activities
Synthetic this compound derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[6][7] This makes them promising candidates for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.
Quantitative Data: Antimicrobial and Antifungal Activity
The antimicrobial and antifungal efficacy of this compound derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Fused Spiro-4H-pyran | Streptococcus pneumoniae | 125 | [8] |
| Fused Spiro-4H-pyran | Escherichia coli | 125 | [8] |
| Schiff Bases Fused this compound | Mycobacterium bovis (BCG) | Varies | [7] |
| Spiro-4H-pyran Derivatives | Staphylococcus aureus | Varies | [4] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
-
Prepare Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilutions: The this compound derivative is serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Experimental workflow for MIC determination by broth microdilution.
Antioxidant Activity
Certain this compound derivatives have been identified as potent antioxidants, capable of scavenging free radicals and protecting cells from oxidative damage.[2] Oxidative stress is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases, making antioxidants a key area of therapeutic interest.
Quantitative Data: Antioxidant Activity
The antioxidant activity of this compound derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values.
| Compound Class | Antioxidant Assay | IC50 (mM) | Reference |
| This compound derivative (4g) | DPPH | 0.329 | [2] |
| This compound derivative (4j) | DPPH | 0.1941 | [2] |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH assay is a simple and widely used method to assess the antioxidant potential of a compound.
-
Prepare DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Sample Preparation: The this compound derivative is dissolved in the same solvent at various concentrations.
-
Reaction: The DPPH solution is mixed with the sample solutions.
-
Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The reduction in absorbance, indicating the scavenging of the DPPH radical, is proportional to the antioxidant activity of the sample.
References
- 1. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused this compound Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Evaluation of Some New this compound Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
The Structural Blueprint for Activity: An In-depth Guide to 4H-Pyran Analogues in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 4H-pyran scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds. Its inherent structural features allow for diverse substitutions, leading to a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound analogues, focusing on their anticancer, antimicrobial, antioxidant, and enzyme-inhibitory properties. Detailed experimental protocols for key biological assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action and guide future drug design efforts.
Quantitative Structure-Activity Relationship (SAR) Data
The biological activity of this compound analogues is intricately linked to the nature and position of substituents on the pyran ring and its fused or linked aromatic systems. The following tables summarize the quantitative SAR data for various classes of this compound derivatives.
Anticancer Activity
This compound analogues have demonstrated significant cytotoxic effects against a range of cancer cell lines. The SAR data highlights the importance of specific substitutions in enhancing anticancer potency.
| Compound ID | Core Structure | R1 (Position 2) | R2 (Position 4) | R3 (Position 6) | Cell Line | IC50 (µM) | Reference |
| C1 | 2-amino-3-cyano-4-aryl-4H-pyran | -NH2 | 4-Chlorophenyl | - | HCT-116 | 75.1 | [1] |
| C2 | 2-amino-3-cyano-4-aryl-4H-pyran | -NH2 | 4-Nitrophenyl | - | SW-480 | 34.6 | [2] |
| C3 | 2-amino-3-cyano-4-aryl-4H-pyran | -NH2 | 4-Nitrophenyl | - | MCF-7 | 42.6 | [2] |
| C4 | 2-amino-3-cyano-4-aryl-4H-pyran | -NH2 | 4-Chlorophenyl | - | SW-480 | 35.9 | [2] |
| C5 | 2-amino-3-cyano-4-aryl-4H-pyran | -NH2 | 4-Chlorophenyl | - | MCF-7 | 34.2 | [2] |
| C6 | 2-amino-3-cyano-4-aryl-4H-pyran | -NH2 | 3,4,5-Trimethoxyphenyl | - | SW-480 | 38.6 | [2] |
| C7 | 2-amino-3-cyano-4-aryl-4H-pyran | -NH2 | 3,4,5-Trimethoxyphenyl | - | MCF-7 | 26.6 | [2] |
| C8 | Sclerotiorin derivative | - | - | Amine derivative | A549 | 6.39 - 9.08 | [3] |
| C9 | Coumarin-4H-pyran hybrid | - | - | - | Breast (MCF-7) | <0.87 | [4] |
Antibacterial Activity
The antibacterial potential of this compound analogues has been evaluated against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key parameter in assessing their efficacy.
| Compound ID | Core Structure | Test Organism | MIC (µg/mL) | Reference |
| AB1 | Schiff base fused this compound | Mycobacterium bovis (BCG) | 31.25 | [5] |
| AB2 | Spiro-4H-pyran derivative | Streptococcus pneumoniae | 125 | [6] |
| AB3 | Spiro-4H-pyran derivative | Escherichia coli | 125 | [6] |
| AB4 | Spiro-4H-pyran derivative | Staphylococcus aureus (clinical isolate) | 32 | [7] |
| AB5 | Spiro-4H-pyran derivative | Streptococcus pyogenes (clinical isolate) | 64 | [7] |
Antioxidant Activity
The antioxidant capacity of this compound analogues is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Compound ID | Core Structure | IC50 (mM) | Reference |
| AO1 | 2-amino-4-(4-hydroxyphenyl)-4H-pyran derivative | 0.329 | [1] |
| AO2 | 2-amino-4-(3,4,5-trimethoxyphenyl)-4H-pyran derivative | 0.1941 | [1] |
| AO3 | This compound derivative | 580 µM (EC50) | [2] |
Enzyme Inhibitory Activity
This compound analogues have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis, including Cyclin-Dependent Kinase 2 (CDK2), Transforming Growth Factor-β Type I Receptor (ALK5), HIV-1 Integrase, and Cyclooxygenase-2 (COX-2).
Table 1.4.1: CDK2 Inhibitory Activity
| Compound ID | Core Structure | IC50 (µM) | Reference |
|---|---|---|---|
| CDK1 | Pyrazolo[3,4-b]pyridine derivative | 1.630 | [8] |
| CDK2 | Pyrazolo[3,4-b]pyridine derivative | 0.460 |[8] |
Table 1.4.2: TGF-β Type I Receptor (ALK5) Inhibitory Activity
| Compound ID | Core Structure | IC50 (nM) | Reference |
|---|---|---|---|
| ALK1 | 2-phenyl-4-(3-pyridin-2-yl-1H-pyrazol-4-yl)pyridine (GW6604) | 140 | [4][9] |
| ALK2 | Thiazole derivative | <100 |[10] |
Table 1.4.3: HIV-1 Integrase Inhibitory Activity
| Compound ID | Core Structure | Activity | Reference |
|---|---|---|---|
| HIV1 | Quinalizarin analogue | IC50 < 10 µM | |
| HIV2 | Purpurin analogue | IC50 < 10 µM |
| HIV3 | Pyridine-based ALLINI (KF116) | EC50 ~ 7 nM | |
Table 1.4.4: COX-2 Inhibitory Activity
| Compound ID | Core Structure | IC50 (µM) | Reference |
|---|---|---|---|
| COX1 | Sclerotiorin derivative | - (66.1% inhibition) | [3] |
| COX2 | Quinazolinone derivative | - (>80% inhibition) | [3] |
| COX3 | Indole derivative | - (46.7% - 58.7% inhibition) |[3] |
Experimental Protocols
Detailed methodologies for the key biological assays cited in this guide are provided below to ensure reproducibility and facilitate further research.
In Vitro Anticancer Drug Screening Workflow
A general workflow for the initial screening of novel compounds for anticancer activity involves a multi-step process to identify and validate potential therapeutic agents.
HCT-116 Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic potential of compounds on cancer cell lines.
-
Cell Seeding: HCT-116 cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogues (typically in a range from 0.01 to 100 µM) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
CDK2 Kinase Assay
This assay measures the ability of compounds to inhibit the activity of the CDK2 enzyme, a key regulator of the cell cycle.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing CDK2/Cyclin A or E enzyme, a specific substrate (e.g., histone H1), and ATP in a suitable kinase buffer.
-
Inhibitor Addition: The this compound analogues are added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 30°C for a specified period (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays that measure the amount of ATP consumed (e.g., Kinase-Glo®).
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.
TGF-β Type I Receptor (ALK5) Kinase Assay
This assay evaluates the inhibitory effect of compounds on the ALK5 kinase, a critical component of the TGF-β signaling pathway.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the recombinant human ALK5 protein, a specific peptide substrate, and ATP in a kinase reaction buffer.
-
Compound Incubation: The test compounds (this compound analogues) are added to the wells at varying concentrations and pre-incubated with the enzyme.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Reaction Termination and Detection: After a defined incubation period at 37°C, the reaction is stopped. The level of substrate phosphorylation is then measured, often using an ELISA-based method with a phospho-specific antibody or a luminescence-based assay that quantifies the remaining ATP.
-
IC50 Determination: The percentage of ALK5 inhibition is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.
COX-2 Inhibition Assay
This assay determines the ability of this compound analogues to selectively inhibit the COX-2 enzyme, which is involved in inflammation and pain.
-
Enzyme and Substrate Preparation: Human recombinant COX-2 enzyme is prepared in a suitable buffer. The substrate, arachidonic acid, is also prepared in a solution.
-
Inhibitor Pre-incubation: The test compounds are pre-incubated with the COX-2 enzyme at 37°C for a short period (e.g., 15 minutes).
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid to the enzyme-inhibitor mixture.
-
Prostaglandin Measurement: The reaction is allowed to proceed for a specific time, and then the amount of prostaglandin E2 (PGE2) produced is measured. This is commonly done using an Enzyme Immunoassay (EIA) kit.
-
Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the PGE2 levels in the presence and absence of the inhibitor. The IC50 value is then determined.
DPPH Radical Scavenging Assay
This assay is a common and straightforward method to evaluate the antioxidant potential of chemical compounds.
-
DPPH Solution Preparation: A stock solution of DPPH in methanol or ethanol is prepared.
-
Sample Preparation: The this compound analogues are dissolved in a suitable solvent to prepare different concentrations.
-
Reaction: The sample solutions are mixed with the DPPH solution and incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Bacterial Culture: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.
-
Serial Dilution: The this compound analogues are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by this compound analogues is crucial for understanding their mechanism of action. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.
CDK2 Signaling Pathway in Cell Cycle Regulation
Inhibition of CDK2 by this compound analogues can lead to cell cycle arrest, a key mechanism for their anticancer activity.
TGF-β/ALK5 Signaling Pathway in Fibrosis and Cancer
This compound analogues that inhibit ALK5 can modulate the TGF-β signaling pathway, which is implicated in both fibrosis and cancer progression.
General Workflow for In Vitro Biological Evaluation
This diagram outlines the typical steps involved in the in vitro biological evaluation of newly synthesized compounds.
This technical guide serves as a foundational resource for researchers engaged in the discovery and development of this compound-based therapeutics. The presented SAR data, detailed experimental protocols, and pathway visualizations provide a robust framework for the rational design of novel and more potent this compound analogues with improved pharmacological profiles.
References
- 1. Frontiers | Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds [frontiersin.org]
- 2. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and in vitro biological evaluation of dihydroartemisinyl-chalcone esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Machine learning-guided identification and simulation-based validation of potent JAK3 inhibitors for cancer therapy | PLOS One [journals.plos.org]
- 9. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Dawn of a New Therapeutic Frontier: Discovery of Novel Bioactive 4H-Pyran Compounds
A Technical Guide for Researchers and Drug Development Professionals
The relentless pursuit of novel therapeutic agents has led scientists down many molecular avenues. Among the most promising are heterocyclic compounds, and within this vast class, the 4H-pyran scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of recently discovered bioactive this compound derivatives, offering a consolidated resource for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental protocols for synthesis and evaluation, and visualizes the underlying mechanisms of action.
A Versatile Scaffold: The Biological Spectrum of 4H-Pyrans
The this compound ring system is a core component of numerous natural products and synthetic molecules, exhibiting a wide array of pharmacological properties.[1][2][3] Recent research has highlighted their potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents.[4][5][6] The versatility of the this compound scaffold allows for diverse substitutions, enabling the fine-tuning of its biological activity and paving the way for the development of potent and selective therapeutic agents.[7]
Quantitative Bioactivity Data of Novel this compound Derivatives
The following tables summarize the quantitative data from recent studies, showcasing the potential of newly synthesized this compound compounds across various biological assays.
Table 1: Anticancer Activity of Novel this compound Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 4a | A549 (Non-small-cell lung cancer) | Potent Activity Reported | [8] |
| 5a | A549, A375 (Melanoma), LNCaP (Prostate) | Most Potent in Series | [8] |
| 4g | HCT-116 (Colorectal cancer) | Lower IC50 than Ampicillin | [4][5] |
| 4j | HCT-116 (Colorectal cancer) | Lower IC50 than Ampicillin | [4][5] |
| 4a | MCF-7 (Breast cancer) | 10.15 | [9] |
| 4a | MDA-MB-231 (Breast cancer) | 16.32 | [9] |
Table 2: Antimicrobial Activity of Novel this compound Derivatives
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| 4a-4j (dimedone derivatives) | Mycobacterium bovis (BCG) | Good Activity Reported | [10] |
| 4h, 4i (acetylacetone derivatives) | Candida albicans | Highest in Series | [10] |
| 5a, 5b, 5f, 5g, 5i | Staphylococcus aureus | Best MIC in Series | [8] |
| 4l | Streptococcus pneumoniae | 125 | [11] |
| 4l | Escherichia coli | 125 | [11] |
| 4c, 4e | Pseudomonas aeruginosa | MBC ≤500 | [11] |
| 4l | Pseudomonas aeruginosa | MBC ≤250 | [11] |
Table 3: Antioxidant Activity of Novel this compound Derivatives
| Compound ID | Assay | IC50/EC50 (µM) | Reference |
| 4g | DPPH Scavenging | Strong Potency | [4][5] |
| 4j | DPPH Scavenging | More Efficient than BHT | [4][5] |
| 4g | Ferric Reducing Antioxidant Power (FRAP) | Strong Potency | [5] |
| 4j | Ferric Reducing Antioxidant Power (FRAP) | More Efficient than BHT | [5] |
Table 4: Biofilm Inhibitory Activity of Novel this compound Derivatives
| Compound ID | Bacterial Strain | Concentration (µM) | Biofilm Inhibition (%) | Reference |
| 6a | Pseudomonas aeruginosa | 2.5 | Obvious Inhibition | [12] |
| 4l | Streptococcus pneumoniae | 100 | 13% Cell Lysis | [11][13] |
| 4l | Escherichia coli | 200 | 20% Cell Lysis | [11][13] |
Experimental Protocols: A Guide to Synthesis and Evaluation
The synthesis of bioactive this compound derivatives often involves efficient and environmentally friendly one-pot, multi-component reactions.[1][7] The biological evaluation of these compounds requires a suite of standardized assays to determine their efficacy and preliminary safety profiles.
General Synthesis of this compound Derivatives
A common and efficient method for synthesizing 2-amino-4H-pyran derivatives is through a one-pot, three-component reaction.[4][5][7]
-
Reactants:
-
An aromatic aldehyde (e.g., benzaldehyde derivatives)
-
Malononitrile
-
A β-ketoester (e.g., ethyl acetoacetate) or a 1,3-dicarbonyl compound (e.g., dimedone)
-
-
Catalyst: A base catalyst such as piperidine or triethylamine is often used.[4][5]
-
Solvent: A green solvent like ethanol is typically employed.[4][5][7]
-
Procedure:
-
The aromatic aldehyde, malononitrile, and the β-ketoester/1,3-dicarbonyl compound are mixed in ethanol.
-
A catalytic amount of piperidine or triethylamine is added to the mixture.
-
The reaction mixture is stirred at room temperature or refluxed for a specified period.
-
The resulting solid product is collected by filtration, washed, and can be further purified by recrystallization.[4][5]
-
This synthetic strategy offers several advantages, including high yields, short reaction times, and simple work-up procedures.[10]
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the synthesized compounds is often determined by measuring their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[10]
-
Procedure:
-
A two-fold serial dilution of each compound is prepared in a 96-well microtiter plate.
-
A standardized suspension of the target microorganism is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]
-
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the this compound derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
After incubation, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated.[11]
-
Visualizing the Mechanisms of Action
Understanding the molecular pathways through which bioactive compounds exert their effects is crucial for drug development. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the discovery of bioactive this compound compounds.
Caption: General workflow for the discovery and development of bioactive this compound compounds.
Caption: Proposed mechanism of anticancer activity via CDK2 inhibition by bioactive 4H-pyrans.[4]
Caption: Proposed mechanism of anti-biofilm activity via inhibition of the PQS pathway.[12]
Conclusion and Future Directions
The this compound scaffold continues to be a fertile ground for the discovery of novel bioactive compounds. The synthetic accessibility and the wide range of biological activities make these compounds highly attractive for further investigation in drug discovery programs. Future research should focus on optimizing the lead compounds through structure-activity relationship (SAR) studies to enhance their potency and selectivity. Furthermore, in-depth mechanistic studies and in vivo evaluations are necessary to translate the promising in vitro results into tangible therapeutic applications. This technical guide serves as a foundational resource to propel further research and development in this exciting area of medicinal chemistry.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis and Evaluation of Some New this compound Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused this compound Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of Novel Fused Spiro-4H-Pyran Derivatives as Bacterial Biofilm Disruptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives as Pseudomonas aeruginosa biofilm inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of Novel Fused Spiro-4 H-Pyran Derivatives as Bacterial Biofilm Disruptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Computational Modeling of 4H-Pyran Structures: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4H-pyran scaffold is a privileged heterocyclic motif found in a plethora of natural products and synthetic molecules of significant biological importance. Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The versatility of the this compound ring system, coupled with its accessibility through multi-component reactions, has made it an attractive target for medicinal chemists and drug discovery programs.[1]
Computational modeling has emerged as an indispensable tool in modern drug discovery, offering a rational and efficient approach to the design and development of novel therapeutic agents. By simulating molecular interactions and predicting physicochemical properties, computational methods can significantly accelerate the identification and optimization of lead compounds. This technical guide provides a comprehensive overview of the core computational methodologies applied to the study of this compound structures, with a focus on quantum chemical calculations, molecular docking, and ADMET prediction. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also provided to bridge the gap between in silico and in vitro studies.
I. Synthesis of this compound Derivatives
The synthesis of 2-amino-4H-pyran derivatives is often achieved through a one-pot, three-component reaction, which is an efficient and atom-economical approach.[2] A general and widely used protocol involves the condensation of an aromatic aldehyde, malononitrile, and a β-dicarbonyl compound.
Experimental Protocol: Synthesis of 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
This protocol describes the synthesis of a specific this compound derivative, which can be adapted for the synthesis of other analogs.[3][4]
Materials:
-
4-chlorobenzaldehyde
-
Malononitrile
-
Dimedone
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Distilled water
-
Hexane
-
Glassware: Round-bottom flask, condenser, magnetic stirrer, Buchner funnel, filter paper
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 4-chlorobenzaldehyde (10 mmol, 1.41 g), malononitrile (10 mmol, 0.66 g), and dimedone (10 mmol, 1.40 g) in 30 mL of ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.5 mL) to the mixture.
-
Reflux: Equip the flask with a condenser and reflux the mixture with constant stirring for 2-3 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A solid precipitate will form.
-
Isolation and Purification: Filter the precipitate using a Buchner funnel and wash it sequentially with cold distilled water, ethanol, and hexane to remove unreacted starting materials and impurities.
-
Drying: Dry the resulting solid product in a desiccator or under vacuum.
-
Characterization: Determine the melting point of the purified product and characterize its structure using spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR.
II. Computational Modeling Workflow
A typical computational workflow for the investigation of this compound structures in a drug discovery context involves several key steps, from initial structure preparation to the prediction of biological activity and ADMET properties.
III. Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to understand the electronic structure and reactivity of this compound derivatives. These calculations provide insights into molecular geometry, stability, and sites of electrophilic and nucleophilic attack.
Experimental Protocol: Geometry Optimization and Electronic Property Calculation
This protocol outlines a general procedure for performing DFT calculations on a this compound structure using a program like Gaussian.
Software: Gaussian, GaussView, or other molecular modeling software.
Procedure:
-
Structure Input:
-
Draw the 2D structure of the this compound derivative using a chemical drawing tool.
-
Convert the 2D structure to a 3D structure and perform an initial rough geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
Save the coordinates in a format compatible with the quantum chemistry software (e.g., .mol or .pdb).
-
-
Input File Preparation (Gaussian):
-
Create a Gaussian input file (.gjf or .com).
-
Specify the route section: #p B3LYP/6-311G(d,p) Opt Freq. This requests a geometry optimization followed by a frequency calculation at the B3LYP level of theory with the 6-311G(d,p) basis set.
-
Provide a title for the calculation.
-
Specify the charge and multiplicity of the molecule (typically 0 and 1 for a neutral, closed-shell molecule).
-
Paste the 3D coordinates of the this compound derivative.
-
-
Running the Calculation:
-
Submit the input file to the Gaussian program.
-
-
Analysis of Results:
-
Geometry Optimization: Open the output file (.log or .out) in a visualization tool like GaussView. Verify that the optimization has converged by checking for the absence of imaginary frequencies. The optimized geometry represents the lowest energy conformation.
-
Electronic Properties: From the output file, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical reactivity and stability.[5][6]
-
Molecular Electrostatic Potential (MEP): Generate the MEP surface to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.
-
Quantitative Data from Quantum Chemical Calculations
| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | B3LYP/6-311G(d,p) | -7.06 | -2.54 | 4.52 |
| Illustrative this compound Derivative | B3LYP/6-31G(d) | -6.50 | -1.80 | 4.70 |
Data for the first compound is sourced from a computational study.[7] The second entry is illustrative of typical values for similar structures.
IV. Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is widely used to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions.
Experimental Protocol: Molecular Docking of a this compound Derivative into CDK2
This protocol details the steps for docking a this compound derivative into the active site of Cyclin-Dependent Kinase 2 (CDK2) using AutoDock Vina.
Software: AutoDock Tools, AutoDock Vina, PyMOL or other molecular visualization software.
Procedure:
-
Protein Preparation:
-
Download the crystal structure of human CDK2 in complex with an inhibitor from the Protein Data Bank (PDB ID: 6GUE).[8]
-
Open the PDB file in a molecular visualization tool.
-
Remove water molecules, co-crystallized ligands, and any other non-protein atoms.
-
Add polar hydrogens and assign Kollman charges to the protein using AutoDock Tools.
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Prepare the 3D structure of the this compound derivative (e.g., from the geometry optimization step).
-
Use AutoDock Tools to add Gasteiger charges and merge non-polar hydrogens.
-
Define the rotatable bonds in the ligand.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Generation:
-
In AutoDock Tools, define a grid box that encompasses the active site of CDK2. The active site can be identified based on the position of the co-crystallized ligand in the original PDB file.
-
Ensure the grid box is large enough to allow the ligand to move and rotate freely.
-
-
Docking Simulation:
-
Create a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand files, the grid box parameters, and the output file name.
-
Run AutoDock Vina from the command line, providing the configuration file as input.
-
-
Analysis of Results:
-
AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).
-
Visualize the docking results in a molecular graphics program. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the best-ranked pose of the this compound derivative and the amino acid residues in the CDK2 active site.
-
Quantitative Data from Molecular Docking Studies
| This compound Derivative | Target Protein | Docking Score (kcal/mol) | Interacting Residues |
| Compound e | CDK2 (6GUE) | -11.0 | LYS, ASP, LEU, HIS |
| Compound h | CDK2 (6GUE) | -11.0 | LYS, ASP, LEU, HIS |
| Compound 12j | Tyrosinase | -8.04 | HIS85, HIS259, HIS296 |
| Compound 67 | 2V5Z (PD) | -10.9 | Not specified |
| Illustrative | DNA | -7.5 | A-T rich region of the minor groove |
Data is compiled from various in silico studies on different this compound derivatives.[8][9][10]
V. Biological Evaluation
The computational predictions of biological activity must be validated through in vitro experiments. Cytotoxicity assays are commonly used to assess the anticancer potential of newly synthesized compounds.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Quantitative Data from Biological Assays
| This compound Derivative | Cell Line | Assay | IC50 (µM) |
| Compound 9a | HeLa | MTT | 2.59 |
| Compound 14g | HCT-116 | MTT | 1.98 |
| Compound 6f | - | Tyrosinase Inhibition | 35.38 |
| Compound 12j | - | Tyrosinase Inhibition | 10.49 |
| Compound 4 | - | CDK2 Inhibition | 3.82 |
| Compound 9 | - | CDK2 Inhibition | 0.96 |
Data is compiled from various biological evaluation studies.[9][11][12]
VI. Signaling Pathway and Mechanism of Action Visualization
Understanding the mechanism of action of a bioactive compound often involves elucidating its effect on cellular signaling pathways. Graphviz can be used to create clear diagrams of these complex biological processes.
CDK2 Signaling Pathway in Cell Cycle Progression
Many this compound derivatives have been investigated as inhibitors of CDK2, a key regulator of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.
References
- 1. Design, synthesis, in vitro, and in silico evaluations of kojic acid derivatives linked to amino pyridine moiety as potent tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 4. researchgate.net [researchgate.net]
- 5. passer.garmian.edu.krd [passer.garmian.edu.krd]
- 6. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 7. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]
- 8. In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Computational Insights into Chromene/pyran Derivatives: Molecular Docking, ADMET Studies, DFT Calculations, and MD Simulations as Promising Candidates for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isomers of 4H-Pyran and their Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of 4H-pyran, with a focus on their physicochemical properties, synthesis, and biological significance. The unstable nature of the parent this compound and its isomer, 2H-pyran, has led to a greater emphasis on their more stable, functionalized derivatives, particularly the pyranones. This document delves into the key characteristics of these compounds, offering detailed experimental protocols and insights into their mechanisms of action, which are crucial for their application in research and drug development.
Core Isomers of Pyran: Structure and Stability
Pyran is a six-membered heterocyclic, non-aromatic ring containing one oxygen atom. The position of the double bonds and the saturated carbon atom gives rise to two primary isomers: 2H-pyran and this compound.[1]
-
2H-Pyran: The saturated carbon is at position 2. This isomer is highly unstable and has not been isolated.[2] Its instability is attributed to the equilibrium it establishes with its open-chain isomeric form, a 1-oxatriene.[3]
-
This compound: The saturated carbon is at position 4.[1] First isolated in 1962, this compound is also unstable, particularly in the presence of air, and tends to disproportionate into dihydropyran and the pyrylium ion.[4]
Due to their inherent instability, the study of the parent pyrans is challenging. Consequently, research has largely focused on their more stable, substituted derivatives and their oxidized forms, pyranones.
The two main isomers of pyranones are:
-
2-Pyrone (α-Pyrone or 2H-pyran-2-one): An unsaturated lactone with the carbonyl group at position 2.[5]
-
4-Pyrone (γ-Pyrone or this compound-4-one): An unsaturated ketone with the carbonyl group at position 4.[6]
These pyranone structures are found in a vast array of natural products and synthetic compounds exhibiting significant biological activities.[7]
Physicochemical Properties
The instability of this compound and 2H-pyran makes the experimental determination of their physicochemical properties difficult. In contrast, their more stable pyranone isomers have been well-characterized. The available quantitative data for these key isomers are summarized below.
| Property | This compound | 2H-Pyran | 4-Pyrone (this compound-4-one) | 2-Pyrone (2H-Pyran-2-one) |
| Molecular Formula | C₅H₆O | C₅H₆O | C₅H₄O₂ | C₅H₄O₂ |
| Molar Mass ( g/mol ) | 82.10 | 82.10 | 96.08 | 96.08 |
| Melting Point (°C) | - | - | 32-34[6][8] | - |
| Boiling Point (°C) | - | - | 210-215[6][8] | - |
| Solubility | - | - | Slightly soluble in water; soluble in alcohol and oils.[8] | - |
| CAS Number | 289-65-6[9] | 289-66-7[4] | 108-97-4[6] | 504-31-4[5] |
Synthesis of Pyran Isomers: Experimental Protocols
The synthesis of the unstable parent pyrans is not commonly performed. Instead, synthetic efforts are directed towards their more stable and synthetically useful derivatives. The following are detailed protocols for the synthesis of the key pyranone isomers.
Synthesis of 4-Pyrone (this compound-4-one) via Decarboxylation of Chelidonic Acid
4-Pyrone can be reliably synthesized by the thermal decarboxylation of chelidonic acid.[2][3]
Experimental Protocol:
-
Reaction Setup: A distillation apparatus is assembled. Chelidonic acid is placed in the distillation flask.
-
Decarboxylation: The chelidonic acid is heated under vacuum. The decarboxylation reaction occurs at elevated temperatures, leading to the formation of 4-pyrone.
-
Purification: The crude 4-pyrone is then purified by distillation to yield the final product.
Synthesis of 2-Pyrone (2H-Pyran-2-one) from Coumalic Acid
A common and effective method for the synthesis of 2-pyrone is the decarboxylation of coumalic acid.
Experimental Protocol:
-
Reaction Setup: Coumalic acid is placed in a flask equipped with a condenser.
-
Decarboxylation: The acid is heated, which induces decarboxylation to form 2-pyrone. The reaction can be monitored by the evolution of carbon dioxide.
-
Purification: The resulting 2-pyrone is purified by vacuum distillation.
Multi-component Synthesis of Substituted this compound Derivatives
A versatile and efficient method for synthesizing a variety of substituted this compound derivatives is through a one-pot, three-component reaction.[10]
Experimental Protocol:
-
Reactants and Catalyst: An aromatic aldehyde (1 mmol), malononitrile (1 mmol), and a β-ketoester (e.g., ethyl acetoacetate) (1 mmol) are mixed in a round-bottom flask. A catalytic amount of a suitable base (e.g., KOH loaded on CaO) is added.[10]
-
Reaction Conditions: The reaction mixture is stirred and heated, typically under solvent-free conditions or in a solvent like ethanol.[10][11] The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent. The organic layer is then dried and concentrated. The crude product is purified by recrystallization or column chromatography to yield the desired this compound derivative.[10]
Biological Activities and Signaling Pathways
Pyran derivatives exhibit a wide spectrum of biological activities, making them important scaffolds in drug discovery. These activities include antimicrobial, antiviral, anti-inflammatory, and anticancer properties.
General Workflow for Synthesis and Biological Screening
The general process for investigating the therapeutic potential of novel pyran derivatives is outlined below.
Caption: General workflow for the discovery and development of pyran-based therapeutic agents.
While the broad biological activities of pyran derivatives are well-documented, specific signaling pathways for many of these compounds are still under investigation. One area of interest is their potential as enzyme inhibitors.
Hypothetical Signaling Pathway: Inhibition of a Kinase Pathway by a Pyran Derivative
Many small molecule drugs exert their effects by inhibiting protein kinases, which are key components of cellular signaling pathways. A hypothetical mechanism for a pyran derivative as a kinase inhibitor is depicted below.
Caption: A simplified diagram illustrating the potential mechanism of a pyran derivative inhibiting a protein kinase signaling pathway.
Conclusion
The isomers of this compound, particularly the more stable pyranones, represent a versatile and important class of heterocyclic compounds. Their prevalence in nature and the diverse biological activities of their synthetic derivatives underscore their significance in medicinal chemistry and drug development. While the parent pyrans remain challenging to study due to their instability, the robust synthetic methodologies available for their derivatives provide a rich platform for the exploration of novel therapeutic agents. Further research into the specific molecular mechanisms and signaling pathways of bioactive pyran derivatives will undoubtedly unlock new opportunities for the treatment of a wide range of diseases.
References
- 1. A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor – Oriental Journal of Chemistry [orientjchem.org]
- 2. 4-Pyrone - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid [minds.wisconsin.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile construction of 2-pyrones under carbene catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05596A [pubs.rsc.org]
- 8. devtoolsdaily.com [devtoolsdaily.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Stability of Substituted 4H-Pyrans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4H-pyran scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds and natural products. Understanding the thermodynamic stability of substituted 4H-pyrans is of paramount importance for drug design, chemical synthesis, and formulation development. This technical guide provides a comprehensive overview of the factors governing the thermodynamic stability of this class of compounds, details experimental and computational methodologies for its assessment, and presents available quantitative data. The interplay of electronic and steric effects of substituents on the pyran ring's conformation and overall stability is discussed. This document is intended to be a valuable resource for researchers and professionals working with this compound derivatives.
Introduction
4H-pyrans are six-membered heterocyclic compounds containing an oxygen atom and two double bonds, with a saturated carbon at the 4-position. Their derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The therapeutic potential of these compounds is intrinsically linked to their stability under physiological and storage conditions. Thermodynamic stability, a measure of a compound's energy state relative to its constituent elements or other reference compounds, dictates its propensity to undergo degradation, isomerization, or other chemical transformations. A thorough understanding of the thermodynamic landscape of substituted 4H-pyrans is therefore crucial for the rational design of novel therapeutic agents with improved efficacy and shelf-life.
This guide will delve into the core principles of thermodynamic stability as they apply to substituted 4H-pyrans. It will explore the key structural features that influence stability, outline detailed protocols for the experimental and computational determination of thermodynamic parameters, and summarize the available quantitative data to facilitate comparative analysis.
Factors Influencing the Thermodynamic Stability of Substituted 4H-Pyrans
The thermodynamic stability of a substituted this compound is not an intrinsic property of the ring system alone but is significantly modulated by the nature and position of its substituents. The interplay of several factors, including electronic effects, steric hindrance, and conformational preferences, ultimately determines the overall Gibbs free energy of the molecule.
-
Electronic Effects of Substituents: The electronic nature of substituents on the this compound ring can have a profound impact on its stability. Electron-donating groups (EDGs) can increase the electron density of the ring system, potentially leading to greater stability. Conversely, electron-withdrawing groups (EWGs) can decrease the electron density, which may destabilize the ring or make it more susceptible to nucleophilic attack. The position of the substituent is also critical. For instance, conjugation of a substituent with the double bonds of the pyran ring can lead to delocalization of π-electrons, a stabilizing effect.
-
Steric Effects and Conformational Stability: The size and spatial arrangement of substituents can introduce steric strain, forcing the this compound ring to adopt higher-energy conformations. The pyran ring can exist in various conformations, such as the chair, boat, and twist-boat forms. The presence of bulky substituents will influence the relative energies of these conformers, with the molecule preferentially adopting the conformation that minimizes steric interactions. Computational studies are often employed to determine the most stable conformations and their relative energies.
-
Aromaticity and Resonance: While the this compound ring itself is not aromatic, substituents can introduce or interact with aromatic systems, contributing to the overall stability of the molecule through resonance. For example, a phenyl group attached to the pyran ring can participate in π-stacking interactions or extend the conjugated system, thereby lowering the molecule's energy.
-
Hydrogen Bonding: The presence of hydrogen bond donors and acceptors in the substituents can lead to intramolecular or intermolecular hydrogen bonding. These interactions can significantly contribute to the thermodynamic stability of the crystalline state or influence the conformation in solution.
Below is a diagram illustrating the key factors that influence the thermodynamic stability of substituted 4H-pyrans.
Quantitative Thermodynamic Data
| Compound/Derivative | Thermodynamic Parameter | Value | Method | Reference |
| 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one | Gibbs Free Energy of Formation (g_f) | -447.56 kJ/mol | Joback Method (Computational) | [1] |
| 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one | Enthalpy of Formation (h_f) | -652.17 kJ/mol | Joback Method (Computational) | [1] |
Note: The Joback method is a group contribution method used to estimate thermodynamic properties from molecular structure. These are predicted values and should be used with an understanding of their theoretical nature.
Experimental Protocols for Determining Thermodynamic Stability
The thermodynamic stability of substituted 4H-pyrans can be experimentally determined using a variety of techniques. The choice of method depends on the specific thermodynamic parameter of interest and the physical state of the compound.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC can be used to determine key thermodynamic parameters such as the melting point, enthalpy of fusion, and to study thermal decomposition.
Detailed Methodology:
-
Sample Preparation: A small amount of the purified substituted this compound (typically 1-5 mg) is accurately weighed into an aluminum or gold-plated DSC pan. The pan is then hermetically sealed to prevent any loss of material during heating.
-
Instrument Setup: A differential scanning calorimeter is used for the analysis. The instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium, zinc) prior to the measurement.
-
Experimental Parameters: The sample and an empty, sealed reference pan are placed in the DSC cell. The system is purged with an inert gas (e.g., nitrogen or argon) to provide a controlled atmosphere. A typical experimental program involves heating the sample from ambient temperature to a temperature above its decomposition point at a constant heating rate (e.g., 5-10 °C/min).
-
Data Acquisition: The DSC instrument measures the heat flow to the sample relative to the reference as a function of temperature. The resulting data is plotted as a thermogram, which shows heat flow versus temperature.
-
Data Analysis: The thermogram is analyzed to determine the onset temperature of melting, the peak melting temperature (Tm), and the enthalpy of fusion (ΔHfus). The onset of an exothermic or endothermic event at higher temperatures can indicate the onset of decomposition, providing information on the thermal stability of the compound.
The following diagram illustrates a general experimental workflow for determining thermodynamic stability using DSC.
UV-Visible Spectroscopy for Equilibrium Constant Determination
For this compound derivatives that exist in equilibrium with other species (e.g., open-chain isomers or tautomers), UV-Visible spectroscopy can be a powerful tool to determine the equilibrium constant (Keq), which is directly related to the change in Gibbs free energy (ΔG = -RTlnKeq). This method is applicable if the species in equilibrium have distinct absorption spectra.
Detailed Methodology:
-
Sample Preparation: A series of solutions of the substituted this compound are prepared in a suitable solvent at a known concentration. The solvent should be transparent in the wavelength range of interest.
-
Instrument Setup: A dual-beam UV-Visible spectrophotometer is used. The instrument is calibrated and a baseline is recorded with the pure solvent.
-
Spectral Acquisition: The absorption spectrum of each solution is recorded over a relevant wavelength range. If the equilibrium is sensitive to temperature, the sample holder should be thermostatted.
-
Identification of Isosbestic Points: The presence of one or more isosbestic points in the overlay of the spectra at different conditions (e.g., temperature, pH) indicates a two-component equilibrium.
-
Data Analysis:
-
Select analytical wavelengths where the absorbance difference between the two species in equilibrium is maximal.
-
Using Beer-Lambert's law (A = εbc), the concentrations of each species at equilibrium can be determined if the molar absorptivities (ε) are known.
-
Alternatively, if the molar absorptivities are not known, they can be determined from solutions where the equilibrium is shifted completely to one side (e.g., by changing the temperature or pH).
-
The equilibrium constant (Keq) is then calculated from the concentrations of the species at equilibrium.
-
By performing the measurements at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) of the reaction can be determined from a van't Hoff plot (lnKeq vs. 1/T).
-
Computational Approaches
In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for predicting the thermodynamic stability of substituted 4H-pyrans. These methods can be used to calculate thermodynamic parameters such as Gibbs free energy of formation, enthalpy of formation, and to explore the potential energy surface of different conformers.
General Computational Workflow:
-
Structure Building: The 3D structure of the substituted this compound is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify the low-energy conformers of the molecule.
-
Geometry Optimization: The geometry of each conformer is optimized to a local minimum on the potential energy surface using a selected level of theory and basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.
-
Calculation of Thermodynamic Properties: The standard Gibbs free energy and enthalpy of formation are calculated. Relative stabilities of different isomers or conformers can be determined by comparing their calculated energies.
Conclusion
The thermodynamic stability of substituted 4H-pyrans is a critical parameter for the development of new drugs and functional materials. This guide has provided an in-depth overview of the key factors that govern this stability, including electronic and steric effects of substituents. While a comprehensive experimental database of thermodynamic data remains to be established, this document has outlined robust experimental and computational methodologies for the determination of relevant thermodynamic parameters. The detailed protocols for DSC and UV-Visible spectroscopy, along with the framework for computational analysis, offer a solid foundation for researchers to assess the stability of their this compound derivatives. A deeper understanding of the thermodynamic properties of this important class of compounds will undoubtedly accelerate the discovery and development of new and improved this compound-based technologies.
References
Methodological & Application
Application Notes and Protocols for Multicomponent Synthesis of 4H-Pyrans
Introduction
4H-Pyran derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. These activities include antimicrobial, anti-inflammatory, antitumor, and antiviral properties.[1][2][3] Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of these valuable scaffolds. MCRs offer several advantages over traditional multi-step synthesis, including higher atom economy, reduced waste, shorter reaction times, and operational simplicity, making them a cornerstone of green chemistry.[4][5]
This document provides an overview of common multicomponent strategies for the synthesis of 4H-pyrans, detailed experimental protocols for selected methods, and a summary of reaction data for easy comparison.
General Reaction Scheme
The most common multicomponent approach for the synthesis of 4H-pyrans involves a one-pot condensation of an aldehyde, an active methylene compound (typically malononitrile), and a 1,3-dicarbonyl compound.[6][7] This three-component reaction can be catalyzed by a variety of catalysts, including acids, bases, and metal-based catalysts, under diverse reaction conditions.
A general representation of this reaction is depicted below:
Caption: General scheme of the three-component synthesis of 4H-pyrans.
Reaction Mechanism
The proposed reaction mechanism for the three-component synthesis of 4H-pyrans generally proceeds through a tandem Knoevenagel condensation followed by a Michael addition and subsequent cyclization.[7][8]
The key steps are outlined in the following diagram:
Caption: Proposed reaction mechanism for this compound synthesis.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various this compound derivatives using different catalytic systems.
| Catalyst | Aldehyde | 1,3-Dicarbonyl Compound | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| DBSA (0.2 mmol) | 4-Fluorobenzaldehyde | Cyclohexane-1,3-dione | Water | 105 | 2 h | 89.3 | [9][10] |
| Cu₂(NH₂-BDC)₂(DABCO) (0.04 g) | Benzaldehyde | Malononitrile | Solvent-free (Ball mill) | RT | 10 min | 95 | [6] |
| Nd₂O₃ (10 mol%) | Benzaldehyde | Ethyl acetoacetate | Water | Reflux | 45 min | 93 | [4] |
| Ag/TiO₂ nano-thin film | Benzaldehyde | Dimedone | H₂O/EtOH (2:1) | 60 | 30 min | 96 | [8] |
| 20% KOH loaded CaO | Benzaldehyde | Ethyl acetoacetate | Solvent-free | RT | 10 min | 92 | [11] |
| CuFe₂O₄@starch (0.03 g) | 4-Chlorobenzaldehyde | Dimedone | Ethanol | RT | 15 min | 96 | [5] |
| Zn²⁺/4A (0.1 g) | Benzaldehyde | Dimedone | Ethanol | Reflux | 4 h | 94 | [12] |
DBSA: Dodecylbenzenesulfonic acid; Cu₂(NH₂-BDC)₂(DABCO): An amine-functionalized metal-organic framework; Nd₂O₃: Neodymium(III) oxide; Ag/TiO₂: Silver-doped titanium dioxide; KOH/CaO: Potassium hydroxide loaded on calcium oxide; CuFe₂O₄@starch: Starch-coated copper ferrite nanoparticles; Zn²⁺/4A: Zinc-exchanged 4Å molecular sieves; RT: Room Temperature.
Experimental Protocols
Protocol 1: Synthesis of 4H-Pyrans using Dodecylbenzenesulfonic Acid (DBSA) in Water[9][10]
This protocol describes a green and efficient method for the synthesis of this compound derivatives in an aqueous microemulsion system.
Materials:
-
Aromatic aldehyde (1.2 mmol)
-
Malononitrile (1.0 mmol)
-
1,3-Dicarbonyl compound (e.g., cyclohexane-1,3-dione) (1.0 mmol)
-
Dodecylbenzenesulfonic acid (DBSA) (0.2 mmol)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of the aldehyde (1.2 mmol), malononitrile (1.0 mmol), 1,3-dicarbonyl compound (1.0 mmol), and DBSA (0.2 mmol) in water is stirred at 105 °C.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol.
Protocol 2: Mechanochemical Synthesis of 4H-Pyrans using a Metal-Organic Framework (MOF) Catalyst[6]
This solvent-free protocol utilizes ball milling for the synthesis of 4H-pyrans, offering advantages such as short reaction times and high yields.
Materials:
-
Aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
1,3-Dicarbonyl compound (1 mmol)
-
Cu₂(NH₂-BDC)₂(DABCO) catalyst (0.04 g)
-
Ethanol (for washing)
Procedure:
-
A mixture of the aldehyde (1 mmol), malononitrile (1 mmol), 1,3-dicarbonyl compound (1 mmol), and the Cu₂(NH₂-BDC)₂(DABCO) catalyst (0.04 g) is placed in a ball mill.
-
The mixture is ground at 27 Hz at ambient temperature.
-
The reaction is monitored by TLC.
-
After completion, the catalyst is separated by filtration and washed with hot ethanol.
-
The filtrate is concentrated, and the resulting solid product is dried. The catalyst can be reused after drying.
Protocol 3: Synthesis of 4H-Pyrans using a Recyclable Neodymium(III) Oxide Catalyst[4]
This protocol describes a one-pot synthesis of this compound derivatives using a recyclable rare earth metal oxide catalyst in water.
Materials:
-
Aromatic aldehyde (1 mmol)
-
β-ketoester or β-diketone (2 mmol)
-
Neodymium(III) oxide (Nd₂O₃) (10 mol%)
-
Water (2 ml)
-
Hot ethanol (for catalyst washing)
Procedure:
-
A mixture of the aromatic aldehyde (1 mmol), β-ketoester or β-diketone (2 mmol), and Nd₂O₃ (10 mol%) is refluxed in water (2 ml).
-
The reaction is monitored by TLC until completion.
-
After the reaction, the mixture is cooled, and the solid product is filtered.
-
The catalyst can be recovered from the solid by washing with hot ethanol, followed by drying at 150 °C for reuse.
-
The product is obtained from the filtrate after evaporation of the solvent.
Applications in Drug Development
The this compound scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[13][14] These include:
-
Anticancer Activity: Certain this compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[2]
-
Antimicrobial and Antifungal Activity: Many compounds incorporating the this compound motif exhibit potent activity against a spectrum of bacteria and fungi.[1]
-
Antiviral Activity: Some this compound derivatives have been identified as inhibitors of viral replication, including activity against HIV.[13]
-
Anti-inflammatory and Antioxidant Properties: The pyran ring system is also found in compounds with notable anti-inflammatory and antioxidant capabilities.[2][3]
The efficient and versatile synthesis of this compound libraries through multicomponent reactions is therefore of great importance for the discovery and development of new therapeutic agents.[1]
References
- 1. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused this compound Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mjbas.com [mjbas.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. One-pot, three-component, selective synthesis of the poly... [degruyterbrill.com]
- 13. scispace.com [scispace.com]
- 14. benthamdirect.com [benthamdirect.com]
Green Synthesis of 4H-Pyran Derivatives in Water: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The development of environmentally benign synthetic methodologies is a cornerstone of modern medicinal chemistry and drug development. 4H-pyran derivatives represent a privileged scaffold, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document provides detailed application notes and experimental protocols for the green synthesis of these valuable compounds in aqueous media, minimizing the use of hazardous organic solvents and promoting sustainable chemical practices.
Application Notes
The synthesis of this compound derivatives is often achieved through a one-pot, three-component reaction involving an aldehyde, an active methylene compound (such as malononitrile), and a 1,3-dicarbonyl compound.[1][2] The use of water as a solvent in these reactions is highly advantageous due to its low cost, non-toxicity, and non-flammability.[2][3] Various catalytic systems have been developed to facilitate this transformation efficiently in aqueous media, offering high yields and simple work-up procedures.[1][2][4]
Key advantages of these green synthetic approaches include:
-
Environmental friendliness: The use of water as a solvent significantly reduces the environmental impact compared to traditional methods that rely on volatile organic compounds.[2][3]
-
High efficiency: Many of the developed protocols offer excellent product yields in relatively short reaction times.[1][3]
-
Operational simplicity: The one-pot nature of these reactions and often simple filtration-based work-ups make them highly practical for laboratory and potential industrial-scale synthesis.[2]
-
Catalyst reusability: Several catalytic systems, particularly heterogeneous and nanocatalysts, can be easily recovered and reused for multiple reaction cycles with minimal loss of activity, enhancing the cost-effectiveness of the process.[5][2][3]
These methods provide accessible routes to libraries of this compound derivatives for screening in drug discovery programs. The structural diversity can be readily achieved by varying the aldehyde, active methylene, and 1,3-dicarbonyl components.
Comparative Data of Catalytic Systems
The following table summarizes the performance of various catalytic systems for the green synthesis of this compound derivatives in water, allowing for easy comparison of their efficacy.
| Catalyst | Aldehyde Substrate | Active Methylene Compound | 1,3-Dicarbonyl Compound | Reaction Conditions | Time | Yield (%) | Catalyst Reusability | Reference |
| Dodecyl benzenesulfonic acid (DBSA) | 4-Fluorobenzaldehyde | Malononitrile | Cyclohexane-1,3-dione | 0.2 mmol DBSA, Water, 105 °C | 2 h | 95 | Yes (up to 3 cycles with >90% yield) | [1] |
| Triethylamine (Et3N) | 3-Chlorobenzylidenemalononitrile | - | Diethyl malonate derivative | 20 mol% Et3N, Water (+EtOH if needed), RT | 2 h | 83 | Not Reported | [6] |
| Triethylamine (Et3N) | 4-Nitrobenzylidenemalononitrile | - | Diethyl malonate derivative | 20 mol% Et3N, Water, RT | 2 h | 89 | Not Reported | [6] |
| Triethylamine (Et3N) | Naphthalen-1-ylidenemalononitrile | - | Diethyl malonate derivative | 20 mol% Et3N, Water, RT | 2 h | 69 | Not Reported | [6] |
| Nano-SnO2 | Benzaldehyde | Malononitrile | Dimedone | 30 mg nano-SnO2, Water, Reflux | 30 min | 98 | Yes (up to 3 cycles with >95% yield) | [2] |
| Nano-SnO2 | 4-Chlorobenzaldehyde | Malononitrile | Dimedone | 30 mg nano-SnO2, Water, Reflux | 35 min | 96 | Yes | [2] |
| Sodium Alginate (SA) | 4-Chlorobenzaldehyde | Malononitrile | Dimedone | Water, RT | 15 min | 98 | Yes (up to 2 cycles with >90% yield) | [4] |
| Sodium Alginate (SA) | 4-Nitrobenzaldehyde | Malononitrile | Dimedone | Water, RT | 20 min | 95 | Yes | [4] |
| Neodymium (III) oxide (Nd2O3) | Aromatic Aldehyde | - | β-ketoester or β-diketone | 10 mol% Nd2O3, Water/Ethanol (1:1), Reflux | 45 min | ~93 | Yes (up to 3 cycles with >90% yield) | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives using DBSA in a Water Microemulsion System
This protocol is based on the work of Li, et al.[1] and utilizes dodecyl benzenesulfonic acid (DBSA) as both a Brønsted acid catalyst and a surfactant to create a microemulsion system in water.
Materials:
-
Aromatic aldehyde (1.2 mmol)
-
Malononitrile (1.0 mmol)
-
Cyclohexane-1,3-dione (1.2 mmol)
-
Dodecyl benzenesulfonic acid (DBSA) (0.2 mmol)
-
Water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for work-up and purification
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1.2 mmol), malononitrile (1.0 mmol), cyclohexane-1,3-dione (1.2 mmol), DBSA (0.2 mmol), and water.
-
Stir the mixture at 105 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution.
-
Collect the crude product by filtration.
-
Purify the product by recrystallization from ethanol to obtain the pure this compound derivative.
Protocol 2: Synthesis of 2-Amino-4H-pyran Derivatives using Nano-SnO2 as a Recyclable Catalyst in Water
This protocol, adapted from the work of Kumar, et al.[2], employs nano-SnO2 as an efficient and reusable heterogeneous catalyst.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol, 66 mg)
-
Dimedone (1 mmol, 140 mg)
-
Nano-SnO2 (30 mg)
-
Water (10 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for filtration
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), dimedone (1 mmol), and nano-SnO2 (30 mg) in 10 mL of water.
-
Stir the mixture and reflux for the appropriate time (typically 30-40 minutes).
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product will precipitate.
-
Collect the product by filtration and wash with water.
-
The nano-SnO2 catalyst can be recovered from the filtrate for reuse.
Visualizations
Caption: General experimental workflow for the green synthesis of this compound derivatives in water.
Caption: Plausible reaction mechanism for the three-component synthesis of this compound derivatives.
References
Catalytic Methods for Asymmetric 4H-Pyran Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 4H-pyran derivatives, a scaffold of significant interest in medicinal chemistry and drug development due to its presence in a wide array of biologically active molecules. The following sections summarize key catalytic methods, offering clear, structured data for comparison, detailed experimental procedures, and visualizations of the reaction pathways.
Organocatalytic Enantioselective [4+2] Annulation Using a Bifunctional Phosphonium Salt
This method provides an efficient route to highly functionalized chiral 4H-pyrans through a formal [4+2] annulation of electron-deficient allenes and β,γ-unsaturated α-keto esters. The use of a bifunctional phosphonium salt catalyst under phase-transfer conditions allows for excellent diastereo- and enantioselectivities.[1][2]
Data Presentation
| Entry | β,γ-Unsaturated α-Keto Ester | Allene | Yield (%) | dr | ee (%) |
| 1 | Ethyl 2-oxo-4-phenylbut-3-enoate | Diethyl 2-vinylidenemalonate | 95 | >20:1 | 98 |
| 2 | Ethyl 2-oxo-4-(p-tolyl)but-3-enoate | Diethyl 2-vinylidenemalonate | 92 | >20:1 | 97 |
| 3 | Ethyl 4-(4-chlorophenyl)-2-oxobut-3-enoate | Diethyl 2-vinylidenemalonate | 96 | >20:1 | 99 |
| 4 | Ethyl 4-(2-naphthyl)-2-oxobut-3-enoate | Diethyl 2-vinylidenemalonate | 93 | >20:1 | 98 |
| 5 | Ethyl 2-oxo-4-phenylbut-3-enoate | Dibenzyl 2-vinylidenemalonate | 90 | >20:1 | 96 |
Experimental Protocol
General Procedure for the Asymmetric [4+2] Annulation: [2]
-
To a dried Schlenk tube, add the β,γ-unsaturated α-keto ester (0.1 mmol), the bifunctional phosphonium salt catalyst (0.01 mmol, 10 mol%), and cesium carbonate (Cs₂CO₃, 0.15 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dichloromethane (1.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Add the allene (0.12 mmol) to the reaction mixture.
-
Stir the reaction at 30 °C for the time indicated by TLC analysis (typically 12-24 hours).
-
Once the reaction is complete, purify the crude product directly by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1 to 5:1) to afford the desired this compound derivative.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Reaction Workflow
Caption: Workflow for the bifunctional phosphonium salt-catalyzed asymmetric [4+2] annulation.
Organocatalytic Enantioselective (3+3) Annulation via Amine Catalysis
This method describes a formal (3+3) annulation of δ-acetoxy allenoates with 1,3-dicarbonyl compounds, catalyzed by a quinine-derived primary amine. This approach provides rapid access to chiral 4H-pyrans with high enantioselectivity under mild reaction conditions.[3][4]
Data Presentation
| Entry | δ-Acetoxy Allenoate | 1,3-Dicarbonyl Compound | Yield (%) | ee (%) |
| 1 | Methyl 4-acetoxy-2,3-butadienoate | Dimedone | 85 | 92 |
| 2 | Ethyl 4-acetoxy-2,3-butadienoate | Dimedone | 88 | 94 |
| 3 | Benzyl 4-acetoxy-2,3-butadienoate | Dimedone | 82 | 91 |
| 4 | Ethyl 4-acetoxy-2,3-butadienoate | 4-Hydroxycoumarin | 90 | 95 |
| 5 | Ethyl 4-acetoxy-2,3-butadienoate | 2-Hydroxy-1,4-naphthoquinone | 78 | 88 |
Experimental Protocol
General Procedure for the Asymmetric (3+3) Annulation: [4]
-
To a solution of the 1,3-dicarbonyl compound (0.2 mmol) and the quinine-derived amine catalyst (0.02 mmol, 10 mol%) in toluene (1.0 mL) at room temperature, add the δ-acetoxy allenoate (0.24 mmol).
-
Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 2-6 hours).
-
After completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the residue by flash chromatography on silica gel (eluting with a gradient of ethyl acetate in petroleum ether) to give the final this compound product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the amine-catalyzed asymmetric (3+3) annulation.
L-Proline Catalyzed Multicomponent Synthesis of 4H-Pyrans
A straightforward and environmentally friendly approach to chiral 4H-pyrans involves a one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and a C-H activated acid (e.g., a β-ketoester or β-diketone) using the readily available and inexpensive organocatalyst, L-proline. This method often proceeds with good yields, although enantioselectivities can be variable.
Data Presentation
| Entry | Aromatic Aldehyde | Active Methylene Compound | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | 85 | 60 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 88 | 65 |
| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | 82 | 55 |
| 4 | Benzaldehyde | Dimedone | 90 | 70 |
| 5 | 4-Nitrobenzaldehyde | Dimedone | 92 | 75 |
Experimental Protocol
General Procedure for L-Proline Catalyzed Synthesis:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the active methylene compound (1 mmol) in ethanol (5 mL).
-
Add L-proline (0.1 mmol, 10 mol%) to the mixture.
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.
-
After cooling to room temperature, the product often precipitates. Collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization from ethanol or by column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Logical Relationship of Reaction Components
Caption: Logical flow of the L-proline catalyzed multicomponent reaction.
Chiral Phosphoric Acid Catalyzed Asymmetric Synthesis (General Application Note)
Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for a wide range of enantioselective transformations. While specific, high-yielding protocols for the direct asymmetric synthesis of 4H-pyrans are still emerging, the application of CPAs in related domino reactions, such as oxa-Diels-Alder reactions or formal cycloadditions, represents a promising and actively researched area.
General Principle: CPAs can activate electrophiles, such as α,β-unsaturated carbonyl compounds or in situ-formed dienophiles, through hydrogen bonding. This activation lowers the LUMO of the electrophile, facilitating nucleophilic attack. The chiral environment of the catalyst directs the approach of the nucleophile, leading to high enantioselectivity.
Potential Application to this compound Synthesis: A hypothetical CPA-catalyzed domino reaction for this compound synthesis could involve the reaction of a 1,3-dicarbonyl compound with an α,β-unsaturated aldehyde. The CPA would first catalyze the enantioselective Michael addition of the dicarbonyl compound to the unsaturated aldehyde. Subsequent intramolecular hemiacetalization would then yield the chiral this compound. Researchers are encouraged to explore variations of this concept using different substrates and CPA catalysts.
Conceptual Workflow
Caption: Conceptual workflow for a CPA-catalyzed asymmetric synthesis of 4H-pyrans.
References
Application Notes and Protocols: 4H-Pyrans in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 4H-pyran scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of natural products and synthetic compounds exhibiting diverse and potent biological activities.[1][2][3] This document provides a detailed overview of the applications of this compound derivatives in various therapeutic areas, complete with quantitative data, experimental protocols, and visual diagrams of relevant biological pathways and workflows.
Therapeutic Applications of this compound Derivatives
This compound derivatives have demonstrated a broad spectrum of pharmacological effects, making them promising candidates for drug discovery programs. Key therapeutic areas where these compounds have shown significant potential include oncology, infectious diseases, neurodegenerative disorders, and conditions related to oxidative stress.[4][5][6]
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of this compound derivatives against various human cancer cell lines.[6][7][8] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in cell cycle regulation and the induction of apoptosis.
One of the key targets for this compound derivatives in cancer therapy is Cyclin-Dependent Kinase 2 (CDK2).[4][9] Overexpression of CDK2 is linked to the oncogenesis of several cancers, including colorectal cancer.[9] Certain this compound derivatives have been shown to inhibit CDK2 activity, leading to cell cycle arrest and suppression of tumor cell proliferation.[4][9] For instance, specific derivatives have demonstrated low micromolar IC50 values against HCT-116 human colorectal cancer cells.[9]
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 4d | HCT-116 | 75.1 | [9] |
| Derivative 4k | HCT-116 | 85.88 | [9] |
| Compound 16 | A549, DU145, HeLa, MCF7 | Promising Activity | [7] |
| Compound 23 | A549, DU145, HeLa, MCF7 | Promising Activity | [7] |
| Compound 3d | Breast Cancer | 0.018 | [8] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives have exhibited promising activity against a range of bacterial and fungal strains.[7][10][11] They have been shown to be effective against both Gram-positive and Gram-negative bacteria.[4][12] For example, certain derivatives have displayed lower IC50 values than the standard antibiotic ampicillin against specific Gram-positive isolates.[9]
Table 2: Antibacterial Activity of Selected this compound Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Derivative 4g | Gram-positive isolates (except B. cereus) | Lower than ampicillin | [9] |
| Derivative 4j | Gram-positive isolates (except B. cereus) | Lower than ampicillin | [9] |
| Compound 5d | Staphylococcus aureus (clinical isolate) | 32 | [12] |
| Compound 5d | Streptococcus pyogenes (clinical isolate) | 64 | [12] |
| Compounds 5-7, 11-13, 17-19 | Staphylococcus aureus MTCC 96 | 2-fold higher activity than Neomycin | [7] |
| Compound 21 | Staphylococcus aureus MTCC 96 | 4-fold higher activity than Neomycin | [7] |
Neuroprotective Activity
This compound derivatives are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease.[5][13][14] Their neuroprotective effects are attributed to their ability to inhibit key enzymes involved in the pathogenesis of these disorders, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[5] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.
Table 3: Cholinesterase Inhibitory Activity of Selected this compound Derivatives
| Compound | Enzyme | IC50 (mM) | Reference |
| Compound 12 | AChE | 0.011 | [5] |
| Compound 13 | BuChE | 0.017 | [5] |
| Compound 8 | AChE | 0.00563 | [5] |
| Compound 9 | BuChE | 0.00340 | [5] |
Antioxidant Activity
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases, including cancer and neurodegenerative disorders.[9] this compound derivatives have demonstrated significant antioxidant properties, primarily through their ability to scavenge free radicals.[4][9] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is commonly used to evaluate this activity.
Table 4: Antioxidant Activity of Selected this compound Derivatives
| Compound | DPPH Scavenging Activity at 1 mg/mL (%) | Reference |
| Derivative 4g | 90.50 | [9] |
| Derivative 4j | 88.00 | [9] |
| Derivative 4l | 70.20 | [9] |
| Derivative 4m | 69.00 | [9] |
| Derivative 4d | 65.25 | [9] |
| BHT (standard) | 95.30 | [9] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and key biological assays used to evaluate their medicinal properties.
Synthesis of this compound Derivatives (One-Pot, Three-Component Reaction)
This protocol describes a general and efficient method for the synthesis of 2-amino-4H-pyran derivatives.[10][15]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Active methylene compound (e.g., dimedone, ethyl acetoacetate) (1.0 mmol)
-
Catalyst (e.g., piperidine, N-methylmorpholine) (catalytic amount)
-
Solvent (e.g., ethanol, water)
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the active methylene compound (1.0 mmol) in the chosen solvent.
-
Add a catalytic amount of the base (e.g., piperidine).
-
Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry it under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxic effects of this compound derivatives against cancer cell lines.[16]
Materials:
-
Human cancer cell line (e.g., HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound derivative in the complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
In Vitro CDK2 Inhibitory Assay
This protocol is for determining the in vitro potency of this compound derivatives to inhibit CDK2 enzyme activity.[4]
Materials:
-
Recombinant human CDK2/Cyclin E complex
-
Kinase buffer
-
Histone H1 (substrate)
-
[γ-³²P]ATP
-
This compound derivative
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, CDK2/Cyclin E, and Histone H1.
-
Add varying concentrations of the this compound derivative to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a 96-well filter plate and wash to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity of the phosphorylated Histone H1 retained on the filter using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value.
Conclusion
The this compound scaffold represents a versatile and valuable template in medicinal chemistry. The diverse biological activities, coupled with accessible synthetic routes, make this compound derivatives highly attractive for the development of new therapeutic agents. Further exploration of structure-activity relationships and optimization of lead compounds will undoubtedly lead to the discovery of novel drugs with improved efficacy and safety profiles for a wide range of diseases.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Cytotoxic Evaluation of Pyran, Dihydropyridine and Thiophene Derivatives of 3-Acetylcoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Some New this compound Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused this compound Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: 4H-Pyran Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The 4H-pyran scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties, including potent anticancer activity.[1] This document provides an overview of the application of this compound derivatives as anticancer agents, including their synthesis, mechanism of action, and protocols for their evaluation.
Application Notes
This compound derivatives have demonstrated efficacy against a range of cancer cell lines, with some compounds exhibiting cytotoxicity comparable to or exceeding that of established chemotherapeutic agents.[2][3] Their mechanism of action often involves the inhibition of key regulators of the cell cycle, such as cyclin-dependent kinase 2 (CDK2), leading to apoptosis.[4][5]
The synthesis of these compounds is often achieved through efficient and atom-economical multi-component reactions, making them attractive candidates for the development of novel cancer therapies.[2][6][7] The versatility of these synthetic routes allows for the generation of diverse libraries of this compound derivatives for structure-activity relationship (SAR) studies, aiding in the optimization of their anticancer potency and selectivity.[5]
Key Biological Activities:
-
Antiproliferative Activity: Many this compound derivatives have shown significant growth inhibitory effects against various human cancer cell lines, including colorectal, lung, breast, and cervical cancers.[1][2][4][8]
-
Induction of Apoptosis: Several derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells, a key mechanism for eliminating malignant cells.[1][4] This is often confirmed through assays that detect morphological changes, DNA fragmentation, and the activation of caspases.[5][6]
-
CDK2 Inhibition: A notable mechanism of action for some this compound derivatives is the inhibition of CDK2, a key enzyme in cell cycle progression.[4][5] This inhibition can lead to cell cycle arrest and apoptosis.
-
Mitochondrial Membrane Potential (MMP) Disruption: Some compounds have been observed to cause a loss in MMP, an early event in the apoptotic cascade.[1]
Quantitative Data Summary
The following tables summarize the reported in vitro anticancer activities of selected this compound derivatives against various cancer cell lines.
Table 1: Cytotoxicity of this compound Derivatives Against Various Cancer Cell Lines (IC50 in µM)
| Compound | A549 (Lung) | H460 (Lung) | HT29 (Colon) | MKN-45 (Gastric) | U87MG (Glioblastoma) | SMMC-7721 (Hepatoma) |
| 5a | 1.06 ± 0.78 | 1.26 ± 0.87 | 0.96 ± 0.44 | 0.55 ± 0.32 | 0.78 ± 0.31 | 0.65 ± 0.26 |
| 5c | 2.18 ± 1.25 | 1.29 ± 0.84 | 2.63 ± 0.78 | 2.36 ± 1.01 | 4.56 ± 1.80 | 3.72 ± 1.53 |
| 5d | 7.52 ± 2.39 | 6.43 ± 2.30 | 8.52 ± 3.52 | 7.58 ± 3.73 | 9.83 ± 3.62 | 5.81 ± 1.32 |
| 5e | >10 | >10 | >10 | >10 | >10 | >10 |
| 5f | 1.15 ± 0.65 | 1.33 ± 0.91 | 1.02 ± 0.53 | 0.68 ± 0.29 | 0.89 ± 0.42 | 0.75 ± 0.33 |
| 5g | 0.98 ± 0.54 | 1.12 ± 0.76 | 0.87 ± 0.41 | 0.49 ± 0.21 | 0.67 ± 0.28 | 0.58 ± 0.24 |
| 5h | 1.54 ± 0.88 | 1.76 ± 1.02 | 1.39 ± 0.67 | 0.99 ± 0.45 | 1.21 ± 0.59 | 1.08 ± 0.49 |
| 5i | 1.23 ± 0.71 | 1.45 ± 0.89 | 1.11 ± 0.58 | 0.76 ± 0.34 | 0.95 ± 0.47 | 0.83 ± 0.38 |
| Data extracted from a study on the anti-proliferative activities of this compound derivatives synthesized from benzoylacetone.[6] |
Table 2: Cytotoxicity of Chromeno-Annulated Pyrano[3,4-c]benzopyran and Naphthopyran Analogues (IC50 in µM)
| Compound | HeLa (Cervical) | MDA-MB-231 (Breast) | MCF-7 (Breast) | A549 (Lung) |
| 27 | High | Pronounced | Pronounced | - |
| 28 | High | - | - | 2.53 |
| 29 | - | High | - | - |
| Data from a study on novel chromeno-annulated cis-fused pyrano[3,4-c]benzopyran and naphtho pyran analogues.[1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives as anticancer agents.
Protocol 1: General Synthesis of this compound Derivatives via a Three-Component Reaction
This protocol describes a common method for synthesizing this compound derivatives.[2][6]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)
-
Malononitrile or Ethyl cyanoacetate
-
1,3-Dicarbonyl compound (e.g., benzoylacetone, dimedone)
-
Ethanol
-
Piperidine (catalyst)
-
Glacial acetic acid
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Filtration apparatus (Büchner funnel, filter paper)
-
Recrystallization solvent (e.g., ethanol, ethyl acetate)
Procedure:
-
To a solution of the aromatic aldehyde (1 mmol) and malononitrile or ethyl cyanoacetate (1 mmol) in ethanol (20 mL), add the 1,3-dicarbonyl compound (1 mmol).
-
Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.
-
Stir the mixture at room temperature or under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Upon completion of the reaction (disappearance of starting materials), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration. If no precipitate forms, pour the reaction mixture into ice-cold water and acidify with a few drops of glacial acetic acid to induce precipitation.
-
Wash the crude product with cold water and then with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure this compound derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic activity of the synthesized this compound derivatives against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized this compound derivatives dissolved in DMSO (stock solution)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivatives in the culture medium. The final concentrations should typically range from 0.1 to 100 µM.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plates for 48-72 hours in a CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Protocol 3: Apoptosis Detection by DAPI Staining
This protocol is used to observe nuclear morphological changes associated with apoptosis.[6]
Materials:
-
Cancer cells treated with this compound derivatives (from the cytotoxicity assay)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde in PBS
-
4',6-diamidino-2-phenylindole (DAPI) staining solution (1 µg/mL in PBS)
-
Fluorescence microscope
Procedure:
-
Grow and treat cells with the desired concentrations of the this compound derivative on glass coverslips in a 24-well plate.
-
After the treatment period, wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, but can improve staining).
-
Wash the cells twice with PBS.
-
Stain the cells with DAPI solution for 5 minutes in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides with a drop of mounting medium.
-
Observe the nuclear morphology of the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and fragmented nuclei.
Visualizations
Logical Workflow for Synthesis and Evaluation of this compound Derivatives
Caption: Workflow for the synthesis and anticancer evaluation of this compound derivatives.
Proposed Signaling Pathway for Anticancer Action of this compound Derivatives
Caption: Proposed mechanism of this compound derivatives inducing apoptosis in cancer cells.
References
- 1. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and Cytotoxic Evaluation of Pyran, Dihydropyridine and Thiophene Derivatives of 3-Acetylcoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Some New this compound Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-methyl-4H-pyran-2,6-dicarboxylic acid|CAS 23046-94-8 [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-proliferative activities of this compound derivatives synthesized from benzoylacetone | Bulletin of the Chemical Society of Ethiopia [ajol.info]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Antimicrobial and Antifungal Activity of 4H-Pyrans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial and antifungal activities of 4H-pyran derivatives. This document includes a summary of their biological activities, detailed experimental protocols for their synthesis and evaluation, and visual representations of experimental workflows and proposed mechanisms of action.
Introduction
This compound derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. These compounds are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, antitumor, and anti-inflammatory effects.[1] Their structural versatility allows for the synthesis of a large number of derivatives, making them attractive scaffolds for the development of new therapeutic agents. This document focuses on the application of 4H-pyrans as antimicrobial and antifungal agents, providing researchers with essential information for their study and development.
Antimicrobial and Antifungal Activity of this compound Derivatives
Numerous studies have demonstrated the efficacy of this compound derivatives against a variety of bacterial and fungal pathogens. The antimicrobial spectrum often includes both Gram-positive and Gram-negative bacteria, as well as clinically relevant fungal species.
Data Presentation: In Vitro Activity of this compound Derivatives
The following tables summarize the quantitative data on the antimicrobial and antifungal activity of selected this compound derivatives from various studies. The Minimum Inhibitory Concentration (MIC) is a key indicator of the potency of an antimicrobial agent.
Table 1: Antibacterial Activity of Selected this compound Derivatives (MIC in µg/mL)
| Compound ID | Staphylococcus aureus | Streptococcus pyogenes | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Spiro-4H-pyran 5d | 32 (clinical isolate) | 64 (clinical isolate) | >512 | >512 | [2][3] |
| Fused Spiro-4H-pyran 4l | - | 125 | 125 | - | [4] |
| Fused Spiro-4H-pyran 4c | - | - | - | 250 | [4] |
| Fused Spiro-4H-pyran 4e | - | - | - | 250 | [4] |
| Fused Spiro-4H-pyran 4m | - | 125 | - | - | [4] |
Table 2: Antifungal Activity of Selected this compound Derivatives (MIC in µg/mL)
| Compound ID | Candida albicans | Aspergillus niger | Aspergillus clavatus | Reference |
| 4h | High Activity | - | - | [1] |
| 4i | High Activity | - | - | [1] |
| Pyran-triazole 7b | 12.5 | - | - | [5] |
| Pyran-triazole 7c | 12.5 | - | - | [5] |
| Pyran-triazole 7i | 12.5 | - | - | [5] |
| Pyran-triazole 7j | 12.5 | - | - | [5] |
| Pyridine-pyrimidine 4n | 200 | - | - | [6] |
| Pyridine-pyrimidine 4k | 250 | - | - | [6] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound derivatives and the evaluation of their antimicrobial and antifungal activities are provided below.
Protocol 1: General Synthesis of 2-amino-4H-pyran Derivatives
This protocol describes a one-pot, three-component reaction for the synthesis of 2-amino-4H-pyran derivatives.[1]
Materials:
-
Aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
1,3-Diketone compound (e.g., dimedone, acetylacetone) (1 mmol)
-
N-methylmorpholine (NMM) (30 mol%)
-
Ethanol (5 mL)
-
Water
-
Round bottom flask (10 mL)
-
Magnetic stirrer
-
Filtration apparatus
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a 10 mL round bottom flask, add the aldehyde (1 mmol), malononitrile (1 mmol), and the 1,3-diketone (1 mmol) in 5 mL of ethanol.
-
Add N-methylmorpholine (30 mol%) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, a solid product will form.
-
Collect the solid product by filtration.
-
Purify the product by washing with water.
-
Dry the purified product and determine the yield.
Protocol 2: Broth Microdilution Method for MIC Determination
This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized this compound derivatives against bacterial and fungal strains.[1]
Materials:
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
Bacterial or fungal strains (e.g., Candida albicans ATCC 10231)
-
Appropriate broth medium (e.g., Sabouraud maltose broth for fungi)
-
96-well microtiter plates
-
Pipettes
-
Incubator (37 °C)
-
Reference antifungal/antibacterial agents (e.g., Ketoconazole, Amphotericin B)
Procedure:
-
Dissolve the synthesized compounds in DMSO to a stock concentration of 10 mg/mL.
-
Prepare serial two-fold dilutions of the compounds in the appropriate broth medium in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the test microorganism in the broth.
-
Add the microbial suspension to each well of the microtiter plate.
-
Include positive controls (broth with microorganism and reference drug) and negative controls (broth with microorganism and DMSO).
-
Seal the plate and incubate at 37 °C for 24 to 48 hours.
-
The MIC is determined as the lowest concentration of the compound in the well showing no visible growth of the microorganism.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and proposed mechanisms of action for the antimicrobial and antifungal activity of this compound derivatives.
Proposed Mechanisms of Action
The exact mechanisms by which 4H-pyrans exert their antimicrobial and antifungal effects are still under investigation. However, several potential pathways have been proposed based on computational and experimental studies.
Antibacterial Mechanism: Quorum Sensing Inhibition
Some this compound derivatives have been shown to interfere with quorum sensing (QS) in bacteria, particularly in Pseudomonas aeruginosa. QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. By inhibiting QS, 4H-pyrans can disrupt these processes, rendering the bacteria less pathogenic.[7]
Antifungal Mechanism: Ergosterol Biosynthesis Inhibition
A plausible mechanism for the antifungal activity of some heterocyclic compounds, potentially including 4H-pyrans, is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death.[6][8][9]
Conclusion
This compound derivatives represent a promising class of compounds with significant antimicrobial and antifungal potential. The synthetic accessibility and the possibility of structural modifications allow for the optimization of their activity against a broad range of pathogens. The protocols and data presented in these application notes are intended to facilitate further research and development of this compound-based antimicrobial agents. Future studies should focus on elucidating the precise molecular mechanisms of action to enable rational drug design and enhance the therapeutic potential of this versatile chemical scaffold.
References
- 1. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused this compound Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of Novel Fused Spiro-4H-Pyran Derivatives as Bacterial Biofilm Disruptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives as quorum sensing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of potential inhibitors of the ergosterol biosynthesis as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Antioxidant Properties of Substituted 4H-Pyrans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted 4H-pyrans are a significant class of heterocyclic compounds found in numerous natural products and synthetic molecules.[1][2] These scaffolds are recognized for a wide spectrum of biological activities, including antitumor, anti-inflammatory, antimicrobial, and notably, antioxidant properties.[1][2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of many diseases, including cancer, cardiovascular, and neurodegenerative disorders.[3][4] Consequently, the investigation of 4H-pyran derivatives as potential antioxidants is an active area of research in drug discovery.
The antioxidant capacity of these compounds is often attributed to their ability to donate hydrogen atoms or electrons to scavenge free radicals, a property influenced by their specific substitution patterns.[5][6][7] For example, the presence of hydroxyl groups, particularly in an enol structure, has been shown to be a key factor for the potent radical scavenging activity of some this compound-4-one derivatives.[5][6] This document provides detailed protocols for common in vitro antioxidant assays, a summary of quantitative data for representative substituted 4H-pyrans, and diagrams illustrating the mechanisms and workflows relevant to their antioxidant evaluation.
Data Presentation: In Vitro Antioxidant Capacity
The antioxidant potential of substituted 4H-pyrans is typically quantified by determining their half-maximal inhibitory concentration (IC50) or efficient concentration (EC50). These values represent the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 or EC50 value indicates greater antioxidant potency. The following tables summarize reported antioxidant activities for several this compound derivatives.
Table 1: DPPH Radical Scavenging Activity of Substituted 4H-Pyrans
| Compound/Derivative | Assay | IC50 (mM) | Reference Compound | IC50 of Reference (mM) | Source |
| 4g (a this compound derivative) | DPPH | 0.329 | BHT | 0.245 | [8][9] |
| 4j (a this compound derivative) | DPPH | 0.1941 | BHT | 0.245 | [8][9] |
| DDMP (2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one) | DPPH | - (Excellent Scavenging) | - | - | [5][6] |
Note: BHT (Butylated hydroxytoluene) is a standard synthetic antioxidant used as a positive control.
Table 2: ABTS Radical Scavenging Activity of Substituted 4H-Pyrans
| Compound/Derivative | Assay | Scavenging Activity | Reference Compound | Scavenging Activity of Reference | Source |
| DDMP (2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one) | ABTS | 81.1% at 17.5 µM | BHT | 58.4% at 17.5 µM | [8] |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Substituted 4H-Pyrans
| Compound/Derivative | Assay | EC50 (mM) | Reference Compound | EC50 of Reference (mM) | Source |
| 4g (a this compound derivative) | FRAP | 0.201 | BHT | 0.132 | [9] |
| 4j (a this compound derivative) | FRAP | 0.179 | BHT | 0.132 | [9] |
Mechanism of Antioxidant Action
The primary mechanism by which many this compound derivatives exert their antioxidant effect is through hydrogen atom transfer (HAT). The compound donates a hydrogen atom to a highly reactive free radical, thereby neutralizing it and terminating the damaging radical chain reaction. The resulting this compound radical is typically more stable due to resonance delocalization, preventing it from propagating further radical reactions.
Experimental Protocols
The following are detailed protocols for common in vitro assays used to determine the antioxidant capacity of substituted this compound derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine in the presence of a hydrogen-donating antioxidant.[10] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[11][12]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound (substituted this compound)
-
Positive control (e.g., Ascorbic acid, Trolox, or BHT)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM to 0.3 mM solution of DPPH in methanol or ethanol.[8][13] Store this solution in a dark bottle to protect it from light.
-
Preparation of Sample Solutions: Prepare a stock solution of the test this compound derivative in a suitable solvent (e.g., methanol). From the stock solution, create a series of dilutions to test a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).[8] Prepare identical dilutions for the positive control.
-
Assay (Microplate Method):
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.[8]
-
Add 100 µL of the various concentrations of the sample solutions or positive control to the wells.
-
For the blank/control well, add 100 µL of the solvent (e.g., methanol) instead of the sample solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 20-30 minutes.[8][13]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[11][13]
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:[10] % Scavenging = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.
-
-
IC50 Determination: Plot the percentage of scavenging activity against the concentrations of the test compound. The IC50 value is the concentration required to scavenge 50% of the DPPH radicals.[10]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable blue-green ABTS radical cation (ABTS•+).[14] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium or ammonium persulfate. The reduction of the pre-formed ABTS•+ radical by an antioxidant is measured by the decrease in absorbance at 734 nm.[14][15]
Materials:
-
ABTS diammonium salt
-
Potassium persulfate or Ammonium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compound (substituted this compound)
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Preparation of ABTS•+ Working Solution:
-
Preparation of Sample Solutions: Prepare a stock solution and serial dilutions of the test this compound derivative and the positive control as described in the DPPH protocol.
-
Assay (Microplate Method):
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.[8]
-
Add 10 µL of the various concentrations of the sample solutions or positive control to the wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for approximately 6-10 minutes.[3][8]
-
Measurement: Measure the absorbance at 734 nm.[14]
-
Calculation: Calculate the percentage of scavenging activity using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[14]
Superoxide Radical (O₂•⁻) Scavenging Assay
Principle: This assay evaluates the ability of a compound to scavenge the superoxide radical (O₂•⁻), a biologically relevant and highly reactive oxygen species. Superoxide radicals are generated in vitro (e.g., via a phenazine methosulfate-NADH system or pyrogallol autoxidation) and reduce nitroblue tetrazolium (NBT) to a purple-colored formazan product.[10][18] An antioxidant will inhibit this reduction, and the decrease in color formation is measured spectrophotometrically at 560 nm.[18]
Materials:
-
Phosphate buffer (e.g., 0.06 M, pH 7.8)
-
Nitro blue tetrazolium (NBT)
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Phenazine methosulfate (PMS) or Riboflavin
-
Test compound (substituted this compound)
-
Positive control (e.g., Quercetin or Ascorbic Acid)
-
96-well microplate or cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure (using Riboflavin/light system):
-
Reaction Mixture Preparation: In a test tube or well, prepare a reaction mixture containing:
-
Illumination: Illuminate the tubes or plate with a fluorescent lamp for approximately 15 minutes to initiate the generation of superoxide radicals.[13] A control group without the test compound should be run in parallel.
-
Measurement: Measure the absorbance of the formazan product at 560 nm.[18]
-
Calculation: The percentage of superoxide radical scavenging is calculated using the standard inhibition formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the control reaction, and A_sample is the absorbance in the presence of the test compound.
-
-
IC50 Determination: Determine the IC50 value from the plot of percent inhibition versus compound concentration.
Conclusion
The evaluation of substituted 4H-pyrans reveals them to be a promising class of antioxidant agents. The provided protocols offer a standardized framework for researchers to assess the in vitro antioxidant capacity of novel this compound derivatives. Quantitative data, such as the IC50 values presented, are critical for structure-activity relationship (SAR) studies, enabling the rational design of more potent antioxidant compounds. Further investigations, including cell-based assays and exploration of their effects on cellular signaling pathways related to oxidative stress, are necessary to fully elucidate their potential as therapeutic agents for diseases associated with oxidative damage.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Free radicals, natural antioxidants, and their reaction mechanisms - RSC Advances (RSC Publishing) DOI:10.1039/C4RA13315C [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Evaluation of Some New this compound Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. DPPH Radical Scavenging Assay [mdpi.com]
- 13. 2.6. Determination of antioxidant activity by DPPH and Superoxide radical scavenging assays [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
Synthesis of 2-Amino-4H-Pyran Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and comparative data for the synthesis of 2-amino-4H-pyran derivatives, a class of compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications in pigments and cosmetics.[1][2] The protocols outlined below focus on efficient, one-pot, three-component reactions, which are advantageous due to their simplicity, atom economy, and often high yields.[1]
General Reaction Scheme
The synthesis of 2-amino-4H-pyran derivatives is typically achieved through a multi-component reaction involving an aldehyde, a β-dicarbonyl compound (such as dimedone or ethyl acetoacetate), and malononitrile. This reaction can be catalyzed by a variety of catalysts, including bases, acids, and nanoparticles, under different reaction conditions.
The generally accepted mechanism for this transformation involves an initial Knoevenagel condensation between the aldehyde and malononitrile to form an arylidenemalononitrile intermediate. This is followed by a Michael addition of the β-dicarbonyl compound to the intermediate. The final step is an intramolecular cyclization and tautomerization to yield the desired 2-amino-4H-pyran derivative.[3][4]
Caption: General reaction mechanism for the synthesis of 2-amino-4H-pyran derivatives.
Comparative Data of Synthetic Protocols
The following tables summarize quantitative data from various protocols for the synthesis of 2-amino-4H-pyran derivatives, allowing for easy comparison of different catalytic systems and reaction conditions.
Table 1: Synthesis of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | Nano-SnO₂ (30 mg) | Water | 10 | 98 | [5] |
| 2 | 4-Chlorobenzaldehyde | Nano-SnO₂ (30 mg) | Water | 15 | 96 | [5] |
| 3 | 4-Methylbenzaldehyde | Nano-SnO₂ (30 mg) | Water | 20 | 95 | [5] |
| 4 | Benzaldehyde | L-proline (10) | Ethanol | 30 | 95 | [1] |
| 5 | 4-Chlorobenzaldehyde | L-proline (10) | Ethanol | 45 | 92 | [1] |
| 6 | 4-Nitrobenzaldehyde | L-proline (10) | Ethanol | 25 | 98 | [1] |
| 7 | Benzaldehyde | Per-6-amino-β-cyclodextrin | Solvent-free | 1 | 94 | [6] |
| 8 | 4-Chlorobenzaldehyde | Per-6-amino-β-cyclodextrin | Solvent-free | 1 | 96 | [6] |
Table 2: Synthesis of Ethyl 6-amino-5-cyano-2-methyl-4-aryl-4H-pyran-3-carboxylates
| Entry | Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | Ammonia (25%) | Ethanol | 2 | 94 | [2] |
| 2 | 4-Chlorobenzaldehyde | Ammonia (25%) | Ethanol | 1 | 96 | [2] |
| 3 | 4-Methoxybenzaldehyde | Ammonia (25%) | Ethanol | 3 | 92 | [2] |
| 4 | Benzaldehyde | Sodium citrate | EtOH:H₂O (1:1) | 15 | 95 | [4] |
| 5 | 4-Chlorobenzaldehyde | Sodium citrate | EtOH:H₂O (1:1) | 20 | 92 | [4] |
| 6 | 4-Nitrobenzaldehyde | Sodium citrate | EtOH:H₂O (1:1) | 10 | 98 | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the tables above.
Protocol 1: Nano-SnO₂ Catalyzed Synthesis in Aqueous Media [5]
This protocol describes an environmentally benign method using a recyclable nano-catalyst.
Materials:
-
Aryl aldehyde (1 mmol)
-
Malononitrile (1 mmol, 66 mg)
-
Dimedone (1 mmol, 140 mg)
-
Nano-SnO₂ (30 mg)
-
Water (10 mL)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine the aryl aldehyde (1 mmol), malononitrile (1 mmol), dimedone (1 mmol), and nano-SnO₂ (30 mg) in water (10 mL).
-
Stir the mixture and reflux for the appropriate time as indicated in Table 1.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution.
-
Filter the solid product, wash with water, and dry.
-
The crude product can be purified by recrystallization from ethanol.
-
The nano-SnO₂ catalyst can be recovered from the aqueous filtrate, washed, dried, and reused.
Protocol 2: L-proline Catalyzed Synthesis in Ethanol [1]
This protocol utilizes a readily available and biocompatible organocatalyst.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol, 66 mg)
-
Dimedone (1.0 mmol, 140 mg) or Ethyl acetoacetate (1.0 mmol, 0.13 g)
-
L-proline (10 mol%)
-
Ethanol (10 mL)
-
Ethyl acetate and Water (for extraction)
-
Na₂SO₄ (for drying)
-
Methanol (for recrystallization)
Procedure:
-
To a mixture of the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the β-dicarbonyl compound (1.0 mmol) in ethanol (10 mL), add L-proline (10 mol%).
-
Reflux the reaction mixture.
-
Monitor the reaction by TLC.
-
After completion, evaporate the solvent under reduced pressure.
-
Extract the crude product with ethyl acetate and water.
-
Separate the organic layer and dry it over anhydrous Na₂SO₄.
-
Evaporate the solvent to obtain the crude product.
-
Recrystallize the residue from methanol to afford the pure product.
Protocol 3: Ammonia Catalyzed Synthesis at Ambient Temperature [2]
This protocol offers a rapid and efficient method under mild conditions.
Materials:
-
Benzaldehyde derivative (0.5 mmol)
-
Malononitrile (0.5 mmol, 33 mg)
-
Ethyl acetoacetate (0.5 mmol, 0.06 mL)
-
Ammonia (25% aqueous solution, 0.20 mL)
-
Ethanol (5 mL)
-
Water
Procedure:
-
In a flask, stir a mixture of the benzaldehyde derivative (0.5 mmol) and malononitrile (0.5 mmol) in ethanol (5 mL).
-
To this stirred mixture, add ethyl acetoacetate (0.5 mmol) followed by 25% aqueous ammonia (0.20 mL).
-
Continue stirring at room temperature in an open atmosphere for the time specified in Table 2.
-
A solid precipitate will form.
-
Filter the precipitated solid, wash it with water, and then recrystallize from ethanol.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of 2-amino-4H-pyran derivatives based on the protocols described.
Caption: General experimental workflow for the synthesis of 2-amino-4H-pyran derivatives.
References
- 1. scispace.com [scispace.com]
- 2. growingscience.com [growingscience.com]
- 3. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. jmnc.samipubco.com [jmnc.samipubco.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 4H-Pyrans as Versatile Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4H-pyran ring system is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its derivatives are found in a wide array of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities. The versatile nature of the this compound core allows for diverse substitutions, enabling the fine-tuning of physicochemical properties and pharmacological activities. This has led to the development of this compound-based compounds with potent anticancer, antioxidant, antibacterial, and anti-inflammatory properties, among others. These compounds often achieve their therapeutic effects by interacting with specific biological targets, such as enzymes and receptors. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives in a drug discovery context.
I. Synthesis of this compound Derivatives
The synthesis of this compound derivatives is often achieved through efficient and atom-economical multicomponent reactions (MCRs). These one-pot syntheses allow for the rapid generation of molecular diversity from simple starting materials.
Experimental Protocol: Three-Component Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of 2-amino-4H-pyran derivatives via a three-component reaction of an aldehyde, malononitrile, and a β-dicarbonyl compound.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
β-dicarbonyl compound (e.g., ethyl acetoacetate, dimedone)
-
Catalyst (e.g., piperidine, N-methylmorpholine, or a solid catalyst like KOH loaded CaO)
-
Solvent (e.g., ethanol, or solvent-free conditions)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the β-dicarbonyl compound (1 mmol).
-
Add the catalyst. For instance, when using a basic catalyst like piperidine or N-methylmorpholine, a catalytic amount (e.g., 10 mol%) is typically sufficient. For solid catalysts like KOH loaded CaO, a specific weight percentage might be used.
-
Add the solvent (e.g., 10 mL of ethanol) or proceed under solvent-free conditions.
-
Stir the reaction mixture at room temperature or heat under reflux. The reaction progress should be monitored by TLC.
-
Upon completion of the reaction (as indicated by the disappearance of starting materials on TLC), cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid product by filtration. If not, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure this compound derivative.
-
Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Biological Evaluation of this compound Derivatives
A. Anticancer Activity
Certain this compound derivatives have shown significant cytotoxic effects against various cancer cell lines. One common mechanism of action is the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, leading to cell cycle arrest and apoptosis.[1][2]
This protocol outlines the determination of the cytotoxic activity of this compound derivatives against a cancer cell line, such as the human colorectal carcinoma cell line HCT-116.
Materials:
-
HCT-116 cells
-
Complete culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well microtiter plates
-
Synthesized this compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed HCT-116 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivatives in the culture medium. The final concentrations should cover a range to determine the IC₅₀ value (e.g., 0.1 to 100 µM).
-
After 24 hours, replace the medium with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO treated) and a positive control (e.g., doxorubicin).
-
Incubate the plates for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
This protocol provides a general guideline for assessing the inhibitory effect of this compound derivatives on CDK2 activity, often utilizing a luminescence-based assay like the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human CDK2/Cyclin E or CDK2/Cyclin A enzyme
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate peptide (e.g., Histone H1 derivative)
-
This compound derivatives (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the this compound derivatives in the kinase assay buffer.
-
In a 96-well plate, add the diluted compounds or DMSO (vehicle control).
-
Add the CDK2/Cyclin enzyme to all wells except the "no enzyme" control.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| 4d | HCT-116 | 75.1 | [2][3] |
| 4k | HCT-116 | 85.88 | [2][3] |
| 5a | A549 | Potent Activity | [4] |
| 5a | A375 | Potent Activity | [4] |
| 5a | LNCaP | Potent Activity | [4] |
B. Antioxidant Activity
The antioxidant potential of this compound derivatives can be evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for this purpose.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Synthesized this compound derivatives
-
Positive control (e.g., Ascorbic acid, BHT, or Trolox)
-
96-well microtiter plate or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep purple color.
-
Prepare stock solutions of the this compound derivatives and the positive control in methanol. From these, prepare a series of dilutions.
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compounds or the positive control to the wells. For the blank, add 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
Plot the percentage of inhibition against the concentration of the compound to determine the IC₅₀ value.
| Compound ID | Assay | IC₅₀ (mM) | Reference Compound | Reference IC₅₀ (mM) | Reference |
| 4g | DPPH | 0.329 | BHT | 0.245 | [2] |
| 4j | DPPH | 0.1941 | BHT | 0.245 | [2] |
C. Antibacterial Activity
This compound derivatives have also been investigated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Synthesized this compound derivatives (dissolved in a suitable solvent like DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
Bacterial inoculum adjusted to 0.5 McFarland standard
Procedure:
-
Dispense 100 µL of MHB into each well of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 10 µL of the diluted bacterial suspension to each well.
-
Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 4l | Streptococcus pneumoniae | 125 | [5][6] |
| 4l | Escherichia coli | 125 | [5][6] |
| 4c | Pseudomonas aeruginosa | 250 | [5][6] |
| 4e | Pseudomonas aeruginosa | 250 | [5][6] |
| 4m | Salmonella typhimurium | 250 | [5][6] |
| 5d | Staphylococcus aureus (clinical isolate) | 32 | |
| 5d | Streptococcus pyogenes (clinical isolate) | 64 |
III. Visualization of Signaling Pathways and Workflows
CDK2 Signaling Pathway
The following diagram illustrates the role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle and the point of inhibition by this compound derivatives.
Caption: CDK2 signaling pathway and inhibition by 4H-pyrans.
Experimental Workflow: In Vitro Cytotoxicity Assay
This diagram outlines the major steps involved in the MTT assay for evaluating the anticancer activity of this compound compounds.
Caption: Workflow for MTT cytotoxicity assay.
Intrinsic Apoptosis Pathway
The induction of apoptosis is a desirable outcome for anticancer agents. The following diagram depicts the intrinsic (mitochondrial) pathway of apoptosis, which can be triggered by this compound derivatives.[7]
Caption: Intrinsic pathway of apoptosis.
Conclusion
The this compound scaffold represents a highly valuable starting point for the design and development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse and potent biological activities, makes them attractive candidates for further investigation in various disease areas. The protocols and data presented herein provide a foundational guide for researchers to explore the potential of this compound derivatives in their drug discovery programs. Continued exploration of the structure-activity relationships of this versatile scaffold is likely to lead to the identification of new and improved drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Evaluation of Some New this compound Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Some New 4 H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis, and Biological Evaluation of Novel Fused Spiro-4H-Pyran Derivatives as Bacterial Biofilm Disruptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Illuminating Cellular Landscapes: Application Notes for Novel 4H-Pyran Dicyanomethylene Dyes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for a series of novel 4H-Pyran dicyanomethylene (DCM) fluorescent dyes. These notes are intended to guide researchers in utilizing the unique photophysical properties of these compounds for cellular imaging and other fluorescence-based assays. The inherent brightness, large Stokes shifts, and environmental sensitivity of these dyes make them powerful tools for visualizing cellular structures and understanding complex biological processes.
Overview of this compound Dicyanomethylene Dyes
The this compound dicyanomethylene (DCM) core structure is a versatile scaffold for the development of advanced fluorescent probes.[1][2] The inherent intramolecular charge transfer (ICT) character of these dyes leads to their remarkable photophysical properties, including high molar absorption coefficients, tunable emission spectra, and high fluorescence quantum yields.[3][4] Modifications to the core structure allow for the fine-tuning of these properties, leading to a new generation of probes with enhanced brightness, photostability, and specific targeting capabilities. These dyes are particularly well-suited for applications in bioimaging due to their near-infrared (NIR) emission profiles, which allow for deep tissue penetration and reduced background fluorescence.[2] It is important to note that these this compound dyes function as fluorescent probes and are not known to be directly involved in cellular signaling pathways.
Photophysical Properties of Novel this compound Dyes
The following table summarizes the key photophysical parameters of several novel this compound dicyanomethylene derivatives. This data facilitates the selection of the appropriate dye for specific experimental needs, such as matching with available laser lines and filter sets.
| Dye Name | λ_abs_ (nm) | λ_em_ (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ_F_) | Solvent | Reference |
| DCM | 459.5 | - | 44,900 | 0.6 | Acetonitrile | [1] |
| 468.5 | - | 42,000 | 0.43 | Methanol | ||
| - | - | - | 0.35 | Chloroform | [1] | |
| - | - | - | 0.44 | Acetonitrile | [1] | |
| PZ-DCM | 450 | 640 (solid state) | Not Reported | Not Reported | THF (for absorption) | [5][6] |
| Boc-PZ-DCM | 440 | 598 (solid state) | Not Reported | Not Reported | THF (for absorption) | [5][6] |
| KTB | 471 | - | Not Reported | 0.23 (neat thin film) | Thin Film | [7] |
| Compound 4e | Not Reported | ~440 | Not Reported | 0.83 | Not Reported | [8] |
Experimental Protocols
Synthesis of Novel this compound Dyes
The synthesis of these dyes is typically achieved through a Knoevenagel condensation reaction. Below are representative protocols for the synthesis of PZ-DCM and Boc-PZ-DCM.[5][6]
Workflow for Synthesis of this compound Dyes
Caption: General workflow for the synthesis of this compound dyes.
Protocol for Synthesis of (E)-2-(2-methyl-6-(4-(piperazin-1-yl)styryl)-4H-pyran-4-ylidene)malononitrile (PZ-DCM) [5]
-
Reactant Preparation: In a round-bottom flask, dissolve 200 mg (1.16 mmol) of 2-(2,6-dimethyl-4H-pyran-4-ylidene)malononitrile and 221 mg (1.16 mmol) of 4-(piperazin-1-yl)benzaldehyde in 15 ml of ethanol.
-
Catalyst Addition: Add 20 µl of piperidine to the solution.
-
Reaction: Stir the mixture at 80°C for 16 hours.
-
Solvent Removal: After the reaction is complete, remove the ethanol under vacuum.
-
Purification: Purify the resulting residue using flash column chromatography with a DCM/MeOH gradient (0-15%) to obtain PZ-DCM as an orange solid.
Protocol for Synthesis of tert-butyl (E)-4-(4-(2-(4-(dicyanomethylene)-6-methyl-4H-pyran-2-yl)vinyl)phenyl)piperazine-1-carboxylate (Boc-PZ-DCM) [5][6]
-
Reactant Preparation: In a round-bottom flask, dissolve 500 mg (2.91 mmol) of 2-(2,6-dimethyl-4H-pyran-4-ylidene)malononitrile and 844 mg (2.91 mmol) of tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate in 30 ml of ethanol.
-
Catalyst Addition: Add 40 µl of piperidine to the solution.
-
Reaction: Stir the mixture at 80°C for 16 hours.
-
Solvent Removal: After the reaction is complete, remove the ethanol under vacuum.
-
Purification: Purify the resulting residue using flash column chromatography with a DCM/MeOH gradient (0-10%) to obtain Boc-PZ-DCM as a red solid.
Measurement of Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield (Φ_F_) of a novel this compound dye relative to a known standard.
Workflow for Relative Quantum Yield Measurement
References
- 1. 4-(dicyanomethylene)-2-methyl-6-(p-dimethylaminostyryl)-4H-pyran, [DCM] [omlc.org]
- 2. Progress of Dicyanomethylene-4H-Pyran Derivatives in Biological Sensing Based on ICT Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Photophysical Properties of 4-(Dicyanomethylene)-2-Methyl-6-(4-Dimethylaminostyryl)-4H-Pyran (DCM) and Optical Sensing Applications | Semantic Scholar [semanticscholar.org]
- 5. Frontiers | Fluorescence Enhancement of Dicyanomethylene-4H-Pyran Derivatives in Solid State for Visualization of Latent Fingerprints [frontiersin.org]
- 6. Fluorescence Enhancement of Dicyanomethylene-4H-Pyran Derivatives in Solid State for Visualization of Latent Fingerprints - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optical and Amplified Spontaneous Emission Properties of this compound-4-Ylidene-2-Cyanoacetate Fragment Containing 2-Cyanoacetic Acid Derivative in PVK, PSU, or PS Matrix [mdpi.com]
- 8. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: 4H-Pyran Multicomponent Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on 4H-Pyran multicomponent reactions (MCRs).
Troubleshooting Guide: Enhancing Reaction Yield
Low product yield is a common challenge in the synthesis of this compound derivatives. This guide addresses potential causes and provides systematic solutions to improve reaction outcomes.
Problem: Low to No Product Yield
If you are experiencing consistently low or no yield, several factors related to reaction conditions, catalyst choice, or reagent quality could be the cause.
Potential Cause & Solution Workflow
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor affecting my this compound reaction yield?
The choice of catalyst and reaction solvent are paramount.[1] An inappropriate catalyst can lead to a sluggish or incomplete reaction, while the solvent can influence reactant solubility and the reaction pathway. For many this compound syntheses, solvent-free conditions have been shown to dramatically increase yields.[1][2]
Q2: How do I choose the right catalyst?
Catalyst selection depends on your specific substrates and desired reaction conditions (e.g., temperature, solvent). A wide range of catalysts, from basic salts to metallic nanoparticles, have been used successfully.[1] It is often best to start with a catalyst reported for a similar transformation.
Catalyst Performance Comparison in Model Reactions
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| KOH-loaded CaO | Solvent-free | 60 | 10 min | 92 | [1][2] |
| [bmim]OH | Solvent-free | 50-60 | 30 min | 91 | [3] |
| L-proline (10 mol%) | Ethanol | Reflux | 1 h | High Yield | [4] |
| nano-SnO2 | Water | Reflux | Varies | Excellent | [5] |
| Nd2O3 | H2O/C2H5OH (1:1) | - | 45 min | 93 | [6] |
| No Catalyst | H2O/EtOH (2:1) | 40 | 24 h | 37 | [7] |
Q3: Can the reaction be performed under green/environmentally friendly conditions?
Yes, many modern protocols focus on green chemistry principles. Using water or ethanol as a solvent, employing reusable catalysts like nano-SnO2 or CuFe2O4@starch, and conducting reactions under solvent-free conditions are all effective strategies.[2][5][8]
Q4: I'm seeing significant side product formation. How can I improve selectivity?
Side product formation often relates to the reaction mechanism, which typically involves a Knoevenagel condensation, followed by a Michael addition and cyclization.[1]
-
Control Reaction Time and Temperature: Over-extending the reaction time or using excessive heat can cause product decomposition or undesired side reactions.[1] Monitoring the reaction's progress with Thin Layer Chromatography (TLC) is crucial to determine the optimal endpoint.[1]
-
Ensure Purity of Starting Materials: Impurities in reactants can inhibit the primary reaction or catalyze side reactions.[1]
Q5: What is the best way to purify the final this compound product?
Purification strategy depends on the nature of the product and impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent, such as ethanol, is often the most effective method for achieving high purity.[1][9]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard alternative.[1]
-
Catalyst Removal: If a heterogeneous catalyst was used, it should be removed by simple filtration before concentrating the reaction mixture.[1]
Experimental Protocols
Protocol 1: General Synthesis of 2-Amino-4H-Pyrans using Ammonia Catalyst
This protocol is a generalized procedure for the one-pot, three-component synthesis of 2-amino-3-cyano-4H-pyran derivatives at room temperature.[9]
Workflow Diagram
Methodology:
-
Reactant Mixture: In a suitable round-bottom flask, add the aldehyde (0.5 mmol), malononitrile (0.5 mmol), and ethyl acetoacetate (0.5 mmol) to ethanol (5 mL).[9]
-
Catalyst Addition: To the stirred mixture, add 25% aqueous ammonia (0.20 mL).[9]
-
Reaction: Continue stirring the mixture at ambient temperature. The reaction is typically rapid, with a solid product precipitating within 1 to 8 minutes.[9] Monitor the reaction completion by observing the precipitation.
-
Work-up and Purification: Once the precipitation is complete, filter the solid product from the reaction mixture. Wash the collected solid with water and then purify it by recrystallization from ethanol to yield the final 2-amino-4H-pyran derivative.[9]
Protocol 2: Solvent-Free Synthesis using KOH-loaded CaO Catalyst
This protocol describes a highly efficient, solvent-free method for synthesizing this compound derivatives.[2]
Methodology:
-
Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethyl acetoacetate (1.0 mmol).[2]
-
Catalyst Addition: Add the optimized amount of KOH-loaded CaO catalyst (e.g., 10 mmol with 20% KOH loading).[2]
-
Reaction Conditions: Heat the reaction mixture to 60°C with continuous stirring.[2]
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[10]
-
Work-up and Purification: Upon completion, cool the reaction mixture. Since the catalyst is heterogeneous, it can be separated by filtration. The crude product can then be purified by recrystallization from warm ethanol.[1][10] This method often yields a product pure enough to not require chromatography.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. growingscience.com [growingscience.com]
- 3. tandfonline.com [tandfonline.com]
- 4. scispace.com [scispace.com]
- 5. jmnc.samipubco.com [jmnc.samipubco.com]
- 6. mjbas.com [mjbas.com]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. growingscience.com [growingscience.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Catalyst Loading for 4H-Pyran Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for the synthesis of 4H-pyran derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis, with a focus on problems related to catalyst loading.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Insufficient Catalyst Loading | Gradually increase the catalyst amount in small increments (e.g., 1-5 mol%). The optimal loading is often determined empirically, and insufficient catalyst can lead to incomplete or slow reactions.[1][2] |
| Inappropriate Catalyst Choice | The efficiency of this compound synthesis is highly dependent on the catalyst. A wide range of catalysts, from basic salts to metallic nanoparticles, have been successfully used.[1][3] If yield remains low, consider screening different types of catalysts (e.g., Lewis acids, Brønsted acids, or heterogeneous catalysts). |
| Suboptimal Reaction Conditions | Temperature and solvent play a crucial role. Solvent-free conditions or the use of green solvents like water or ethanol have been shown to improve yields.[1][3] Optimize the reaction temperature, as excessively high temperatures can lead to decomposition.[1] |
| Catalyst Deactivation | Impurities in reactants or solvents can poison the catalyst. Ensure high purity of all starting materials.[1] For reusable catalysts, consider regeneration or using a fresh batch if activity decreases over cycles. |
| Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, as prolonged times can lead to side product formation.[1] |
Problem 2: Significant Side Product Formation
| Possible Cause | Suggested Solution |
| Excessive Catalyst Loading | While sufficient catalyst is necessary, an excess amount may not improve the yield and can promote side reactions or complicate purification.[1] It is crucial to perform a catalyst loading screen to find the optimal concentration. |
| Incorrect Reaction Temperature | High temperatures can provide the activation energy for undesired reaction pathways. Lowering the reaction temperature may increase selectivity for the desired this compound product.[4] |
| Non-optimal Reaction Mechanism Pathway | The typical mechanism involves a Knoevenagel condensation, followed by a Michael addition and cyclization.[5][6] The choice of catalyst can influence the regioselectivity of the reaction, potentially leading to different products.[7] |
| Purity of Starting Materials | Impurities can act as catalysts for side reactions. Ensure all reactants and solvents are of high purity.[1] |
Problem 3: Difficulty in Catalyst Separation and Product Purification
| Possible Cause | Suggested Solution |
| Homogeneous Catalyst | Homogeneous catalysts can be difficult to remove from the reaction mixture. Consider using a heterogeneous catalyst, which can be easily separated by filtration.[3][5] |
| Catalyst Residue | If using a heterogeneous catalyst, ensure complete removal by filtration before work-up. Washing the filtered catalyst with a suitable solvent can help recover any adsorbed product. |
| Complex Reaction Mixture | If significant side products are present, purification by column chromatography on silica gel is often necessary. Recrystallization from a suitable solvent like ethanol can be effective for solid products.[1] |
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal catalyst loading for my this compound synthesis?
A1: The optimal catalyst loading is best determined empirically through a series of small-scale screening experiments.[2] A common approach is to set up parallel reactions with varying catalyst concentrations (e.g., 1, 5, 10, 15, 20 mol%) while keeping all other parameters constant.[1][2] The reaction progress, yield, and purity are monitored to identify the loading that provides the best balance of reaction rate, product yield, and cost-effectiveness.
Q2: Can simply increasing the catalyst loading always improve the reaction yield?
A2: Not necessarily. While a certain minimum amount of catalyst is required for the reaction to proceed efficiently, excessively high catalyst loading can have no additional benefit on the yield and may even lead to an increase in side product formation, complicating the purification process.[1] For instance, in some syntheses, increasing the loading of KOH over CaO from 20% to 25% resulted in a decrease in product yield.[8][9]
Q3: What are some common types of catalysts used for this compound synthesis?
A3: A wide variety of catalysts have been reported for the synthesis of 4H-pyrans. These include:
-
Heterogeneous catalysts: CuFe2O4@starch[3], KOH-loaded CaO[1], and various magnetic nanoparticles[5]. These are often preferred due to their ease of separation and potential for recyclability.
-
Homogeneous catalysts: L-proline and other organocatalysts.[10]
-
Nanocatalysts: Nano-powder magnetite or iron(III) oxide have been used for efficient construction of 4H-pyrans.[11]
Q4: Does the choice of solvent affect the optimal catalyst loading?
A4: Yes, the solvent can significantly influence the reaction and the catalyst's effectiveness. Some reactions show dramatically improved yields under solvent-free conditions.[1] In other cases, polar solvents like water or ethanol are used.[3] The optimal catalyst loading may need to be re-determined when changing the solvent system.
Q5: My reusable catalyst is losing activity after a few cycles. What can I do?
A5: Loss of catalyst activity can be due to several factors, including poisoning by impurities, leaching of the active species, or structural changes. To address this, ensure high purity of reactants and solvents. For catalyst regeneration, specific procedures may be required depending on the catalyst type, such as washing with a solvent or thermal treatment. If activity cannot be restored, a fresh batch of the catalyst should be used.
Quantitative Data on Catalyst Loading
Table 1: Effect of Catalyst Loading on this compound Synthesis Yield
| Catalyst | Reactants | Solvent | Temperature (°C) | Catalyst Loading | Yield (%) | Reference |
| 20% KOH loaded CaO | Aromatic aldehyde, malononitrile, ethyl acetoacetate | Solvent-free | 60 | 10% | 80 | [9] |
| 20% KOH loaded CaO | Aromatic aldehyde, malononitrile, ethyl acetoacetate | Solvent-free | 60 | 20% | 92 | [8][9] |
| 20% KOH loaded CaO | Aromatic aldehyde, malononitrile, ethyl acetoacetate | Solvent-free | 60 | 25% | <92 | [9] |
| CuFe2O4@starch | 4-chlorobenzaldehyde, malononitrile, dimedone | Ethanol | Room Temp. | 0 mg | Trace | [3] |
| CuFe2O4@starch | 4-chlorobenzaldehyde, malononitrile, dimedone | Ethanol | Room Temp. | 30 mg | 95 | [3] |
| Nd2O3 | 4-chlorobenzaldehyde, ethylacetoacetate | H2O/C2H5OH (1:1) | Reflux | 10 mmol | ~85 | [10] |
| Nd2O3 | 4-chlorobenzaldehyde, ethylacetoacetate | H2O/C2H5OH (1:1) | Reflux | 20 mmol | ~93 | [10] |
| Nd2O3 | 4-chlorobenzaldehyde, ethylacetoacetate | H2O/C2H5OH (1:1) | Reflux | 30 mmol | ~93 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Catalyst Loading
-
Set up parallel reactions: In a series of identical reaction vials, add the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the active methylene compound (e.g., ethyl acetoacetate or dimedone) (1.0 mmol).[1]
-
Add solvent: If the reaction is not solvent-free, add the chosen solvent (e.g., 3 mL of ethanol) to each vial.[3]
-
Vary catalyst loading: To each vial, add a different amount of the catalyst to be screened (e.g., 1 mol%, 5 mol%, 10 mol%, 15 mol%, 20 mol%).[2]
-
Reaction conditions: Stir the reaction mixtures at the desired temperature (e.g., room temperature or 60-80°C).[1][3]
-
Monitor reaction: Follow the progress of each reaction by Thin Layer Chromatography (TLC).[1]
-
Work-up and analysis: Once the reactions are complete, work up each reaction mixture appropriately (e.g., filter to remove a heterogeneous catalyst, remove solvent under reduced pressure).[1]
-
Determine yield: Isolate the product from each reaction and determine the yield. Compare the yields to identify the optimal catalyst loading.
Protocol 2: General Synthesis of this compound Derivatives
-
Reactant mixture: In a round-bottom flask, combine the aldehyde (1.0 mmol), malononitrile (1.1 mmol), and an active methylene compound (1.0 mmol).[3]
-
Catalyst addition: Add the optimized amount of the chosen catalyst (e.g., 30 mg of CuFe2O4@starch).[3]
-
Solvent addition: Add the appropriate solvent (e.g., 3 mL of ethanol).[3]
-
Reaction: Stir the mixture at the optimized temperature for the required time.[3]
-
Monitoring: Monitor the reaction completion using TLC (e.g., with an eluent of ethyl acetate/n-hexane, 1:3).[3]
-
Catalyst removal: If a magnetic nanocatalyst is used, it can be removed with an external magnet.[3] Otherwise, filter the reaction mixture to remove a heterogeneous catalyst.[1]
-
Product isolation: Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Visualizations
Caption: Proposed reaction mechanism for the synthesis of 4H-pyrans.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: General experimental workflow for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Furans versus 4H-pyrans: catalyst-controlled regiodivergent tandem Michael addition–cyclization reaction of 2-(1-alkynyl)-2-alken-1-ones with 1,3-dicarbonyl compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. growingscience.com [growingscience.com]
- 9. researchgate.net [researchgate.net]
- 10. mjbas.com [mjbas.com]
- 11. This compound Synthesis [organic-chemistry.org]
Technical Support Center: Solvent Effects on the Rate of 4H-Pyran Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the synthesis of 4H-Pyran derivatives. The information is tailored to address common challenges related to solvent selection and its impact on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is resulting in a low yield. What are the common causes related to the solvent?
A1: Low yields in this compound synthesis can often be attributed to the choice of solvent. Several factors may be at play:
-
Poor Solubility: If your reactants are not fully soluble in the chosen solvent, the reaction rate will be significantly hindered. This is a common issue when using purely aqueous media for non-polar reactants.[1][2]
-
Inappropriate Polarity: The polarity of the solvent plays a crucial role in stabilizing intermediates and transition states. Solvents like dichloromethane (CH2Cl2) or chloroform (CHCl3) have been reported to yield poor results for certain this compound syntheses.[1][2]
-
Side Reactions: The solvent can sometimes participate in or promote undesired side reactions, consuming starting materials and reducing the yield of the desired this compound.
-
Catalyst Incompatibility: The chosen solvent may not be optimal for the catalyst's activity. For instance, some catalysts may be more effective in polar protic solvents, while others perform better in non-polar or aprotic environments.
Q2: I am observing a very slow reaction rate. How can the solvent choice be optimized to accelerate the formation of my this compound derivative?
A2: To increase the reaction rate, consider the following solvent-related strategies:
-
Solvent Screening: A systematic screening of solvents with varying polarities and proticities is recommended. Ethanol is a commonly used solvent that often provides moderate to good yields.[1][2][3] A mixture of solvents, such as a 2:1 water/ethanol mixture, has also been shown to be effective in some cases.[4]
-
Solvent-Free Conditions: In many instances, conducting the reaction under solvent-free (neat) conditions can lead to significantly higher yields and shorter reaction times.[1][2][5][6][7] This is often a more environmentally friendly approach as well.
-
Microwave Irradiation: The use of microwave irradiation in conjunction with a suitable solvent (or under solvent-free conditions) can dramatically reduce reaction times.
-
Catalyst and Solvent Synergy: Ensure the chosen solvent is compatible with and enhances the activity of your catalyst. For example, some ionic liquids can act as both the catalyst and the reaction medium.
Q3: Is it possible to run the this compound formation in "green" or environmentally friendly solvents?
A3: Yes, there is a significant push towards greener synthesis of 4H-pyrans. Here are some options:
-
Water: While solubility can be a challenge, water has been successfully used as a solvent, particularly with the aid of catalysts that facilitate reactions in aqueous media.[1][8] The amphoteric nature of water can play a beneficial role in the reaction mechanism.[8]
-
Ethanol: As a bio-based solvent, ethanol is a greener alternative to halogenated solvents and is often effective for this synthesis.[9][10]
-
Water/Ethanol Mixtures: These mixtures offer a good balance of polarity and can improve the solubility of reactants compared to pure water.[1][4]
-
Solvent-Free Reactions: This is often the most environmentally friendly approach as it eliminates the need for a solvent altogether.[2][5][7]
Q4: How do I choose the best solvent for my specific reactants and catalyst?
A4: The optimal solvent is highly dependent on the specific aldehyde, active methylene compound, and catalyst being used. A general approach is to:
-
Review the Literature: Look for precedents with similar substrates and catalysts.
-
Consider the Reaction Mechanism: The formation of 4H-pyrans typically proceeds through a Knoevenagel condensation followed by a Michael addition and cyclization.[5] Solvents that can stabilize the charged intermediates in these steps are often beneficial.
-
Perform Small-Scale Screening: Test a range of solvents (e.g., ethanol, acetonitrile, water, and solvent-free) on a small scale to empirically determine the best conditions for your specific reaction.
Troubleshooting Guide
| Issue | Possible Solvent-Related Cause | Suggested Solution |
| Low to No Product Formation | Poor solubility of reactants in the chosen solvent. | - Switch to a solvent with a different polarity. - Consider a solvent mixture (e.g., water/ethanol).[1][4] - Attempt the reaction under solvent-free conditions.[1][2] |
| Solvent is inhibiting catalyst activity. | - Screen different solvents to find one compatible with your catalyst. - Consult literature for catalyst-solvent compatibility. | |
| Slow Reaction Rate | The solvent is not effectively stabilizing the transition states of the reaction. | - Try a more polar solvent like ethanol or acetonitrile.[3] - Explore solvent-free conditions, which can accelerate the reaction.[2][5] |
| Multiple Side Products | The solvent is promoting side reactions or decomposition. | - Lower the reaction temperature. - Switch to a less reactive or non-polar solvent. - Monitor the reaction closely with TLC to determine the optimal reaction time.[11] |
| Difficulty in Product Purification | The product has high solubility in the reaction solvent, making isolation difficult. | - After the reaction, try to precipitate the product by adding a non-solvent. - If using a solvent, choose one that is volatile for easy removal under reduced pressure.[11] |
| Catalyst residue is co-precipitating with the product. | - Use a heterogeneous catalyst that can be easily filtered off. - Select a solvent system where the product is soluble but the catalyst is not. |
Data Presentation
Table 1: Effect of Solvent on the Yield of a Model this compound Formation Reaction
Reaction: 4-chlorobenzaldehyde, malononitrile, and dimedone catalyzed by Cu2(NH2-BDC)2(DABCO) at 75 °C.
| Solvent | Reaction Time (hours) | Yield (%) | Reference |
| Ethanol (EtOH) | 2 | 85 | [3] |
| Acetonitrile (CH3CN) | 4 | 65 | [3] |
| Tetrahydrofuran (THF) | 4 | 70 | [3] |
Reaction: Aromatic aldehyde, malononitrile, and ethyl acetoacetate catalyzed by KOH loaded CaO.
| Solvent | Yield (%) | Reference |
| Dichloromethane (CH2Cl2) | Low | [2][7] |
| Chloroform (CHCl3) | Low | [2][7] |
| Ethanol | 70 | [2][7] |
| Water | No Product | [2][7] |
| Solvent-Free | 92 | [2][7] |
Experimental Protocols
General Protocol for Investigating Solvent Effects on this compound Formation
This protocol outlines a general procedure for the synthesis of a this compound derivative via a one-pot, three-component reaction, which can be adapted for screening different solvents.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Active methylene compound (e.g., ethyl acetoacetate or dimedone) (1.0 mmol)
-
Catalyst (e.g., 10-20 mol%)
-
Solvent to be tested (e.g., Ethanol, Water, Acetonitrile, or solvent-free)
-
Round-bottom flask
-
Stirrer and heat source (if required)
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the active methylene compound (1.0 mmol).[11]
-
Catalyst Addition: Add the appropriate amount of the chosen catalyst.
-
Solvent Addition:
-
With Solvent: Add the selected solvent (e.g., 5 mL) to the reaction mixture.
-
Solvent-Free: If conducting the reaction under solvent-free conditions, proceed to the next step without adding a solvent.
-
-
Reaction Conditions:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature, 60-80°C, or reflux).[11]
-
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) at regular intervals.
-
Work-up and Purification:
-
Upon completion, if a heterogeneous catalyst was used, filter the reaction mixture to remove the catalyst.
-
If the reaction was performed in a solvent, remove the solvent under reduced pressure.
-
The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[11]
-
Visualizations
Caption: Logical relationship of solvent effects on the this compound formation pathway.
Caption: Experimental workflow for investigating solvent effects on this compound formation.
References
- 1. researchgate.net [researchgate.net]
- 2. growingscience.com [growingscience.com]
- 3. Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic Insights into the Selective Synthesis of this compound Derivatives On-Water Using Naturally Occurring Alginate from Sargassum muticum: Experimental and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. Synthesis and Evaluation of Some New this compound Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Polar 4H-Pyran Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the unique purification challenges associated with polar 4H-Pyran derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of polar this compound derivatives.
Issue 1: Low Recovery After Column Chromatography
Question: I am experiencing significant product loss during column chromatography of my polar this compound derivative. What are the potential causes and how can I improve the yield?
Answer:
Low recovery during column chromatography of polar compounds is a frequent issue. Several factors can contribute to this problem. A systematic approach to troubleshooting can help identify and resolve the issue.[1]
Possible Causes and Solutions:
-
Irreversible Adsorption to Silica Gel: The polar nature of your this compound derivative can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing irreversible adsorption.[2][3]
-
Solution: Deactivate the silica gel by pre-treating it with a basic modifier. Flushing the column with a solvent system containing 1-2% triethylamine before loading the sample can neutralize the acidic sites.[3] Alternatively, consider using a different stationary phase like neutral or basic alumina.[3]
-
-
Compound Decomposition on Silica Gel: Some this compound derivatives may be unstable on acidic silica gel, leading to degradation during purification.
-
Solution: Before committing to a large-scale separation, perform a stability test by spotting your compound on a TLC plate and letting it sit for an hour before eluting. If degradation is observed, switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[3]
-
-
Inappropriate Solvent System: If the eluent is not polar enough, your compound may not move from the origin. Conversely, a solvent system that is too polar can cause your compound to elute with the solvent front, resulting in poor separation and apparent low recovery if fractions are not collected carefully.
-
Solution: Optimize your solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound. For highly polar compounds, a gradient elution, starting with a less polar solvent and gradually increasing the polarity, is often effective.[4]
-
-
Column Overloading: Loading too much crude material onto the column can lead to broad peaks and poor separation, forcing you to discard mixed fractions.
-
Solution: As a general rule, the amount of crude material should be 1-5% of the mass of the stationary phase.[3] If you need to purify a larger quantity, use a larger column.
-
Issue 2: Persistent Impurities After Purification
Question: Despite purification, my this compound derivative is still contaminated with impurities. How can I achieve higher purity?
Answer:
Persistent impurities often co-elute with the desired product due to similar polarities. Addressing this requires optimizing the separation technique or employing an alternative method.
Common Impurities in this compound Synthesis:
-
Unreacted Starting Materials: Aldehydes, malononitrile, and active methylene compounds are common starting materials in multicomponent reactions for this compound synthesis.
-
Byproducts: Side reactions can lead to the formation of various byproducts.
-
Catalyst Residues: If a homogeneous catalyst is used, it may not be completely removed during workup.
Strategies for Improving Purity:
-
Optimize Column Chromatography:
-
Solvent System: Experiment with different solvent systems to alter the selectivity of the separation. For instance, if a hexane/ethyl acetate system is ineffective, try dichloromethane/methanol or toluene/acetone.[4]
-
Gradient Elution: A shallow gradient can improve the separation of closely eluting compounds.[4]
-
-
Recrystallization: If your compound is a solid, recrystallization is an excellent method for achieving high purity.
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for polar compounds include ethanol/water, methanol/water, and acetone/water.
-
-
Liquid-Liquid Extraction: Utilize the acidic or basic properties of your compound or impurities to perform an acid-base extraction. This can be a simple and effective preliminary purification step.
Frequently Asked Questions (FAQs)
Q1: My polar this compound derivative streaks badly on a silica gel TLC plate. What does this mean and how can I fix it?
A1: Streaking is a common issue with polar and basic heterocyclic compounds on silica gel. It is often caused by strong, non-ideal interactions with the acidic stationary phase.[2][3] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to your eluent.[3] This will neutralize the acidic sites on the silica and lead to more defined spots.
Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound comes out of solution as a liquid above its melting point. This is often due to a highly concentrated solution or rapid cooling.[4] To resolve this, try adding more hot solvent to dissolve the oil and then allow the solution to cool very slowly. Scratching the inside of the flask with a glass rod at the meniscus can help induce crystallization by creating nucleation sites. Adding a seed crystal of the pure compound, if available, is also a very effective method.[3]
Q3: What are the best general-purpose solvent systems for flash chromatography of polar this compound derivatives?
A3: For polar compounds, you will generally need more polar solvent systems. Good starting points for flash chromatography of polar this compound derivatives include:
-
Ethyl Acetate/Hexane or Ethyl Acetate/Heptane: Start with a higher proportion of ethyl acetate (e.g., 50%) and increase as needed.
-
Dichloromethane/Methanol: A small amount of methanol (2-10%) in dichloromethane is very effective for eluting polar compounds.[5]
-
Dichloromethane/Methanol with Ammonia: For very polar or basic compounds that still show poor mobility, adding a small amount of ammonia (e.g., in a 10% solution in methanol) to the dichloromethane/methanol mobile phase can be beneficial.[6]
Q4: How can I remove the catalyst from my reaction mixture before purification?
A4: If you have used a heterogeneous catalyst, it can typically be removed by simple filtration of the reaction mixture.[7] For homogeneous catalysts, an aqueous workup with an appropriate acidic or basic wash can often remove the catalyst. If the catalyst is still present, column chromatography is usually effective for its removal.
Data Presentation
Table 1: Column Chromatography Conditions for Polar this compound Derivatives
| Compound Type | Stationary Phase | Eluent System (v/v) | Typical Yield (%) | Typical Purity (%) | Reference |
| 2-amino-4H-pyran | Silica Gel | n-hexane/ethyl acetate (7:3) | 85-95 | >95 | [8] |
| Tetrahydrobenzo[b]pyran | Silica Gel | n-hexane/ethyl acetate (9:3) | 90-95 | >98 (after recrystallization) | [9] |
| Polar 4H-pyranone | Silica Gel | Ethyl acetate/hexanes (gradient) | >95 | >97 | [10] |
| Basic this compound | Amine-functionalized silica | Hexane/ethyl acetate (gradient) | Not specified | Good separation | [11] |
Table 2: Recrystallization Solvents for Polar this compound Derivatives
| Compound Type | Solvent System | Typical Recovery Yield (%) | Purity Improvement | Reference |
| 2-amino-4H-pyran | Ethanol | 80-95 | Significant | [12] |
| This compound-4-ones | n-heptane | 17-23 | High | |
| General Polar Organics | Ethanol/Water | Variable | Good for removing non-polar impurities | [13] |
| General Polar Organics | Acetone/Water | Variable | Good for moderately polar compounds |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Polar 2-amino-4H-pyran Derivative
-
Slurry Preparation: In a beaker, add silica gel to the initial eluting solvent (e.g., 20% ethyl acetate in hexane) to form a slurry.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Elution: Begin eluting with the initial, less polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.
Protocol 2: Recrystallization of a Solid Polar this compound Derivative
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility when hot and low solubility when cold (e.g., ethanol/water).
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent (e.g., ethanol) until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature. If using a solvent pair, add the "poor" solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: General experimental workflow for the purification of polar this compound derivatives.
Caption: Troubleshooting workflow for low yield in column chromatography.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Purification [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. mjbas.com [mjbas.com]
- 9. benchchem.com [benchchem.com]
- 10. orgsyn.org [orgsyn.org]
- 11. selekt.biotage.com [selekt.biotage.com]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
"preventing catalyst poisoning in 4H-Pyran synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and address catalyst poisoning during 4H-Pyran synthesis.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis reaction is showing a significantly lower yield than expected. Could catalyst poisoning be the cause?
A1: Yes, a low or inconsistent yield is a primary indicator of catalyst deactivation, which can be caused by poisoning.[1] Other factors to consider include suboptimal reaction conditions (temperature, solvent), inappropriate catalyst choice or loading, and impure starting materials.[1] Catalyst poisoning occurs when impurities or reaction by-products strongly adsorb to the active sites of the catalyst, blocking them from participating in the reaction.[2][3]
Q2: What are the most common substances that poison catalysts in this compound synthesis?
A2: Common catalyst poisons, particularly for metal-based catalysts, include:
-
Sulfur Compounds: Often found as impurities in starting materials and solvents.[1][2]
-
Halides and Certain Nitrogen-Containing Heterocycles: These can originate from the reactants or solvents.[1]
-
Heavy Metals: Impurities like lead, mercury, and arsenic can form stable, deactivating complexes with the catalyst's active sites.[2]
-
Carbon Monoxide (CO): Can be a byproduct of incomplete combustion or a contaminant in gaseous reagents, binding strongly to metal centers.[2]
-
Water: Can deactivate catalysts through mechanisms like leaching, sintering, or deconstruction, especially in biomass-derived feedstocks.[4]
-
Reaction Intermediates or By-products: Some reactions may generate intermediate compounds that bind more strongly to the catalyst than the desired reactants, leading to self-poisoning.[2]
Q3: How can I identify the specific poison affecting my catalyst?
A3: Identifying the specific poison requires analytical characterization of the deactivated catalyst. Techniques such as X-ray Photoelectron Spectroscopy (XPS) can reveal the elemental composition of the catalyst surface and detect the presence of adsorbed poisons.[2] Temperature Programmed Reduction (TPR) can also indicate poisoning by showing changes in the catalyst's reduction behavior.[2] Additionally, analyzing the purity of your reactants and solvents using methods like Gas Chromatography-Mass Spectrometry (GC-MS) can help identify potential sources of contamination.
Q4: What are the primary strategies to prevent catalyst poisoning?
A4: A proactive approach is the most effective way to manage catalyst poisoning. Key strategies include:
-
Feedstock Purification: This is the most direct method. Techniques include adsorption (using materials like activated carbon or zeolites), distillation, or chemical treatment to remove contaminants before they enter the reaction.[3] For example, using a zinc oxide (ZnO) guard bed can effectively trap sulfur compounds.[5]
-
Catalyst Design and Selection: Choose catalysts known for their resistance to common poisons.[2] This can involve using bimetallic catalysts or applying protective coatings that shield the active sites.[2][3]
-
Process Condition Optimization: Adjusting reaction parameters like temperature can sometimes prevent poisoning. For instance, higher temperatures can increase the desorption rate of a poison relative to the reactants or cause the poison to be removed through hydrogenation.[3][5]
-
Use of Additives/Promoters: Incorporating promoters into the catalyst formulation can help neutralize poisons. For example, copper chromite can reduce sulfur poisoning in nickel catalysts by readily forming copper sulfides.[5]
Q5: My catalyst appears to be poisoned. Is it possible to regenerate and reuse it?
A5: Yes, catalyst regeneration is often possible, depending on whether the poisoning is reversible or irreversible.[6] Common regeneration methods include:
-
Thermal Regeneration: Involves heating the catalyst to high temperatures to desorb or decompose the poison. This must be done carefully to avoid thermal degradation (sintering) of the catalyst itself.
-
Chemical Regeneration: This method uses chemical treatments to remove the poison. This can involve washing with an acid to dissolve metal deposits or using a solvent to extract organic contaminants.
-
Oxidative/Reductive Treatments: Treating the catalyst under a flow of an oxidizing (e.g., air) or reducing (e.g., H₂) gas can remove poisons like carbonaceous deposits (coke) or sulfur, respectively.[7]
Troubleshooting Guides
Guide 1: Diagnosing and Addressing Low Reaction Yield
This guide helps you troubleshoot low yields in your this compound synthesis, with a focus on catalyst deactivation.
Symptoms:
-
Reaction yield is consistently below 50% of the expected value.
-
Reaction fails to go to completion, as monitored by Thin Layer Chromatography (TLC).[1]
-
Catalyst loses activity after only one or two runs.[1]
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. Catalyst Poisoning Mitigation → Term [energy.sustainability-directory.com]
- 4. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 5. ammoniaknowhow.com [ammoniaknowhow.com]
- 6. Recent Experimental Results From Stanford Advanced Materials (SAM) Indicate That Maintaining A Narrow Temperature Range Can Reduce Catalyst Deactivation By 25%. What Operational Strategies Can Research Institutions Implement To Prevent Catalyst Deactivati [samaterials.co.uk]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Industrial 4H-Pyran Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 4H-Pyran production.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for this compound synthesis amenable to industrial scale-up?
A1: The most promising methods for industrial production are one-pot, multi-component reactions (MCRs).[1][2][3] These are favored due to their efficiency, reduced waste, and cost-effectiveness.[2][4] Key reactants typically include an aldehyde, a C-H activated acidic compound (like malononitrile), and a β-ketoester or β-diketone.[1][5] The use of heterogeneous and recyclable catalysts is a significant advantage for industrial processes as it simplifies catalyst removal and reuse.[1][2][4][6]
Q2: What are the critical parameters to monitor during the scale-up of this compound synthesis?
A2: When scaling up from laboratory to industrial production, it is crucial to monitor several parameters that can significantly impact reaction outcomes. These include:
-
Heat Transfer: Exothermic reactions can lead to thermal gradients in large reactors, causing localized overheating and side product formation.[7]
-
Mixing Efficiency: Inadequate mixing can result in poor mass transfer and non-uniform reaction conditions, leading to lower yields and reproducibility issues.[7]
-
Catalyst Distribution: In heterogeneous catalysis, ensuring uniform suspension of the catalyst is vital for consistent reaction rates.
-
Reaction Kinetics: Reaction times may not scale linearly and often require re-optimization at a larger scale.
-
Impurity Profile: Minor side reactions at the lab scale can become significant at an industrial scale, complicating purification.[7]
Q3: How does the choice of catalyst impact the industrial production of this compound?
A3: The catalyst is a cornerstone of this compound synthesis and its choice has major implications for industrial-scale production. An ideal industrial catalyst should be:
-
Highly Active and Selective: To maximize yield and minimize side products.
-
Easily Separable: Heterogeneous catalysts, particularly those with magnetic properties, are advantageous as they can be removed using an external magnetic field, simplifying the work-up process.[4][6]
-
Reusable: The ability to recycle the catalyst for multiple batches without a significant loss in activity is crucial for cost-effectiveness.[1][4][6]
-
Environmentally Benign: "Green" catalysts contribute to more sustainable manufacturing processes.[2][3][4]
-
Robust: The catalyst should be stable under the reaction conditions and not prone to leaching or degradation.
Troubleshooting Guide
Issue 1: Low Reaction Yield at Pilot-Plant Scale
Q: We achieved a 95% yield in the lab for a this compound derivative, but the yield dropped to 70% in a 100L reactor. What are the potential causes and how can we troubleshoot this?
A: A drop in yield during scale-up is a common issue and can often be attributed to a combination of physical and chemical factors.[7]
Potential Causes & Troubleshooting Steps:
-
Inadequate Heat Transfer:
-
Diagnosis: Monitor the internal temperature at multiple points within the reactor. Significant temperature variations indicate poor heat dissipation.
-
Solution:
-
Improve the reactor's cooling efficiency.
-
Adjust the rate of addition of reactants for highly exothermic steps.
-
Consider a continuous flow reactor for better thermal management.
-
-
-
Poor Mixing:
-
Diagnosis: Visual inspection (if possible through a sight glass) may reveal dead zones. Analyze samples from different parts of the reactor to check for concentration gradients.
-
Solution:
-
Optimize the stirrer speed and design (e.g., switch from an anchor to a pitched-blade turbine impeller).
-
Install baffles in the reactor to improve turbulence.
-
-
-
Catalyst Deactivation or Inefficient Distribution:
-
Diagnosis: Test the activity of the catalyst after the reaction. Uneven product formation might point to poor catalyst suspension.
-
Solution:
-
Ensure the catalyst is fully suspended during the reaction.
-
If the catalyst is deactivating, investigate potential poisons in the starting materials or side products. A catalyst regeneration step may be necessary.
-
-
Illustrative Data: Impact of Scale on Yield
| Parameter | Lab Scale (1L) | Pilot Scale (100L) - Initial | Pilot Scale (100L) - Optimized |
| Volume | 1 L | 100 L | 100 L |
| Yield | 95% | 70% | 92% |
| Reaction Time | 2 hours | 4 hours | 2.5 hours |
| Key Optimization | N/A | - | Improved impeller design and baffled reactor |
This table provides illustrative data on how optimizing mixing can improve yield during scale-up.
Issue 2: Catalyst Deactivation and Reusability
Q: Our magnetic nanocatalyst showed excellent reusability for 6 cycles in the lab, but its activity drops significantly after only 2 cycles at the pilot scale. Why is this happening?
A: Catalyst deactivation is a more pronounced issue at larger scales due to harsher conditions and longer processing times.
Potential Causes & Troubleshooting Steps:
-
Mechanical Stress: Vigorous mechanical stirring in large reactors can cause attrition of the catalyst particles, reducing their surface area and activity.
-
Solution: Use a stirrer designed for solid suspensions that minimizes mechanical stress.
-
-
Thermal Sintering: Localized hot spots in the reactor can lead to the sintering of nanocatalysts, causing a loss of active sites.
-
Solution: Improve temperature control and heat distribution within the reactor.
-
-
Poisoning: Higher concentrations of impurities in industrial-grade starting materials can act as catalyst poisons.
-
Solution: Analyze the purity of the starting materials. Consider an additional purification step for the reactants if necessary.
-
Experimental Protocol: Catalyst Regeneration
-
Separation: After the reaction, separate the magnetic catalyst from the reaction mixture using a high-strength external magnet.
-
Washing: Wash the catalyst sequentially with ethanol (3x reactor volume) and then deionized water (2x reactor volume) to remove adsorbed organic residues.
-
Drying: Dry the catalyst under vacuum at 60°C for 12 hours.
-
Reactivation (if applicable): For some catalysts, a thermal treatment (calcination) at a specific temperature might be required to restore full activity. This step should be developed based on the specific nature of the catalyst.
Issue 3: Difficult Product Purification
Q: The final this compound product from our pilot batch is difficult to purify and contains several unknown impurities. How can we improve the purification process?
A: Purification challenges at scale often stem from an increased level of side products.
Potential Side Reactions:
-
Michael Addition Side Products: The initial Michael addition step in the this compound synthesis can sometimes lead to the formation of byproducts if not properly controlled.
-
Dimerization/Polymerization: The product or intermediates may undergo dimerization or polymerization, especially at elevated temperatures.
-
Oxidation: this compound can be unstable in the presence of air and may oxidize.[8]
Troubleshooting the Purification Process:
-
Identify Impurities: Use analytical techniques like LC-MS and NMR to identify the structure of the major impurities. Understanding their origin is key to preventing their formation.
-
Optimize Reaction Conditions: Adjust the reaction temperature, time, and stoichiometry to minimize the formation of side products.
-
Alternative Purification Techniques:
-
Crystallization: If the product is a solid, optimizing the crystallization solvent and conditions can significantly improve purity.
-
Liquid-Liquid Extraction: For liquid products, a multi-stage counter-current extraction might be effective.
-
Chromatography: While challenging to scale, flash chromatography or simulated moving bed (SMB) chromatography can be used for high-purity applications.
-
Visualizations
Workflow for Scaling Up this compound Production
References
- 1. growingscience.com [growingscience.com]
- 2. mjbas.com [mjbas.com]
- 3. [PDF] Synthesis of this compound Derivatives via a Green One-Pot Multicomponent Reaction Catalyzed by CuFe2O4¬ Magnetic Nanoparticles as a Reusable Catalyst | Semantic Scholar [semanticscholar.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Synthesis and Evaluation of Some New this compound Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 8. Pyran - Wikipedia [en.wikipedia.org]
"managing reaction temperature for selective 4H-Pyran synthesis"
Welcome to the technical support center for the selective synthesis of 4H-Pyran derivatives. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during synthesis, with a particular focus on the critical role of reaction temperature in achieving high selectivity and yield.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Q1: My reaction yield for the synthesis of this compound derivatives is consistently low. How can I improve it by adjusting the temperature?
Low yields can often be attributed to suboptimal reaction temperatures. Excessively high temperatures can lead to the decomposition of reactants or the desired product, while temperatures that are too low may result in an incomplete reaction.[1][2]
Troubleshooting Steps:
-
Review the literature for the optimal temperature range for your specific substrates and catalyst system. Different synthetic routes will have different temperature requirements.
-
Perform small-scale optimization reactions at various temperatures to determine the ideal condition for your specific reaction. For example, in some solvent-free multicomponent reactions, a temperature range of 60-80°C has been found to be optimal.[1] Conversely, for certain catalytic systems, the reaction proceeds efficiently at room temperature.[3][4]
-
Ensure uniform heating of the reaction mixture. Use a well-calibrated hot plate with a magnetic stirrer or an oil bath to maintain a consistent temperature throughout the reaction vessel. Uneven heating can create hotspots, leading to localized decomposition and byproduct formation.[2]
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time at a given temperature.[1] Prolonged reaction times, even at a suitable temperature, can sometimes lead to product degradation.[1]
Q2: I am observing the formation of significant side products in my reaction mixture. How can I minimize these by managing the reaction temperature?
The formation of side products is a common issue in this compound synthesis and is often temperature-dependent.[1] Unwanted reactions, such as Knoevenagel condensation followed by undesired Michael additions or cyclizations, can be promoted at elevated temperatures.[1]
Troubleshooting Steps:
-
Lower the reaction temperature. Side reactions often have a higher activation energy than the desired reaction. Therefore, reducing the temperature can significantly decrease the rate of side product formation while still allowing the main reaction to proceed at a reasonable rate.[5]
-
Control the rate of addition of reagents. For exothermic reactions, adding reagents too quickly can cause a spike in the internal temperature, leading to the formation of byproducts.[2] Slow, dropwise addition with efficient cooling can help maintain the desired reaction temperature.
-
Investigate the effect of temperature on catalyst activity and selectivity. The selectivity of some catalysts is highly temperature-dependent. A slight deviation from the optimal temperature can lead to a significant increase in side product formation.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for selective this compound synthesis?
The optimal temperature for this compound synthesis is highly dependent on the specific reaction, including the choice of reactants, catalyst, and solvent. Some reactions proceed efficiently at room temperature, particularly when using highly active catalysts.[3][4][6] Other protocols may require heating, with temperatures often ranging from 60°C to 105°C.[1][7][8] It is crucial to consult the literature for the specific method you are employing.
Q2: Can running the reaction at a lower temperature for a longer time improve selectivity?
In many cases, yes. Lowering the reaction temperature can help to minimize the formation of undesired byproducts, thus improving the selectivity of the reaction.[5] However, this will also likely decrease the reaction rate, necessitating a longer reaction time to achieve a good yield. It is important to monitor the reaction progress to avoid product degradation over extended periods.
Q3: Does the optimal temperature change when scaling up the reaction?
Yes, the optimal temperature can change upon scale-up. Larger reaction volumes have a smaller surface-area-to-volume ratio, which can make heat dissipation more challenging. For exothermic reactions, this can lead to a significant increase in the internal temperature if not properly controlled. It is advisable to perform a safety assessment and optimize the temperature on a smaller scale before proceeding to a larger scale.
Q4: How does the choice of solvent affect the optimal reaction temperature?
The solvent plays a crucial role in determining the optimal reaction temperature. The boiling point of the solvent will set the upper limit for the reaction temperature under reflux conditions.[9] Furthermore, the solvent can influence the solubility of reactants and the stability of intermediates, which can in turn affect the optimal temperature. Some syntheses have been shown to be effective under solvent-free conditions, which often require direct heating of the reaction mixture.[1][8]
Quantitative Data
The following tables summarize the effect of reaction temperature on the yield of this compound synthesis from various studies.
Table 1: Effect of Temperature on the Synthesis of 2-amino-3-cyano-4H-pyran Derivatives
| Entry | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Sargassum muticum Alginate | Water | Room Temperature | 10 min | 93.7 | [3] |
| 2 | [PVPH]HSO4 | H2O:EtOH (7:3) | 80 | 15 min | 95 | [10] |
| 3 | [PVPH]HSO4 | H2O:EtOH (7:3) | 100 | 15 min | No significant increase | [10] |
| 4 | DBSA | Water | 105 | 75-150 min | ~90 | [7] |
| 5 | KOH loaded CaO | Solvent-free | 60 | 10 min | 92 | [8] |
| 6 | [bmim]OH | Solvent-free | 50-60 | 30 min | 91 | [11] |
Experimental Protocols
Below are generalized experimental protocols for the synthesis of this compound derivatives, with an emphasis on temperature control.
Protocol 1: General Procedure for Catalyst Screening at Various Temperatures
-
In a round-bottom flask, combine the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the active methylene compound (e.g., dimedone, ethyl acetoacetate) (1.0 mmol).[1]
-
Add the chosen catalyst (e.g., 10-20 mol%).[1]
-
If using a solvent, add the appropriate solvent (e.g., ethanol, water).[1] For solvent-free conditions, proceed to the next step.
-
Place the flask in a pre-heated oil bath or on a hot plate stirrer set to the desired temperature (e.g., room temperature, 60°C, 80°C, 100°C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid product forms, collect it by filtration and wash with a suitable solvent (e.g., cold ethanol).
-
If the product is soluble, perform an appropriate work-up, such as extraction, followed by purification by column chromatography or recrystallization.[1]
Protocol 2: Synthesis of 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile at Room Temperature
-
A mixture of 4-chlorobenzaldehyde (1 mmol), dimedone (1 mmol), and malononitrile (1.1 mmol) is prepared in a flask.[4]
-
CuFe2O4@starch (0.03 g) is added as a catalyst in 3 ml of ethanol.[4]
-
The reaction mixture is stirred at room temperature.[4]
-
The progress of the reaction is monitored by TLC.[4]
-
After completion, the magnetic nanocatalyst is removed using an external magnet.[4]
-
The solid product is collected by filtration and purified by washing with ethanol.[4]
Visualizations
Caption: A general experimental workflow for this compound synthesis.
Caption: Troubleshooting workflow for temperature-related issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanistic Insights into the Selective Synthesis of this compound Derivatives On-Water Using Naturally Occurring Alginate from Sargassum muticum: Experimental and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused this compound Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. growingscience.com [growingscience.com]
- 9. One-pot, three-component, selective synthesis of the poly... [degruyterbrill.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Isolating Pure 4H-Pyran Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful work-up and isolation of pure 4H-Pyran compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound derivatives in a question-and-answer format.
Issue 1: Low Yield of Final Product After Work-up
Q1: My final yield of the this compound compound is significantly lower than expected after the initial work-up. What are the potential causes and solutions?
A1: Low yields can stem from several factors during the work-up procedure. Common causes include incomplete reactions, degradation of the target compound, and loss of product during extraction or purification steps.[1][2]
-
Incomplete Reaction: Before beginning the work-up, it is crucial to confirm the reaction has gone to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can prevent premature quenching and work-up.[1] If the reaction is incomplete, consider extending the reaction time, increasing the temperature, or adding more catalyst.[1]
-
Compound Degradation: this compound derivatives can be susceptible to degradation, especially under strong acidic or basic conditions which can lead to ring-opening or other rearrangements.[1][2] It is critical to maintain a neutral pH during the work-up. If acidic or basic reagents were used in the synthesis, they must be thoroughly quenched and washed out before concentrating the crude product.[2]
-
Loss During Extraction: The product might be partially soluble in the aqueous phase, leading to significant losses during liquid-liquid extraction. To minimize this, you can saturate the aqueous layer with sodium chloride (NaCl) to "salt out" the organic compound, thereby decreasing its aqueous solubility.[3] If an emulsion forms, it can be broken by adding a small amount of brine or by filtering the mixture through a pad of Celite®.[3]
Issue 2: Difficulty in Separating the Product from Impurities via Column Chromatography
Q2: I'm struggling to separate my this compound compound from impurities with very similar Rf values on TLC using column chromatography. How can I improve the separation?
A2: Co-elution of impurities is a common challenge in column chromatography. Optimizing the chromatographic conditions is key to achieving good separation.
-
Solvent System Optimization: The choice of the eluent system is critical. For compounds with similar polarities, a solvent system with a lower overall polarity can enhance separation on the TLC plate.[4] A good starting point for many pyran derivatives is a hexane/ethyl acetate mixture.[3] Experiment with different solvent ratios and consider alternative solvent systems like dichloromethane/methanol or toluene/acetone which can offer different selectivity.[2]
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), employing a gradient elution where the polarity of the eluent is gradually increased can effectively resolve closely eluting compounds.[4]
-
Stationary Phase Selection: If your compound is suspected to be unstable on standard silica gel, which can be slightly acidic, consider using a less acidic stationary phase like alumina or deactivated silica gel.[4] You can neutralize silica gel by washing it with a solvent mixture containing a small amount of triethylamine before packing the column.[3]
| Parameter | Recommendation for Improved Separation |
| Solvent System | Test various solvent systems with different polarities. Aim for an Rf value of 0.25-0.35 for the target compound on TLC.[3] |
| Elution Method | Employ a gradient elution, starting with a low-polarity solvent and gradually increasing the polarity.[2] |
| Stationary Phase | If compound degradation is observed, switch to a neutral stationary phase like alumina or neutralized silica gel.[3][4] |
| Column Loading | Do not overload the column. A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight.[3] |
Issue 3: The Purified this compound Compound Fails to Crystallize
Q3: My purified this compound compound exists as an oil and will not crystallize. What steps can I take to induce crystallization?
A3: The inability of a compound to crystallize can be due to residual impurities, the choice of solvent, or the crystallization technique itself.
-
Purity Check: Even small amounts of impurities can inhibit crystallization. It may be necessary to repurify the compound using column chromatography with an optimized solvent system.[3]
-
Solvent Selection: The choice of crystallization solvent is crucial. A good solvent will dissolve the compound when hot but not when cold.[3] Test the solubility of your compound in various solvents to find the ideal one. Common single solvents for pyranone derivatives include ethanol or n-heptane.[3] A two-solvent system, such as ethanol/petroleum ether, can also be effective.[3]
-
Crystallization Technique: Slow cooling of a saturated solution is often key to forming good crystals. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[3] If crystals still do not form, try scratching the inside of the flask with a glass rod to create nucleation sites. Seeding the solution with a tiny crystal of the pure compound, if available, can also induce crystallization.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound compounds?
A1: Common impurities include unreacted starting materials, byproducts from side reactions, and degradation products.[1] In multicomponent reactions, isomers and polymeric materials can also be formed.[1] It is highly recommended to characterize the crude reaction mixture using techniques like GC-MS or NMR before purification to identify the specific impurities present.[4]
Q2: My this compound compound appears to be unstable on a standard silica gel column. What are my options?
A2: If you suspect your compound is decomposing on silica gel, you can first perform a stability test by spotting the compound on a TLC plate and letting it sit for some time before eluting to see if degradation occurs.[4] If decomposition is confirmed, consider using a less acidic stationary phase like alumina or deactivated silica gel.[4] Alternatively, non-chromatographic purification methods such as distillation or recrystallization should be explored.[4][5]
Q3: How can I remove a homogeneous catalyst from my reaction mixture?
A3: For homogeneous catalysts, an aqueous work-up or column chromatography is often necessary for removal.[5]
Q4: What is a general workflow for the purification of a crude this compound product?
A4: A typical purification workflow begins with an initial extraction to remove inorganic salts and highly polar impurities. This is followed by concentration of the organic phase and subsequent purification by column chromatography or recrystallization.[3]
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Column Preparation:
-
Select a column of appropriate size based on the amount of crude material.
-
Securely clamp the column in a vertical position in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column, gently tapping the side to ensure even packing without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound compound in a minimal amount of a suitable solvent (ideally the chromatography eluent).
-
Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.[4]
-
-
Elution and Fraction Collection:
-
Carefully add the eluting solvent to the top of the column.
-
Apply gentle pressure to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process using TLC to identify the fractions containing the pure product.[4]
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound compound.[4]
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Test the solubility of the impure product in small amounts of different solvents. A suitable solvent will dissolve the compound when hot but not when cold.[3]
-
-
Dissolution:
-
Place the impure product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and gently heat the mixture with swirling until the solid is completely dissolved.[3]
-
-
Cooling and Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.[3]
-
Mandatory Visualizations
References
"characterization of unexpected byproducts in 4H-Pyran reactions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected byproducts in 4H-pyran syntheses.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is complete by TLC, but I see multiple spots in addition to my desired this compound. What are these common byproducts?
A1: In the typical three-component synthesis of 4H-pyrans, several byproducts can arise if the reaction does not proceed to completion or if side reactions occur. The most common culprits are stable intermediates from the main reaction pathway or products from alternative cyclization events.
-
Byproduct Type 1: Unreacted Knoevenagel Adduct
-
Identification: This is the product of the initial condensation between the aldehyde and the active methylene compound (e.g., malononitrile). It will have a lower molecular weight than the final product.
-
Cause: This intermediate can accumulate if the subsequent Michael addition step is slow. This may be due to an insufficiently active catalyst, low reaction temperature, or steric hindrance from the reactants.[1][2]
-
Troubleshooting:
-
Increase Catalyst Loading/Activity: Ensure the catalyst is active and used in an optimized amount (typically 10-20 mol% for many catalysts).[1]
-
Optimize Temperature: Gently heating the reaction (e.g., to 60-80°C) can often drive the reaction forward, but excessive heat can cause degradation.[1]
-
Increase Reaction Time: Monitor the reaction by TLC to ensure the disappearance of this intermediate.[1]
-
-
-
Byproduct Type 2: Uncyclized Michael Adduct
-
Identification: This is a linear, open-chain intermediate formed after the Knoevenagel adduct reacts with the 1,3-dicarbonyl compound but before the final ring-closing step.[3] Its molecular weight will be the same as the final product, which can make it challenging to separate.
-
Cause: The final intramolecular cyclization can be the rate-limiting step. This may be hindered by steric factors or if the catalyst used does not effectively promote the cyclization/dehydration.
-
Troubleshooting:
-
Catalyst Choice: Some catalysts are more effective at promoting the final cyclization. Basic catalysts like piperidine or strong Brønsted acids are often used.[4]
-
Solvent Effects: Switching to a polar protic solvent like ethanol can sometimes facilitate the final tautomerization and cyclization steps.
-
-
-
Byproduct Type 3: Products of Decomposition/Hydrolysis
-
Identification: The this compound ring system can be unstable under certain conditions, particularly in the presence of acid and water.[1] It can disproportionate to a dihydropyran and a pyrylium ion, which is then readily hydrolyzed.[1] This often leads to a complex mixture of unidentifiable polar compounds on a TLC plate.
-
Cause: Acidic workup conditions, wet solvents, or prolonged exposure to silica gel during chromatography can promote degradation.
-
Troubleshooting:
-
Neutral Workup: Use a neutral or slightly basic aqueous workup (e.g., saturated sodium bicarbonate solution).
-
Dry Solvents: Ensure all solvents and reagents are dry.
-
Purification: Minimize the time the product spends on silica gel. Consider neutralizing the silica gel with triethylamine or using an alternative stationary phase like alumina.[5]
-
-
Q2: I've isolated a major byproduct with the correct mass for my product, but the NMR is completely different. Could it be an isomer?
A2: Yes, it is possible to form a constitutional isomer, particularly if your substrates allow for alternative reaction pathways. A key example is the formation of a furan instead of a pyran, which is dependent on the catalyst used.
-
Byproduct Type: Furan Regioisomer
-
Identification: In reactions using specific substrates like 2-(1-alkynyl)-2-alken-1-ones, the Michael addition can be followed by a different mode of cyclization to yield a highly substituted furan.
-
Cause: This outcome is highly dependent on the catalyst. While a base catalyst like DBU typically yields the expected this compound, a switch to a cationic Palladium(II) catalyst can completely change the reaction's course to favor furan formation.[6]
-
Troubleshooting & Control:
-
This is a clear case of catalyst-controlled regioselectivity.[6] To obtain the this compound, use a base catalyst (e.g., DBU, piperidine, triethylamine).
-
To obtain the furan, a cationic palladium catalyst would be employed.[6] This highlights the importance of catalyst screening if unexpected isomers are observed.
-
-
Data Presentation: Optimizing Reaction Conditions
The yield of the desired this compound and the minimization of byproducts are critically dependent on reaction conditions. The tables below summarize the impact of different catalysts and solvents on a model three-component reaction.
Table 1: Effect of Catalyst on this compound Synthesis (Reaction: 4-chlorobenzaldehyde, malononitrile, and dimedone)[4]
| Entry | Catalyst (mol%) | Time (min) | Yield (%) |
| 1 | None | 180 | Trace |
| 2 | Cu(OAc)₂ (10) | 120 | 45 |
| 3 | Cu₂(NH₂-BDC)₂(DABCO) (0.04g) | 10 | 95 |
| 4 | KOH-loaded CaO (10) | 10 | 92 |
| 5 | Fe₂O₃ (10) | 180 | 35 |
Table 2: Effect of Solvent on this compound Synthesis (Reaction: Benzaldehyde, malononitrile, ethyl acetoacetate, catalyzed by KOH-loaded CaO)[7]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane | Reflux | 3 | 60 |
| 2 | Chloroform | Reflux | 3 | 65 |
| 3 | Ethanol | Reflux | 2 | 70 |
| 4 | Water | 60 | 5 | No Product |
| 5 | Solvent-free | 60 | 0.17 | 92 |
Experimental Protocols
Protocol 1: General Procedure for Three-Component this compound Synthesis[7][8]
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 mmol).
-
Catalyst Addition: Add the chosen catalyst (e.g., 10 mol% KOH-loaded CaO) to the mixture.[7]
-
Reaction Conditions:
-
Solvent-Free: Heat the mixture to the optimized temperature (e.g., 60°C) with constant stirring.[7]
-
In Solvent: If using a solvent (e.g., ethanol), add 5-10 mL and bring the mixture to reflux.
-
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane 1:3).[3]
-
Work-up:
-
Upon completion, if a solid catalyst was used, dissolve the crude mixture in hot ethanol and filter to remove the catalyst.[8]
-
If the reaction was performed in a solvent, remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.[9]
Protocol 2: Analytical Characterization by GC-MS[5]
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector: Split/splitless injector at 250°C.
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
-
Data Analysis: Identify the main product peak and any byproduct peaks by comparing their retention times and mass spectra to known standards or by analyzing their fragmentation patterns to deduce potential structures.
Mandatory Visualizations
Caption: Reaction pathways for this compound synthesis and common byproducts.
Caption: General experimental workflow for this compound synthesis.
Caption: A logical troubleshooting workflow for this compound reactions.
References
- 1. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. mdpi.com [mdpi.com]
- 5. SYNTHETIC APPROACHES TO THE this compound RING | Semantic Scholar [semanticscholar.org]
- 6. Furans versus 4H-pyrans: catalyst-controlled regiodivergent tandem Michael addition–cyclization reaction of 2-(1-alkynyl)-2-alken-1-ones with 1,3-dicarbonyl compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Evaluation of Some New this compound Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
"comparative analysis of catalysts for 4H-Pyran synthesis"
A Comparative Guide to Catalysts for 4H-Pyran Synthesis
The synthesis of this compound derivatives, a critical scaffold in medicinal chemistry due to its diverse biological activities, is often achieved through one-pot, multi-component reactions. The efficiency of these reactions heavily relies on the choice of catalyst. This guide provides a comparative analysis of various catalysts employed for the synthesis of 4H-pyrans, presenting experimental data, detailed protocols, and mechanistic insights to aid researchers in catalyst selection.
Performance Comparison of Catalysts
A variety of catalysts, ranging from metal oxides and nanoparticles to organocatalysts, have been successfully utilized in the three-component synthesis of 4H-pyrans. The following table summarizes the performance of several representative catalysts, highlighting key reaction parameters such as yield, reaction time, and conditions. This allows for a direct comparison of their efficiency.
| Catalyst | Catalyst Loading | Temperature (°C) | Solvent | Time | Yield (%) | Recyclability | Reference |
| Nd₂O₃ | 20 mmol% | Reflux | H₂O/C₂H₅OH (1:1) | 30-54 min | 82-94 | Yes (3 cycles) | [1] |
| Fe₃O₄/xanthan gum | - | Room Temp | Ethanol | 4 min | 96 | Yes | [2] |
| CuFe₂O₄@starch | 30 mg | Room Temp | Ethanol | - | - | Yes (6 cycles) | [3] |
| KOH loaded CaO | 10 mmol | 60 | Solvent-free | 10 min | 92 | Yes (5 cycles) | [4] |
| [PVPH]HSO₄ | 3.5 mol% | - | - | 15 min | 95 | Yes (6 runs) | [5] |
| Ag/TiO₂ nano-thin films | - | 60 | Aqueous Ethanol | - | up to 93 | Yes | |
| Cu₂(NH₂-BDC)₂(DABCO) | 0.04 g | Room Temp | Solvent-free | - | Good to excellent | Yes | [6] |
| KF/Al₂O₃ | 10 mol% | - | - | - | Good to excellent | Yes | [7] |
| Et₃N | 20 mol% | - | Water | Short | Excellent | - | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the synthesis of this compound derivatives using different catalytic systems.
1. General Procedure using Neodymium (III) Oxide (Nd₂O₃) [1]
A mixture of an aromatic aldehyde (1 mmol), a β-ketoester or β-diketone (1 mmol), malononitrile (1.2 mmol), and Nd₂O₃ (20 mmol%) in a 1:1 (v/v) mixture of H₂O and C₂H₅OH (10 mL) is refluxed for the appropriate time as indicated in comparative tables. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled to room temperature. The solid product is filtered, washed with cold ethanol, and recrystallized from ethanol to afford the pure this compound derivative. The catalyst can be recovered by filtration, washed with hot ethanol, and dried for reuse.
2. Procedure using CuFe₂O₄@starch Bionanocatalyst [3]
In a typical reaction, a mixture of an aldehyde (1 mmol), malononitrile (1 mmol), a 1,3-dicarbonyl compound (1 mmol), and CuFe₂O₄@starch (30 mg) in ethanol (5 mL) is stirred at room temperature. Upon completion of the reaction, as monitored by TLC, the catalyst is separated from the reaction mixture using an external magnet. The solvent is then evaporated under reduced pressure, and the resulting solid is recrystallized from ethanol to yield the pure product.
3. Mechanochemical Synthesis using Cu₂(NH₂-BDC)₂(DABCO) MOF [6]
A mixture of an aldehyde (1.0 mmol), malononitrile (1.0 mmol), a 1,3-dicarbonyl compound (1.0 mmol), and Cu₂(NH₂-BDC)₂(DABCO) (0.04 g) is subjected to ball milling at room temperature in a solvent-free environment. After the reaction is complete (monitored by TLC), the catalyst is separated by filtration, washed with hot ethanol, and dried for subsequent reuse.
Reaction Mechanism and Workflow
The prevalent mechanism for the three-component synthesis of 4H-pyrans involves a domino sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization. The catalyst plays a crucial role in activating the reactants and facilitating these transformations.
Caption: General reaction mechanism for the catalytic synthesis of 4H-pyrans.
The experimental workflow for screening and optimizing a catalyst for this compound synthesis typically follows a systematic approach to identify the most effective catalyst and reaction conditions.
Caption: Experimental workflow for catalyst screening in this compound synthesis.
References
- 1. mjbas.com [mjbas.com]
- 2. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. growingscience.com [growingscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unambiguous Structural Verification of 4H-Pyrans: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding further discovery. This is particularly true for heterocyclic compounds like 4H-pyran and its derivatives, which exhibit a wide range of biological activities. While various analytical techniques can provide structural information, single-crystal X-ray crystallography remains the gold standard for unambiguous structure validation. This guide provides a comprehensive comparison of X-ray crystallography with other common analytical methods—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural elucidation of this compound derivatives, supported by experimental data.
The Definitive Answer: X-ray Crystallography
Single-crystal X-ray crystallography provides a detailed and precise three-dimensional map of a molecule's atomic arrangement in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can determine bond lengths, bond angles, and the overall conformation of the molecule with high accuracy. This technique is unparalleled in its ability to provide a definitive and unambiguous structural proof.
A comparative analysis of three polyfunctionalized this compound derivatives highlights the precision of X-ray crystallography. The final refinement of the crystal structures resulted in low R-values (a measure of agreement between the crystallographic model and the experimental X-ray diffraction data), indicating a high-quality structural determination.[1] For instance, the R-values for three distinct this compound compounds were reported to be 0.061, 0.049, and 0.057, respectively.[1] The bond lengths and angles within the this compound ring and its substituents are determined with a high degree of precision, typically with uncertainties in the thousandths of an Ångström.
Complementary Insights: NMR and Mass Spectrometry
While X-ray crystallography provides an unparalleled static picture of a molecule, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer complementary and crucial information about the molecule's structure and connectivity, particularly in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule. Techniques such as ¹H NMR, ¹³C NMR, HSQC, and HMBC are instrumental in determining the carbon-hydrogen framework of a molecule. For this compound derivatives, NMR is essential for confirming the presence of key functional groups and their relative positions. However, NMR data can sometimes be ambiguous in determining the precise stereochemistry and conformation, which is where X-ray crystallography excels.
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and providing information about its chemical formula through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure. For instance, the retro-Diels-Alder reaction is a common fragmentation pattern observed in the mass spectra of 4H-pyrans.[2] While MS is excellent for confirming the molecular formula and identifying structural motifs, it does not provide the detailed three-dimensional structural information that X-ray crystallography and NMR can offer.
Performance Comparison
The choice of analytical technique depends on the specific information required, the nature of the sample, and the stage of research. The following table summarizes the key performance characteristics of X-ray crystallography, NMR, and MS in the context of this compound structure validation.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing. | Connectivity of atoms, chemical environment, solution-state conformation and dynamics. | Molecular weight, elemental composition, fragmentation patterns for structural clues. |
| Sample Requirements | High-quality single crystal (typically >0.1 mm). | Soluble sample in a suitable deuterated solvent. | Small amount of sample, can be in solution or solid state. |
| Key Performance Metrics | Resolution (Å), R-factor, Goodness-of-Fit (GoF).[1] | Chemical shift (ppm), coupling constants (Hz), signal-to-noise ratio. | Mass-to-charge ratio (m/z), mass accuracy (ppm). |
| Ambiguity | Low to none for a well-refined structure. | Can be ambiguous for complex stereochemistry and conformation without supporting data. | High ambiguity for complete structure determination on its own. |
| Throughput | Lower, requires crystal growth and data collection/refinement time. | Higher for routine 1D spectra, longer for complex 2D experiments. | High, rapid analysis. |
Experimental Protocols
A typical workflow for the validation of a this compound structure involves synthesis, purification, and subsequent analysis by a combination of these techniques, with X-ray crystallography serving as the ultimate confirmation.
Synthesis of a this compound Derivative
A common and efficient method for synthesizing this compound derivatives is through a one-pot, multi-component reaction. For example, the reaction of an aromatic aldehyde, malononitrile, and a C-H activated acidic compound like dimedone, in the presence of a catalyst, yields the corresponding 2-amino-4H-pyran derivative.[3]
General Procedure:
-
A mixture of the aromatic aldehyde (1 mmol), malononitrile (1.1 mmol), and the C-H activated acidic compound (1 mmol) is stirred in a suitable solvent (e.g., ethanol).
-
A catalytic amount of a suitable catalyst is added to the mixture.
-
The reaction is stirred at room temperature or heated as required, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product is isolated by filtration and purified by recrystallization from a suitable solvent to obtain crystals suitable for X-ray analysis.
Single-Crystal X-ray Diffraction
Crystal Mounting and Data Collection:
-
A suitable single crystal of the synthesized this compound derivative is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations.
-
X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. Data is typically collected over a range of crystal orientations.
Structure Solution and Refinement:
-
The collected diffraction data is processed, and the crystal structure is solved using direct methods or Patterson methods.
-
The initial structural model is then refined using full-matrix least-squares procedures against the experimental data.
-
The quality of the final refined structure is assessed by parameters such as the R-factor and Goodness-of-Fit.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the synthesis and structural validation of a this compound derivative, culminating in the definitive structural proof by X-ray crystallography.
References
"spectroscopic comparison of 4H-Pyran and dihydropyran"
A detailed comparative analysis of the spectroscopic signatures of 4H-Pyran and 3,4-Dihydro-2H-pyran, providing researchers, scientists, and drug development professionals with essential data for the identification and characterization of these important heterocyclic compounds.
In the realm of heterocyclic chemistry, pyran and its derivatives are fundamental scaffolds in a vast array of natural products and synthetic compounds with significant biological activity. Understanding the distinct spectroscopic properties of these molecules is crucial for their unambiguous identification, characterization, and application in medicinal chemistry and materials science. This guide provides a direct spectroscopic comparison of this compound and its partially saturated analogue, 3,4-Dihydro-2H-pyran, supported by experimental data and detailed methodologies.
Introduction to the Contenders
This compound is an unsaturated heterocyclic ether containing a six-membered ring with one oxygen atom and two double bonds. Its isomeric form, 2H-pyran, is less stable. The this compound ring system is a core component of various natural products, including flavonoids and other polyphenols.
3,4-Dihydro-2H-pyran (DHP) is a partially saturated derivative of pyran, featuring one double bond within the heterocyclic ring. It is widely utilized in organic synthesis as a protecting group for alcohols, forming a tetrahydropyranyl (THP) ether, which is stable under a variety of reaction conditions but can be readily cleaved under acidic conditions.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and 3,4-Dihydro-2H-pyran, providing a clear comparison of their NMR, IR, and Mass Spectrometry characteristics.
¹H NMR Spectral Data
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H2, H6 | ~6.3 | d | ~6.0 |
| H3, H5 | ~4.8 | t | ~6.0 | |
| H4 | ~2.5 | t | ~6.0 | |
| 3,4-Dihydro-2H-pyran | H2 | ~6.4 | dt | 1.5, 6.2 |
| H3 | ~4.6 | m | ||
| H4 | ~2.0 | m | ||
| H5 | ~1.8 | m | ||
| H6 | ~3.8 | t | 5.4 |
¹³C NMR Spectral Data
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C2, C6 | ~140 |
| C3, C5 | ~100 | |
| C4 | ~22 | |
| 3,4-Dihydro-2H-pyran | C2 | ~145 |
| C3 | ~101 | |
| C4 | ~23 | |
| C5 | ~20 | |
| C6 | ~65 |
IR Spectral Data
| Compound | Functional Group | Vibrational Frequency (cm⁻¹) |
| This compound | C=C Stretch | ~1650-1600 |
| C-O-C Stretch | ~1250-1050 | |
| =C-H Stretch | ~3100-3000 | |
| C-H Stretch (sp³) | ~2950-2850 | |
| 3,4-Dihydro-2H-pyran | C=C Stretch | ~1650 |
| C-O-C Stretch | ~1240, 1070 | |
| =C-H Stretch | ~3050 | |
| C-H Stretch (sp³) | ~2950-2850 |
Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks (m/z) |
| This compound | 82 | 81, 54, 53, 39 |
| 3,4-Dihydro-2H-pyran | 84 | 83, 55, 54, 41, 39 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the neat liquid sample (this compound or 3,4-Dihydro-2H-pyran) was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy : ¹H NMR spectra were recorded on a 400 MHz spectrometer. Data were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR Spectroscopy : ¹³C NMR spectra were recorded on the same instrument at a frequency of 100 MHz. Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans, using a proton-decoupled pulse sequence.
Infrared (IR) Spectroscopy
-
Sample Preparation : A single drop of the neat liquid sample was placed on the surface of a clean, dry NaCl or KBr salt plate. A second salt plate was carefully placed on top to create a thin liquid film.
-
Data Acquisition : The "sandwich" of salt plates was mounted in the sample holder of an FT-IR spectrometer. The spectrum was recorded from 4000 to 400 cm⁻¹ by co-adding 16 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty salt plates was recorded prior to the sample analysis and subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : A 1 µL aliquot of a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane) was prepared.
-
GC Conditions : A standard non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) was used. The oven temperature program was initiated at 50°C (hold for 2 min), then ramped to 250°C at 10°C/min (hold for 5 min). Helium was used as the carrier gas at a constant flow rate of 1 mL/min.
-
MS Conditions : The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The ion source temperature was maintained at 230°C and the quadrupole temperature at 150°C. Data was acquired over a mass range of m/z 25-200.
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of this compound and dihydropyran.
Caption: Experimental workflow for the comparative spectroscopic analysis.
Conclusion
The spectroscopic data presented in this guide highlight the key differences between this compound and 3,4-Dihydro-2H-pyran. The presence of an additional double bond and a methylene group in this compound leads to distinct chemical shifts in both ¹H and ¹³C NMR spectra, as well as subtle differences in the IR spectra. The mass spectra show different molecular ion peaks and fragmentation patterns, providing further means of differentiation. This comparative guide serves as a valuable resource for the rapid and accurate identification of these important heterocyclic compounds in various research and development settings.
The Efficacy of 4H-Pyran Drugs: A Comparative Guide to In Vitro and In Vivo Studies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo efficacy of drugs featuring the 4H-Pyran scaffold. By presenting supporting experimental data from various studies, this document aims to bridge the gap between early-stage laboratory findings and their translation into living organisms, a critical step in the drug discovery pipeline.
The this compound core is a privileged heterocyclic structure found in a multitude of natural products and synthetic compounds, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] While in vitro assays provide a rapid and cost-effective method for initial screening and mechanistic studies, in vivo models are indispensable for evaluating the true therapeutic potential of a drug candidate by taking into account its absorption, distribution, metabolism, and excretion (ADME) properties.[4] This guide will delve into the performance of this compound derivatives in both settings, offering a comprehensive overview for advancing drug development.
Anticancer Activity: From Cell Cultures to Xenograft Models
The anticancer potential of this compound derivatives has been extensively explored.[5][6][7] In vitro studies using various cancer cell lines have demonstrated the cytotoxic effects of these compounds, with IC50 values often in the micromolar range.[8][9][10] However, the successful translation of these promising in vitro results to in vivo efficacy remains a key challenge.
Quantitative Comparison of Efficacy
The following tables summarize the in vitro and in vivo efficacy data for selected this compound derivatives, highlighting the transition from cell-based assays to animal models.
| Compound | Cancer Cell Line | In Vitro IC50 (µM) | Animal Model | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| Compound 4p | HepG2 | 2.28 | HepG2 Xenograft | Significant tumor suppression | [11] |
| (pyrano[2,3-c]-pyrazole) | Huh-7 | 4.31 | [11] | ||
| Compound 4a | A549 | 1.06 | Not Reported | Not Reported | [8] |
| H460 | 1.26 | [8] | |||
| HT29 | 0.96 | [8] | |||
| Compound 4d | HCT-116 | 75.1 | Not Reported | Not Reported | [12] |
| Compound 4k | HCT-116 | 85.88 | Not Reported | Not Reported | [12] |
| Compound 13 | A549 | 1.23 - 2.02 | Not Reported | Not Reported | [13] |
| (4-amino-2H-pyran-2-one) | DU145 | 1.23 - 2.02 | [13] | ||
| KB | 1.23 - 2.02 | [13] | |||
| Compound 27 | Various | 0.059 - 0.163 | Not Reported | Not Reported | [13] |
| (4-amino-2H-pyran-2-one) | |||||
| Spirooxindole-pyran 5a | A549 | Potent | Not Reported | Not Reported | [9] |
| A375 | Potent | [9] | |||
| LNCaP | Potent | [9] |
Note: "Not Reported" indicates that the in vivo data was not available in the cited literature.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivative and incubated for an additional 48-72 hours.
-
MTT Addition: An MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.
-
Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
In Vivo Antitumor Efficacy: Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a subcutaneous tumor xenograft model.[14]
-
Cell Preparation: Human cancer cells (e.g., HepG2) are cultured in vitro, harvested, and resuspended in a suitable medium like PBS at a concentration of 1 x 10^7 cells/mL.[14]
-
Animal Model: Immunocompromised mice (e.g., nude mice), typically 4-6 weeks old, are used for the study.[14]
-
Tumor Cell Implantation: A defined number of cancer cells (e.g., 1 x 10^6 cells in 0.2 mL) are subcutaneously injected into the flank of each mouse.[14]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Compound Administration: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups. The this compound derivative is administered via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Efficacy Evaluation: The study continues for a specified period, and the primary endpoint is the inhibition of tumor growth, calculated by comparing the tumor volumes in the treated groups to the control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action for some this compound derivatives and the general workflows for in vitro and in vivo efficacy studies.
Caption: Proposed anticancer mechanism of some this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 5. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Biological Evaluation of Pyrano[2,3-c]-pyrazole–Based RalA Inhibitors Against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Evaluation of Some New this compound Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Head-to-Head Comparison of 4H-Pyran Synthesis Routes for the Modern Researcher
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 4H-pyran, a privileged scaffold in medicinal chemistry. This guide provides a detailed comparison of various synthetic routes, supported by experimental data, to aid in the selection of the most efficient and suitable method for your research needs.
The this compound motif is a cornerstone in the architecture of numerous biologically active compounds and natural products, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties. The efficient construction of this heterocyclic system is, therefore, a topic of significant interest in synthetic and medicinal chemistry. This guide presents a head-to-head comparison of prominent synthesis routes for this compound derivatives, with a focus on the widely employed three-component reaction strategy. This approach typically involves the condensation of an aldehyde, an active methylene compound (such as malononitrile), and a 1,3-dicarbonyl compound.
Comparative Analysis of Synthesis Methodologies
The synthesis of 4H-pyrans has evolved significantly, with modern methods focusing on improving efficiency, reducing reaction times, and employing more environmentally benign conditions. Here, we compare several key approaches: conventional heating, ultrasound irradiation, microwave-assisted synthesis, and the use of various catalytic systems.
Data Presentation: A Quantitative Look at Efficiency
The following table summarizes the performance of different synthetic routes for the preparation of 2-amino-4-phenyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, a representative this compound derivative, from benzaldehyde, malononitrile, and dimedone. This allows for a direct comparison of reaction times and yields across various methodologies.
| Synthesis Route | Catalyst | Solvent | Energy Source | Reaction Time | Yield (%) | Reference |
| Conventional Heating | Piperidine | Ethanol | Reflux | 4 h | ~85% | [1][2] |
| 2,2'-Bipyridine | EtOH:H₂O (1:1) | 75 °C | 30 min | 94% | [3] | |
| DBSA | Water | 105 °C | 2 h | 82.4% | [4] | |
| Nd₂O₃ | H₂O/EtOH (1:1) | Reflux | 45 min | 93% | ||
| Ultrasound-Assisted | Et₃N | Water | Ultrasound | 2 h | 92% | [5][6] |
| LiOH·H₂O | Water | Ultrasound | - | High Yield | [7] | |
| Microwave-Assisted | Piperidine | Ethanol | Microwave (200 W) | 10 min | High Yield | [8] |
| Potassium tert-butoxide | Methanol | Microwave | Fast | Good Yield | [9] | |
| Ionic Liquid-Catalyzed | [bmim]OH | Solvent-free | 50-60 °C | 5-10 min | Excellent Yield | [10] |
| [DBU][Ac] | - | Ambient Temp. | - | Excellent Yield | [11] | |
| Nanocatalysis | Ag/TiO₂ nano-thin films | H₂O:EtOH (2:1) | 60 °C | 70 min | 78% | [12] |
| CuFe₂O₄@starch | Ethanol | Room Temp. | - | High Yield |
Note: Yields and reaction times can vary depending on the specific substrates and reaction scale. The data presented here is for comparative purposes.
Experimental Protocols: A Practical Guide
Below are detailed methodologies for key experiments cited in the comparison table, providing a practical starting point for laboratory implementation.
Conventional Heating: Organocatalyzed Synthesis
Catalyst: 2,2'-Bipyridine[3]
A mixture of an aromatic aldehyde (1 mmol), dimedone (1 mmol), malononitrile (1.1 mmol), and 2,2'-bipyridine (15 mg, 9 mol%) in a 1:1 mixture of ethanol and water (6 mL) is heated at 75 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, water is added to the mixture, and the resulting solid product is collected by filtration. The pure product is obtained after recrystallization from ethanol.
Ultrasound-Assisted Synthesis
Catalyst: Triethylamine (Et₃N)[5][6]
In a suitable vessel, an aldehyde (1 mmol), malononitrile (1.2 mmol), a β-dicarbonyl compound (1 mmol), and triethylamine (20 mol%) are mixed in water. The mixture is then subjected to ultrasonic irradiation at a specified frequency (e.g., 45 kHz) at room temperature for the designated time. The product can be isolated by filtration and purified by recrystallization or column chromatography.
Microwave-Assisted Synthesis
Catalyst: Piperidine[8]
An α,β-unsaturated ketone (or a mixture of an aldehyde and a 1,3-dicarbonyl compound), malononitrile, and a catalytic amount of piperidine are mixed in ethanol. The reaction mixture is then subjected to microwave irradiation at a specified power (e.g., 200 W) and temperature (e.g., 50 °C) for a short duration. After cooling, the precipitated product is collected and purified.
Ionic Liquid-Catalyzed Synthesis
Catalyst: [bmim]OH[10]
A mixture of an aldehyde (1 mmol), malononitrile (1 mmol), a 1,3-dicarbonyl compound (1 mmol), and [bmim]OH (20 mol%) is stirred at 50-60 °C in an oil bath. The reaction is monitored by TLC. Upon completion, water is added to the reaction mixture, and the solid product is filtered, washed with water, and recrystallized from ethanol.
Visualizing the Synthesis: Pathways and Workflows
To better understand the relationships between the different components of this compound synthesis, the following diagrams, generated using the DOT language, illustrate the general reaction pathway and a typical experimental workflow.
Caption: General three-component synthesis pathway for this compound derivatives.
Caption: A typical experimental workflow for the synthesis and isolation of this compound derivatives.
Conclusion
The synthesis of 4H-pyrans via three-component reactions offers a versatile and efficient platform for generating molecular diversity. The choice of the optimal synthetic route depends on several factors, including the desired substrate scope, available laboratory equipment, and green chemistry considerations. Microwave-assisted and ultrasound-assisted methods often provide significant advantages in terms of reduced reaction times and improved yields.[8][13] The use of recyclable catalysts, such as certain ionic liquids and nanocatalysts, aligns with the principles of sustainable chemistry.[10] This guide provides a foundational understanding and practical data to assist researchers in navigating the various synthetic options for accessing the valuable this compound scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. One-pot, three-component, selective synthesis of the poly... [degruyterbrill.com]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. scielo.br [scielo.br]
- 5. Ultrasound-assisted multicomponent synthesis of 4H-pyrans in water and DNA binding studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ultrasound-assisted and Efficient Multicomponent Synthesis of this compound Derivatives Catalyzed by LiOH.H2O in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Environmentally Benign Protocol for Aqueous Synthesis of Tetrahydrobenzo[b]Pyrans Catalyzed by Cost-Effective Ionic Liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Basic Ionic Liquid Catalyzed Rapid Three-Component Synthesis of tetrahydrobenzo[b]pyran at Ambient Temperature - IJPRS [ijprs.com]
- 12. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 13. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]
Unraveling the Enigma: A Comparative Guide to the Mechanism of Action of Bioactive 4H-Pyrans
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of 4H-pyran derivatives, supported by experimental data and detailed protocols. The multifaceted nature of these compounds, ranging from anticancer to antimicrobial and antioxidant activities, makes them a compelling scaffold for novel therapeutic development.
The this compound core is a privileged heterocyclic motif found in a variety of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. Understanding the precise mechanism of action is crucial for the targeted design and development of next-generation therapeutics. This guide synthesizes current research to provide a comparative overview of the bioactivity of 4H-pyrans, focusing on their anticancer, antibacterial, and antioxidant properties.
Anticancer Activity: Targeting Cell Cycle and Apoptosis
A significant body of research highlights the potential of this compound derivatives as anticancer agents. The primary mechanisms identified involve the inhibition of key cell cycle regulators and the induction of programmed cell death (apoptosis).
One of the key targets of certain this compound derivatives is Cyclin-Dependent Kinase 2 (CDK2), a crucial enzyme for the G1/S phase transition of the cell cycle.[1][2] By inhibiting CDK2, these compounds can halt cell cycle progression and prevent the proliferation of cancer cells.[1][2]
Furthermore, several this compound derivatives have been shown to induce apoptosis in cancer cells through the intrinsic pathway. This often involves the activation of caspase-3, a key executioner caspase.[2] Mechanistic studies have revealed that this activation can be a consequence of an altered balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial dysfunction and the release of pro-apoptotic factors.[3]
Comparative Anticancer Potency
The anticancer efficacy of this compound derivatives varies significantly with their chemical structure and the cancer cell line being tested. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 4d | HCT-116 (Colon) | 75.1 | [4] |
| Derivative 4k | HCT-116 (Colon) | 85.88 | [4] |
| Compound 5a | A549 (Lung) | Potent Activity | [3] |
| Compound 5a | A375 (Melanoma) | Potent Activity | [3] |
| Compound 5a | LNCaP (Prostate) | Potent Activity | [3] |
| Compound 7k | A549 (Lung) | Morphological Changes Observed | [5] |
| Compound 16 | A549, DU145, HeLa, MCF7 | Promising Activity | [6] |
| Compound 23 | A549, DU145, HeLa, MCF7 | Promising Activity | [6] |
Antibacterial Activity: A Renewed Hope Against Microbial Resistance
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. This compound derivatives have emerged as a promising class of compounds with significant antibacterial activity against a range of pathogenic bacteria.
The exact mechanism of their antibacterial action is still under investigation but is thought to involve the disruption of essential cellular processes in bacteria.
Comparative Antibacterial Efficacy
The minimum inhibitory concentration (MIC) is the primary measure of in vitro antibacterial activity.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 5d | Staphylococcus aureus (Clinical Isolate) | 32 | [1] |
| Compound 5d | Streptococcus pyogenes (Clinical Isolate) | 64 | [1] |
| Compound 4g | Bacillus subtilis | Lower than Ampicillin | [7] |
| Compound 4j | Staphylococcus aureus | Lower than Ampicillin | [7] |
| Compound 4l | Streptococcus pneumoniae | 125 | [8] |
| Compound 4l | Escherichia coli | 125 | [8] |
| Compounds 5a, 5b, 5f, 5g, 5i | Staphylococcus aureus | Best MIC | [3] |
Antioxidant Properties: Combating Oxidative Stress
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in numerous diseases. Many this compound derivatives have demonstrated potent antioxidant activity, primarily through their ability to scavenge free radicals.
Comparative Antioxidant Activity
The antioxidant potential is often assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the IC50 value indicating the concentration required to scavenge 50% of the DPPH radicals.
| Compound/Derivative | Antioxidant Assay | IC50 | Reference |
| Compound 4g | DPPH Scavenging | 0.329 mM | [9] |
| Compound 4j | DPPH Scavenging | 0.1941 mM | [9] |
| Compound 5b | DPPH Scavenging | Excellent Activity | [10] |
| DDMP | DPPH Scavenging | Strong Antioxidant | [11] |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
In Vitro CDK2 Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the kinase activity in the presence of an inhibitor.[12][13]
Materials:
-
Recombinant CDK2/Cyclin A2 or E Kinase Enzyme System
-
ADP-Glo™ Kinase Assay Kit
-
Test this compound derivative (dissolved in DMSO)
-
Substrate (e.g., Histone H1)
-
Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
Procedure:
-
Kinase Reaction Setup: In a 96-well plate, add the test inhibitor at various concentrations.
-
Add a master mix containing the CDK2 enzyme and substrate in kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which then generates a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[13]
Western Blot for Caspase-3 Activation
This protocol detects the cleavage of pro-caspase-3 into its active fragments, a hallmark of apoptosis.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Separation: Separate proteins from cell lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again three times with TBST.
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
RT-PCR for Bax and Bcl-2 Gene Expression
This method quantifies the mRNA levels of the pro-apoptotic gene Bax and the anti-apoptotic gene Bcl-2.
Materials:
-
RNA extracted from treated and untreated cells
-
Reverse transcriptase
-
cDNA synthesis kit
-
Primers for Bax, Bcl-2, and a housekeeping gene (e.g., GAPDH)
-
SYBR Green or TaqMan master mix
-
Real-time PCR instrument
Procedure:
-
RNA Isolation: Extract total RNA from cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Real-Time PCR: Perform real-time PCR using specific primers for Bax, Bcl-2, and the housekeeping gene.
-
Data Analysis: Analyze the amplification data to determine the relative expression levels of Bax and Bcl-2, normalized to the housekeeping gene. The ratio of Bax to Bcl-2 expression can provide insights into the apoptotic potential of the compound.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial culture
-
Mueller-Hinton broth or other appropriate growth medium
-
Test this compound derivative
-
96-well microtiter plates
-
Incubator
Procedure:
-
Serial Dilution: Prepare a serial dilution of the this compound derivative in the growth medium in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the test bacteria to each well.
-
Incubation: Incubate the plate at the optimal temperature for the bacteria (e.g., 37°C) for 18-24 hours.
-
Observation: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizing the Mechanisms
To better illustrate the complex biological processes involved, the following diagrams were generated using Graphviz.
Caption: Anticancer mechanism of 4H-Pyrans.
References
- 1. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Synthesis and Evaluation of Some New this compound Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Evaluation of Some New this compound Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Green Synthesis of this compound Derivatives Using Fe3O4-MNPs as Efficient Nanocatalyst: Study of Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Benchmarking New 4H-Pyran Derivatives: A Comparative Guide for Drug Development Professionals
A new frontier in therapeutic development, 4H-pyran derivatives are demonstrating significant potential in preclinical studies as potent anti-cancer and anti-inflammatory agents. This guide provides a comprehensive comparison of novel this compound derivatives against established drugs, supported by experimental data and detailed protocols to aid researchers in their evaluation and development efforts.
This comparative analysis focuses on the cytotoxic and anti-inflammatory activities of next-generation this compound compounds, benchmarking their performance against commercially available inhibitors of key cellular targets, including Cyclin-Dependent Kinase 2 (CDK2), Phosphoinositide 3-kinase (PI3K), and Cyclooxygenase-2 (COX-2). The data presented herein is intended to serve as a valuable resource for scientists and drug development professionals investigating the therapeutic utility of this promising class of heterocyclic compounds.
Data Presentation: Comparative Efficacy
The following tables summarize the in vitro efficacy of representative new this compound derivatives compared to existing drugs targeting cancer and inflammation. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the potency of each compound against specific cancer cell lines and enzymes.
Table 1: Anticancer Activity of this compound Derivatives vs. Existing Drugs
| Compound/Drug | Target/Cell Line | IC50 (µM) | Citation |
| New this compound Derivatives | |||
| Derivative 4d | HCT-116 (Colon Cancer) | 75.1 | [1] |
| Derivative 4k | HCT-116 (Colon Cancer) | 85.88 | [1] |
| 5-hydroxy-2-iodomethyl-4-pyranone | L1210 (Leukemia) | 3.15 | [2] |
| 6-bromo-2-bromomethyl-5-hydroxy-4-pyranone | L1210 (Leukemia) | 3.40 | [2] |
| 2-bromomethyl-5-hydroxy-4-pyranone | L1210 (Leukemia) | 4.30 | [2] |
| Existing CDK2 Inhibitors | |||
| Fadraciclib (CYC065) | CDK2 | 0.005 | [3] |
| AZD5438 | CDK2 | 0.006 | [3] |
| Purvalanol B (NG-95) | CDK2-cyclin A | 0.006 | [3] |
| Roscovitine | CDK2 | 0.7 | [3] |
| Existing PI3K Inhibitors | |||
| Buparlisib (BKM120) | PI3Kα | 0.052 | [4] |
| PI3Kβ | 0.166 | [4] | |
| PI3Kδ | 0.116 | [4] | |
| PI3Kγ | 0.262 | [4] | |
| LY294002 | PI3Kα | 0.5 | [5] |
| PI3Kδ | 0.57 | [5] | |
| PI3Kβ | 0.97 | [5] |
Table 2: Anti-inflammatory Activity of this compound Derivatives vs. Existing COX-2 Inhibitors
| Compound/Drug | Target | IC50 (µM) | Citation |
| New this compound Derivatives | |||
| Data for specific this compound derivatives against COX-2 is emerging and requires further investigation for direct quantitative comparison in this format. | |||
| Existing COX-2 Inhibitors | |||
| Valdecoxib | COX-2 | 0.005 | [6] |
| SC-236 | COX-2 | 0.01 | [6] |
| Rofecoxib | COX-2 | 0.018 | [6] |
| Celecoxib | COX-2 | 0.04 | [6] |
| Etoricoxib | COX-2 | 0.00091 | [7] |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[8] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)[9]
-
Cells to be tested
-
96-well plates
-
Complete cell culture medium
-
Solubilization solution (e.g., DMSO)[9]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound derivatives or existing drugs) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50% compared to untreated control cells.
CDK2 Kinase Assay
This assay measures the ability of a compound to inhibit the activity of the CDK2 enzyme, which plays a crucial role in cell cycle progression.[10] A common method is a luminescence-based assay that quantifies the amount of ADP produced, which is directly proportional to kinase activity.[10]
Materials:
-
Recombinant CDK2/Cyclin A enzyme
-
Kinase buffer
-
Substrate (e.g., a peptide or protein that is a known substrate of CDK2)
-
ATP
-
Test compounds
-
ADP-Glo™ Kinase Assay kit (or similar)
-
96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the CDK2/Cyclin A enzyme. Pre-incubate for 10-15 minutes at room temperature.[10]
-
Initiate Reaction: Start the kinase reaction by adding a mixture of ATP and the substrate.[10]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).[10]
-
Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. After a 40-minute incubation, add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.[10]
-
Measure Luminescence: Read the luminescence using a plate reader.[10]
-
Data Analysis: The luminescence signal is proportional to the CDK2 activity. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.[10]
COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in inflammation.[11] A common method is a colorimetric or fluorometric assay that measures the peroxidase component of cyclooxygenase activity.[12]
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)[13]
-
Heme (co-factor)[13]
-
Arachidonic acid (substrate)[14]
-
Test compounds
-
Fluorometric probe or colorimetric substrate
-
96-well plate
-
Fluorometric or colorimetric plate reader
Procedure:
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme. Then, add the test compound at various concentrations and incubate for 10 minutes at 37°C.[13][14]
-
Initiate Reaction: Start the reaction by adding the arachidonic acid substrate.[14]
-
Kinetic Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance in kinetic mode for 5-10 minutes at 25°C.[15]
-
Data Analysis: The rate of increase in fluorescence or absorbance is proportional to the COX-2 activity. The IC50 value is calculated by determining the concentration of the test compound that causes a 50% reduction in the enzyme activity.
Mandatory Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow relevant to the benchmarking of this compound derivatives.
Signaling Pathways
Caption: PI3K/Akt signaling pathway and points of inhibition.
Caption: CDK2 role in G1/S cell cycle transition.
Caption: COX-2 pathway in inflammation.
Experimental Workflow
Caption: General workflow for benchmarking studies.
References
- 1. Synthesis and Evaluation of Some New this compound Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antileukemic activity of 4-pyranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. COX-2 | Cyclooxygenase | IUPHAR/MMV Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. benchchem.com [benchchem.com]
- 11. Cyclooxygenase-2 presentation | PPTX [slideshare.net]
- 12. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. abcam.com [abcam.com]
A Comparative Guide to the Reproducibility of Published 4H-Pyran Synthesis Methods
For researchers, scientists, and professionals in drug development, the synthesis of 4H-pyran derivatives, a scaffold present in numerous biologically active compounds, is of significant interest.[1][2][3][4][5] The literature abounds with methods for their synthesis, predominantly through one-pot multicomponent reactions (MCRs) that promise high efficiency and atom economy.[6][7] However, the reproducibility of these methods can be a significant challenge, influenced by factors such as catalyst activity, reaction conditions, and scale. This guide provides an objective comparison of commonly employed this compound synthesis methods, with a focus on their reproducibility, supported by experimental data from published literature.
Comparison of Catalytic Systems
The choice of catalyst is a critical factor influencing the yield, reaction time, and reproducibility of this compound synthesis. A wide array of catalysts have been reported, ranging from simple bases to complex nanomaterials. Below is a comparative summary of a selection of these catalysts for the synthesis of a model this compound derivative.
Table 1: Comparison of Catalysts for the Synthesis of 2-amino-4-phenyl-4H-pyran-3,5-dicarbonitrile
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Nd2O3 | 10 | Water | Reflux | 45 min | 93 | [7] |
| KOH loaded CaO | 10 | Solvent-free | 60 | 10 min | 92 | [6] |
| DBSA | 20 | Water | 105 | 2 h | High Yields | [8] |
| CuFe2O4@starch | 0.03 g | Ethanol | Room Temp | Variable | High Yields | [4] |
| Acetic Acid | - | - | - | 12 h | Intermediate | [7] |
| Piperidine | - | - | - | 2 h | 40 | [7] |
| Al2O3 | - | - | - | 8 h | 50 | [7] |
| MgO | - | - | - | 10 h | 60 | [7] |
| CaO | - | - | - | 7 h | 42 | [7] |
| Catalyst-free | - | - | - | 12 h | No reaction | [7] |
Note: The model reaction is the three-component condensation of an aromatic aldehyde, malononitrile, and a β-ketoester or β-diketone.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducibility. Below are representative methodologies for some of the catalytic systems mentioned above.
Method 1: Neodymium (III) Oxide (Nd2O3) Catalyzed Synthesis in Water
This method highlights the use of a recyclable and efficient rare-earth metal oxide catalyst in an environmentally benign solvent.[7]
Procedure:
-
A mixture of the aromatic aldehyde (1 mmol), β-ketoester or β-diketone (2 mmol), and Nd2O3 (10 mol%) is refluxed in water (2 ml).
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The catalyst is recovered by filtration.
-
The aqueous layer is extracted with dichloromethane (10 ml).
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography.
Method 2: KOH-loaded CaO Catalyzed Solvent-Free Synthesis
This protocol offers a rapid and solvent-free approach, which can simplify work-up and reduce environmental impact.[6]
Procedure:
-
A mixture of the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and KOH-loaded CaO (10 mol%) is stirred magnetically in an oil bath maintained at 60°C.
-
The reaction is monitored by TLC.
-
Upon completion (typically within 10 minutes), the reaction mixture is cooled to room temperature.
-
The solid product is washed with water and dried.
-
Recrystallization from ethanol can be performed for further purification.
Method 3: Dodecylbenzenesulfonic Acid (DBSA) Catalyzed Synthesis in Water
This method utilizes a surfactant catalyst that can form a microemulsion, potentially enhancing reaction rates in an aqueous medium.[8]
Procedure:
-
A mixture of the aromatic aldehyde (1.2 mmol), malononitrile (1.0 mmol), and cyclohexane-1,3-dione (1.2 mmol) is stirred with DBSA (0.2 mmol) in water.
-
The reaction mixture is heated to 105°C for 2 hours.
-
After cooling, the solid product is collected by filtration and washed with water.
-
The product is purified by recrystallization from ethanol.
Challenges to Reproducibility and Troubleshooting
Despite the seemingly straightforward nature of these one-pot syntheses, researchers may encounter issues with reproducibility. Common challenges include variations in catalyst activity, purity of starting materials, and reaction scale-up.
Table 2: Troubleshooting Common Issues in this compound Synthesis
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Inactive catalyst | Ensure the catalyst is properly prepared and stored. Consider catalyst loading optimization. |
| Impure starting materials | Purify starting materials before use. | |
| Suboptimal reaction conditions | Systematically vary temperature, reaction time, and solvent to find optimal conditions. | |
| Side Product Formation | Incorrect order of reaction | In some cases, pre-forming the Knoevenagel adduct of the aldehyde and malononitrile can improve selectivity. |
| Prolonged reaction time or high temperature | Monitor the reaction closely by TLC and stop it once the starting materials are consumed. | |
| Difficult Purification | Catalyst residue | For heterogeneous catalysts, ensure complete removal by filtration. For homogeneous catalysts, consider an appropriate work-up procedure. |
| Similar polarity of product and byproducts | Optimize chromatographic conditions (solvent system, stationary phase) for better separation. |
Visualizing the Workflow and Logic
To better understand the experimental process and the logical steps in troubleshooting, the following diagrams are provided.
Caption: A generalized experimental workflow for the multicomponent synthesis of 4H-pyrans.
Caption: A logical flowchart for troubleshooting common issues in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review on the Recent Multicomponent Synthesis of this compound Derivatives (2022) | Ghada G. El-Bana | 4 Citations [scispace.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchhub.com [researchhub.com]
- 6. growingscience.com [growingscience.com]
- 7. mjbas.com [mjbas.com]
- 8. scielo.br [scielo.br]
Safety Operating Guide
Proper Disposal of 4H-Pyran: A Comprehensive Guide for Laboratory Professionals
The safe and compliant disposal of 4H-Pyran and its derivatives is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage this compound waste, ensuring adherence to safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): All personnel involved in the handling and disposal of this compound waste must wear appropriate PPE to minimize exposure risks.[1][2][4]
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] Gloves should be inspected before use.[4] |
| Body Protection | A laboratory coat or other protective clothing to prevent skin contact.[1] |
| Respiratory | Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risk.[1] |
Incompatible Materials: Avoid mixing this compound waste with strong oxidizing agents or strong bases to prevent potentially hazardous reactions.[1][5]
Step-by-Step Waste Disposal Protocol
The disposal of this compound must be conducted in strict accordance with local, regional, and national hazardous waste regulations.[1] Do not dispose of this compound or its contaminated materials down the drain or in regular trash.[1][6]
Experimental Protocol: Collection and Temporary Storage of this compound Waste
-
Waste Identification and Segregation:
-
Solid Waste: Place unused or expired this compound solids and grossly contaminated disposable items (e.g., weigh boats, contaminated paper towels) into a dedicated, properly labeled hazardous waste container.[2] Avoid creating dust when handling solid materials.[1][7]
-
Liquid Waste: Collect this compound solutions in a sealable, chemical-resistant container. Segregate halogenated and non-halogenated solvent waste into separate containers if required by your institution's guidelines.[2]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]
-
-
Waste Container and Labeling:
-
Temporary Storage:
-
Final Disposal:
Spill Management Procedure
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate: Clear the immediate area of all non-essential personnel.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[1][6] Use non-sparking tools for flammable pyran derivatives.[2][7]
-
Collect: Carefully sweep or scoop the contained material into a designated hazardous waste container.[1][7]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[1] Collect the decontamination materials as hazardous waste.
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling 4H-Pyran
This guide provides crucial safety protocols and logistical information for the handling and disposal of 4H-Pyran in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure to this flammable and potentially harmful chemical. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). For chlorinated derivatives, consider Viton™ or Polyvinyl alcohol (PVA) gloves.[1][2] | To prevent skin contact. Always inspect gloves for integrity before use.[1] |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield.[1] | To protect against splashes and vapors. Standard safety glasses are not sufficient.[1] |
| Body Protection | A chemical-resistant laboratory coat, fully buttoned.[1][2] | To prevent contamination of personal clothing. |
| Respiratory Protection | Work in a well-ventilated area or a certified chemical fume hood.[1][2] If engineering controls are insufficient, use a respirator with an appropriate organic vapor cartridge.[1] | To minimize the inhalation of vapors.[1] |
Safe Handling and Storage Protocols
Proper handling and storage are critical to prevent accidents and maintain the integrity of this compound.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize vapor inhalation.[1][2]
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and hot surfaces as it is a flammable liquid.[3] Smoking is strictly prohibited in handling areas.
-
Static Discharge: Take precautionary measures against static discharge. Use grounding and bonding for containers and receiving equipment.
-
Tools: Use only non-sparking tools during handling and transfer.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.
Storage Conditions:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.
-
Temperature: Store in a cool place.[3] The recommended storage temperature is often listed on the product label.
-
Incompatible Materials: Store away from strong oxidizing agents and strong bases.[3]
Spill Management and First Aid
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Contain Spill: For small spills, use an inert absorbent material such as sand or vermiculite to contain the substance.[1]
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[1]
-
Decontaminate: Clean the spill area thoroughly.
-
Large Spills: For larger spills, evacuate the area and contact your institution's emergency response team.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[4]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]
Always have the Safety Data Sheet (SDS) readily available for emergency responders.
Caption: Logical workflow for managing a this compound spill.
Disposal Plan
The disposal of this compound and its contaminated waste must be handled with care to ensure environmental and personnel safety.
Waste Segregation and Collection:
-
Waste Identification: this compound waste is considered hazardous waste.[2]
-
Container: Collect waste in a dedicated, properly labeled hazardous waste container made of a compatible material (e.g., high-density polyethylene) with a secure, tight-fitting lid.[7]
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials.[7] If the compound is in a solvent, the entire solution should be disposed of as hazardous waste.[7] For halogenated derivatives, segregate into a "Halogenated Organic Waste" container.[1]
Storage and Disposal:
-
Storage Area: Store waste containers in a designated Satellite Accumulation Area (SAA) that is cool, dry, and well-ventilated.[7]
-
Disposal Arrangement: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[7][8] Waste must be disposed of in accordance with all national and local regulations.
-
Container Disposal: Handle uncleaned, empty containers as you would the product itself.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
